7-Iodobenzofuran-5-sulfonyl chloride
Description
BenchChem offers high-quality 7-Iodobenzofuran-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodobenzofuran-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-iodo-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYAXAKWGEDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)S(=O)(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695093 | |
| Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856678-58-5 | |
| Record name | 7-Iodo-5-benzofuransulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856678-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Iodobenzofuran-5-sulfonyl chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] Compounds incorporating this heterocyclic system exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2] Within this esteemed class of molecules, 7-Iodobenzofuran-5-sulfonyl chloride emerges as a uniquely powerful and versatile building block for drug discovery and development professionals.
This technical guide offers a comprehensive analysis of 7-Iodobenzofuran-5-sulfonyl chloride, moving beyond a simple datasheet to provide in-depth insights into its chemical properties, reactivity, and strategic applications. The molecule's utility is derived from the synergistic interplay of its three key components: the biologically relevant benzofuran core, a highly reactive sulfonyl chloride group for robust linkage, and a strategically placed iodine atom that serves as a versatile handle for late-stage molecular diversification. This document is designed to empower researchers and scientists to fully leverage the potential of this reagent in the synthesis of novel chemical entities.
Section 1: Core Chemical Properties and Structural Data
A foundational understanding of a reagent's physical and chemical identity is paramount for its effective and safe utilization in any synthetic protocol. This section consolidates the core data for 7-Iodobenzofuran-5-sulfonyl chloride.
Key Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 856678-58-5 | [3][4] |
| Molecular Formula | C₈H₄ClIO₃S | [3] |
| Molecular Weight | 342.54 g/mol | [3] |
| Classification | Aryl Sulfonyl Chloride, Iodo-heterocycle | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Dry | [5] |
Chemical Structure
The unique trifunctional nature of 7-Iodobenzofuran-5-sulfonyl chloride is best understood by visualizing its structure.
Section 2: The Chemistry of the Functional Moieties: A Trifecta of Reactivity
The synthetic power of this reagent lies in the distinct and complementary reactivity of its three core functional components. Understanding each part is key to designing intelligent and efficient synthetic strategies.
The Benzofuran Core: A Biologically Endorsed Scaffold
The benzofuran ring system is not merely a passive molecular backbone; it is a well-established pharmacophore. Its presence in numerous natural products and synthetic drugs, such as the antiarrhythmic amiodarone, highlights its favorable interactions with biological targets.[1] Derivatives have demonstrated a wide array of pharmacological activities, making this core an excellent starting point for projects in oncology, virology, and inflammatory diseases.[2] By using 7-Iodobenzofuran-5-sulfonyl chloride, chemists are embedding a molecular fragment with a high probability of conferring desirable biological properties into their target compounds.
The Sulfonyl Chloride Group: A Robust and Reactive Anchor
The sulfonyl chloride functional group is a powerful electrophile, primarily due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly electron-deficient.[6] Its principal and most valuable reaction is with primary and secondary amines to form highly stable sulfonamide linkages.
-
Causality of Reactivity: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, with the subsequent expulsion of a chloride ion.[7] This reaction is typically fast, high-yielding, and can often be performed under mild conditions.[8] The resulting sulfonamide bond is exceptionally stable to hydrolysis, a critical feature for developing metabolically robust drug candidates.
The Iodine at C-7: The Gateway to Diversification
The iodine atom is arguably the most versatile functional handle on the molecule. Aryl iodides are premier substrates for a wide range of transition metal-catalyzed cross-coupling reactions.[9] This functionality is indispensable for late-stage functionalization—the strategy of introducing molecular diversity at the final steps of a synthesis.
-
Synthetic Utility: The C-I bond's high reactivity allows it to readily participate in reactions like the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) reactions under mild conditions.[9][10] This enables researchers to rapidly generate extensive libraries of analogues by varying the coupling partner, which is a cornerstone of modern structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Section 3: Synthesis and Safe Handling
While 7-Iodobenzofuran-5-sulfonyl chloride is commercially available, understanding its synthesis provides insight into its reactivity and stability.
Retrosynthetic Analysis
A logical synthetic route involves the late-stage introduction of the sulfonyl chloride group onto a pre-formed 7-iodobenzofuran core. This is a common strategy as the chlorosulfonation conditions are harsh and could interfere with the synthesis of the benzofuran ring itself.
Postulated Synthesis Protocol: Chlorosulfonation of 7-Iodobenzofuran
This protocol is a representative method based on standard procedures for the chlorosulfonation of aromatic compounds.[11][12] Extreme caution is required when working with chlorosulfonic acid.
Objective: To synthesize 7-Iodobenzofuran-5-sulfonyl chloride from 7-Iodobenzofuran.
Materials:
-
7-Iodobenzofuran (1.0 equiv)
-
Chlorosulfonic acid (ClSO₃H) (≥ 4.0 equiv)
-
Thionyl chloride (SOCl₂) (optional, ~1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-Iodobenzofuran.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (4.0 equiv) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step must be performed in a fume hood behind a blast shield, as the quenching of excess chlorosulfonic acid is extremely exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 7-Iodobenzofuran-5-sulfonyl chloride can be purified by recrystallization or flash column chromatography if necessary.
Handling and Storage Protocol
Sulfonyl chlorides are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid, rendering the reagent inactive.[13][14]
-
Inert Atmosphere: Always handle the solid and any solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware and Solvents: Use flame-dried or oven-dried glassware and anhydrous solvents for all reactions.
-
Storage: Store the reagent in a tightly sealed container in a desiccator or glovebox at the recommended temperature of 2-8°C.[5]
Section 4: Key Synthetic Applications and Methodologies
The true value of 7-Iodobenzofuran-5-sulfonyl chloride is realized in its application as a bifunctional building block. The following protocols illustrate its dual reactivity.
Workflow for Sulfonamide Formation
This is the primary application of the sulfonyl chloride moiety.
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An In-depth Technical Guide to the Synthesis of 7-Iodobenzofuran-5-sulfonyl Chloride
Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route for 7-iodobenzofuran-5-sulfonyl chloride, a key intermediate for pharmaceutical and agrochemical research. The document outlines a robust, multi-step synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering field-proven insights into the synthesis of complex heterocyclic compounds.
Introduction: The Significance of Substituted Benzofurans
Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] The unique electronic and structural properties of the benzofuran ring system allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles. The introduction of halogen and sulfonyl chloride moieties, as in the case of 7-iodobenzofuran-5-sulfonyl chloride, provides reactive handles for further chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3] This guide details a proposed, chemically sound pathway for the synthesis of this important intermediate, leveraging established synthetic methodologies.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of 7-iodobenzofuran-5-sulfonyl chloride presents a challenge in controlling the regioselectivity of the substitutions on the benzofuran core. Direct electrophilic substitution on the parent benzofuran ring typically favors positions 2 and 3.[4] Therefore, a more strategic approach is to construct the benzofuran ring from a pre-functionalized benzene derivative. The proposed three-step synthesis is outlined below:
Sources
7-Iodobenzofuran-5-sulfonyl chloride CAS number
An In-Depth Technical Guide to 7-Iodobenzofuran-5-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 7-Iodobenzofuran-5-sulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its chemical reactivity, and discusses its applications in the development of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile building block.
Compound Identification and Physicochemical Properties
7-Iodobenzofuran-5-sulfonyl chloride is a specialized chemical reagent characterized by a benzofuran core functionalized with both an iodo and a sulfonyl chloride group. These functional groups provide distinct points for chemical modification, making it a valuable scaffold in medicinal chemistry.
Caption: Chemical structure of 7-Iodobenzofuran-5-sulfonyl chloride.
The core properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 856678-58-5 | [1][2] |
| Molecular Formula | C₈H₄ClIO₃S | [1] |
| Molecular Weight | 342.54 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | Typically ≥97% (HPLC) | [4][5] |
| Storage Conditions | 2-8°C, dry, under inert gas | [3][4] |
Synthesis and Mechanistic Considerations
The synthesis of 7-Iodobenzofuran-5-sulfonyl chloride is not commonly detailed in primary literature but can be logically constructed from established organometallic and electrophilic substitution reactions on the benzofuran scaffold. The process involves the sequential introduction of the iodine and sulfonyl chloride functionalities.
Caption: Proposed synthetic workflow for 7-Iodobenzofuran-5-sulfonyl chloride.
Step 1: Electrophilic Iodination of Benzofuran
The first critical step is the regioselective iodination of the benzofuran ring. The 7-position is a target for electrophilic substitution.
-
Methodology: Benzofuran is treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS), in a suitable solvent like acetonitrile.
-
Causality: The benzofuran ring system is electron-rich and susceptible to electrophilic attack. The choice of NIS provides a mild and effective source of electrophilic iodine (I⁺), minimizing side reactions that could occur with harsher reagents like molecular iodine and an oxidizing agent. The reaction proceeds via a standard electrophilic aromatic substitution mechanism to yield 7-iodobenzofuran.
Step 2: Chlorosulfonation of 7-Iodobenzofuran
With the 7-position occupied, the subsequent sulfonation is directed to the 5-position, which is another activated site on the benzofuran ring.
-
Methodology: The 7-iodobenzofuran intermediate is carefully added to an excess of chlorosulfonic acid (ClSO₃H) at low temperatures (e.g., 0°C).[6] The reaction mixture is stirred until the substitution is complete and then quenched by pouring it onto ice.[6]
-
Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group directly onto the aromatic ring. The extreme reactivity of this reagent necessitates low temperatures to control the reaction rate and prevent degradation or polysubstitution. The quenching on ice serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, allowing for its isolation by filtration.[6]
Chemical Reactivity and Derivatization
The utility of 7-Iodobenzofuran-5-sulfonyl chloride stems from its two distinct reactive sites: the highly electrophilic sulfonyl chloride group and the carbon-iodine bond, which is amenable to cross-coupling reactions.
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is an excellent electrophile, readily reacting with a wide range of nucleophiles.[7] This is the most common application of this class of compounds.
-
Reaction with Amines (Sulfonamide Formation): The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable sulfonamide derivatives.[7][8] Sulfonamides are a well-known pharmacophore present in numerous antibacterial, diuretic, and anticancer drugs.[9][10]
-
Reaction with Alcohols/Phenols (Sulfonate Ester Formation): In the presence of a base, alcohols and phenols can attack the sulfonyl chloride to form sulfonate esters.
-
Reaction with Water (Hydrolysis): The compound is moisture-sensitive and will slowly hydrolyze to the corresponding 7-iodobenzofuran-5-sulfonic acid. This necessitates storage in a dry environment.[3]
Caption: Key nucleophilic substitution reactions of the sulfonyl chloride group.
Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond provides a second vector for molecular elaboration. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 7-position, dramatically increasing the structural diversity of potential drug candidates. The Sonogashira coupling of aryl halides with terminal alkynes is a noted method for synthesizing substituted benzofurans.[11]
Applications in Research and Drug Development
7-Iodobenzofuran-5-sulfonyl chloride is not an end-product but a strategic building block for creating more complex molecules with potential therapeutic value.[1][4]
-
Scaffold for Library Synthesis: Its dual functionality allows for the rapid generation of compound libraries. Chemists can first synthesize a range of sulfonamide derivatives and then diversify this set further through cross-coupling reactions at the iodo position. This parallel synthesis approach is highly valuable in lead discovery.[12]
-
Medicinal Chemistry: The benzofuran nucleus is a "privileged structure" in medicinal chemistry, appearing in many natural products and synthetic drugs with diverse biological activities.[11] By incorporating this scaffold, derivatives of 7-iodobenzofuran-5-sulfonyl chloride are explored as potential anticancer, antiviral, and antimicrobial agents.[7][9]
-
Molecular Probes and Labeling: The sulfonyl chloride group can be used to covalently attach the iodobenzofuran moiety to proteins or other biomolecules for use as molecular probes in chemical biology research.[8]
Safety and Handling
As with other sulfonyl chlorides, 7-Iodobenzofuran-5-sulfonyl chloride should be handled with care in a well-ventilated fume hood.
-
Hazards: The compound is classified as corrosive.[3] It can cause severe skin burns and eye damage upon contact.[3] Inhalation of dust may be harmful. Upon contact with moisture, it can release hydrochloric acid (HCl).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[3][4]
Conclusion
7-Iodobenzofuran-5-sulfonyl chloride is a high-value chemical intermediate offering significant strategic advantages in modern organic synthesis and drug discovery. Its well-defined reactive sites—the sulfonyl chloride and the iodo group—provide orthogonal handles for building molecular complexity. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this potent scaffold in the creation of novel pharmaceuticals and functional molecules.
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- Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
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Authored by: Senior Application Scientist, Gemini Laboratories
An In-Depth Technical Guide to 7-Iodobenzofuran-5-sulfonyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This whitepaper provides a comprehensive technical overview of 7-Iodobenzofuran-5-sulfonyl chloride, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthetic pathways, and elucidate its applications, particularly in the context of drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the practical utilization of this versatile reagent.
Introduction: The Strategic Importance of 7-Iodobenzofuran-5-sulfonyl Chloride
7-Iodobenzofuran-5-sulfonyl chloride is a bespoke chemical reagent that has garnered significant interest for its utility in the synthesis of complex organic molecules.[1][2] Its unique trifunctional architecture—a benzofuran core, an iodine atom, and a sulfonyl chloride group—makes it a highly valuable scaffold for creating novel compounds with potential biological activity.[1] The benzofuran moiety is a common feature in many biologically active natural products and synthetic drugs. The iodine atom provides a site for further functionalization through various cross-coupling reactions, while the highly reactive sulfonyl chloride group is a precursor for the formation of sulfonamides, sulfonates, and other sulfur-containing functionalities.[1][3] This guide aims to provide a detailed exploration of this compound, from its basic properties to its strategic application in synthetic workflows.
Physicochemical Properties and Structural Analysis
The precise characterization of a reagent is fundamental to its effective application. The key physicochemical properties of 7-Iodobenzofuran-5-sulfonyl chloride are summarized below.
| Property | Value | Source |
| Molecular Weight | 342.54 g/mol | [1][2] |
| Molecular Formula | C₈H₄ClIO₃S | [1][2] |
| CAS Number | 856678-58-5 | [1][2] |
| Appearance | Solid | [4] |
| Storage Conditions | 2-8°C, dry environment | [2] |
| Purity | Typically ≥97% (HPLC) | [2][5] |
The molecular structure consists of a planar benzofuran ring system. The iodine atom at the 7-position and the sulfonyl chloride group at the 5-position are key to its reactivity. The electron-withdrawing nature of the sulfonyl chloride group can influence the reactivity of the benzofuran ring, while the iodine atom offers a handle for late-stage diversification of molecular scaffolds.
Synthesis of 7-Iodobenzofuran-5-sulfonyl Chloride: A Strategic Approach
The synthesis of 7-Iodobenzofuran-5-sulfonyl chloride typically involves a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.[1] A plausible synthetic route is outlined below.
General Synthetic Workflow
The synthesis generally proceeds via two key transformations: iodination of the benzofuran core, followed by chlorosulfonation.
Caption: A diagram illustrating the two-step synthesis of 7-Iodobenzofuran-5-sulfonyl chloride.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 7-Iodobenzofuran
-
To a solution of benzofuran in a suitable solvent (e.g., dichloromethane), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched, and the product is extracted and purified by column chromatography to yield 7-iodobenzofuran.
Causality: The choice of an appropriate iodinating agent and solvent system is crucial for achieving high regioselectivity for the 7-position of the benzofuran ring.
Step 2: Synthesis of 7-Iodobenzofuran-5-sulfonyl Chloride
-
Carefully add 7-iodobenzofuran to an excess of chlorosulfonic acid at a low temperature (e.g., 0°C).[4]
-
The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it onto ice, which precipitates the sulfonyl chloride.
-
The solid product is then filtered, washed with cold water, and dried under vacuum to afford 7-Iodobenzofuran-5-sulfonyl chloride.[4]
Trustworthiness: Each step of the synthesis should be validated by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the intermediates and the final product.
Applications in Drug Discovery and Organic Synthesis
The primary application of 7-Iodobenzofuran-5-sulfonyl chloride is as a versatile building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry.[1][3]
Synthesis of Sulfonamide Derivatives
The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as primary and secondary amines, leading to the formation of sulfonamides. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[6][7]
Experimental Protocol: Synthesis of a Novel Sulfonamide
Objective: To synthesize a novel sulfonamide by reacting 7-Iodobenzofuran-5-sulfonyl chloride with a primary amine.
Caption: A step-by-step workflow for the synthesis of a sulfonamide from 7-Iodobenzofuran-5-sulfonyl chloride.
Methodology:
-
In a round-bottom flask, dissolve 7-Iodobenzofuran-5-sulfonyl chloride (1 equivalent) and a primary amine (1.1 equivalents) in dichloromethane.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, wash the mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Expertise: The use of a slight excess of the amine and a base ensures the complete consumption of the sulfonyl chloride and prevents the formation of side products. The purification step is critical for obtaining a high-purity compound suitable for biological testing.
Safety, Handling, and Storage
7-Iodobenzofuran-5-sulfonyl chloride is a corrosive substance and requires careful handling to avoid exposure.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[9]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, at 2-8°C.[2] Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
Conclusion
7-Iodobenzofuran-5-sulfonyl chloride is a powerful and versatile reagent in the arsenal of synthetic and medicinal chemists. Its unique structural features allow for the creation of diverse and complex molecules with significant potential for biological activity. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the pursuit of novel therapeutics and other advanced materials. This guide provides a foundational understanding for researchers to confidently and safely incorporate this valuable building block into their synthetic strategies.
References
- EvitaChem. (n.d.). 7-Iodobenzofuran-5-sulfonyl chloride.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 3-Iodobenzoyl Chloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
- Angene Chemical. (2021). Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Benzene sulfonyl chloride.
- (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- My Skin Recipes. (n.d.). 7-IODOBENZOFURAN-5-SULFONYL CHLORIDE.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Iodobenzenesulfonyl chloride.
- ChemicalBook. (n.d.). 7-IODOBENZOFURAN-5-SULFONYL CHLORIDE | 856678-58-5.
- Chem-Impex. (n.d.). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.
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- Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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A Technical Guide to the Solubility of 7-Iodobenzofuran-5-sulfonyl chloride: An Experimental Approach for Drug Discovery Professionals
This guide provides a comprehensive overview of the solubility characteristics of 7-Iodobenzofuran-5-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the current scarcity of publicly available quantitative solubility data, this document focuses on delivering a robust experimental framework for its determination. By synthesizing foundational chemical principles with established pharmaceutical testing methodologies, this guide will empower researchers, scientists, and drug development professionals to accurately assess the solubility of this compound, a critical parameter for advancing synthetic chemistry and early-stage drug discovery programs.
Introduction: The Significance of 7-Iodobenzofuran-5-sulfonyl chloride in Medicinal Chemistry
Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in the design of novel therapeutic agents due to the wide spectrum of biological activities exhibited by its derivatives.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 7-Iodobenzofuran-5-sulfonyl chloride molecule combines this potent benzofuran core with two highly reactive functional groups: an iodine atom and a sulfonyl chloride.
The sulfonyl chloride group is a powerful electrophile, making it a versatile intermediate for synthesizing sulfonamides and sulfonate esters—moieties prevalent in numerous clinically approved drugs.[5][6][7] The iodine atom provides a site for further functionalization, such as cross-coupling reactions, allowing for the creation of complex molecular architectures. The interplay of these features makes 7-Iodobenzofuran-5-sulfonyl chloride a valuable building block for generating diverse compound libraries for high-throughput screening.
Why Solubility is a Critical Parameter
In drug discovery and development, solubility is a fundamental physicochemical property that dictates a compound's journey from a laboratory reagent to a potential therapeutic.[8] Sufficient solubility in various media is a prerequisite for:
-
Synthetic Reactions: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
In Vitro Assays: Achieving desired concentrations in aqueous buffers for reliable biological screening results.[9]
-
Formulation Development: Creating stable and bioavailable drug products for preclinical and clinical studies.[10]
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[11] Therefore, characterizing the solubility profile of a key intermediate like 7-Iodobenzofuran-5-sulfonyl chloride early on is a strategic imperative that saves time and resources.[10]
Physicochemical Properties and Qualitative Solubility Profile
While specific quantitative data is not widely published, a qualitative understanding of 7-Iodobenzofuran-5-sulfonyl chloride's solubility can be inferred from its structure and general chemical principles.
| Property | Value / Observation |
| Molecular Formula | C₈H₄ClIO₃S |
| Molecular Weight | ~342.54 g/mol [12] |
| Appearance | Typically a white to light-colored solid or powder.[13] |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles. It is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding sulfonic acid. It also reacts with alcohols.[14][15][16] This reactivity is a critical consideration for solvent selection. |
| Qualitative Solubility | Based on supplier information and the principles of "like dissolves like," the compound is soluble in common aprotic organic solvents such as dichloromethane and chloroform.[13] It is expected to have low solubility in non-polar hydrocarbon solvents and is reactive in protic solvents like water and alcohols.[14] |
Experimental Determination of Thermodynamic Solubility
Given the lack of published data, a reliable experimental method is required. The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[11][17] This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions. The following protocol provides a detailed, self-validating system for this determination.
Causality Behind Experimental Choices
-
Why the Shake-Flask Method? It is a direct measure of the equilibrium state between the undissolved solid and the saturated solution, providing the most accurate and biopharmaceutically relevant solubility value.[17]
-
Why Control Temperature? Solubility is temperature-dependent. Maintaining a constant temperature with a thermostatically controlled shaker is crucial for reproducibility and accuracy.[11]
-
Why Ensure Excess Solid? The continuous presence of undissolved solid is the only way to guarantee that the solution has reached its saturation point and is in equilibrium.
-
Why 24-48 Hours Equilibration? This duration is typically sufficient for most compounds to reach equilibrium. Shorter times may result in an underestimation of solubility.
-
Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique that can accurately quantify the concentration of the dissolved compound, even in the presence of minor impurities.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of 7-Iodobenzofuran-5-sulfonyl chloride in a selected anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran) at 25 °C.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride
-
Selected anhydrous solvent(s) of high purity
-
Analytical balance
-
2 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount (e.g., ~10-20 mg) of 7-Iodobenzofuran-5-sulfonyl chloride to a pre-weighed 2 mL glass vial. The key is to have more solid than will dissolve. b. Record the exact mass of the compound added. c. Add a known volume (e.g., 1.0 mL) of the selected anhydrous solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period (24 to 48 hours) to ensure equilibrium is reached. c. After the equilibration period, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Sample Separation: a. Let the vial stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle. b. Carefully withdraw a portion of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Adsorption to the filter material can be a source of error, so filter suitability should be pre-validated.[9]
-
Sample Dilution: a. Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask. b. Dilute with the same solvent to a final volume that will bring the concentration into the linear range of the analytical instrument. Record the dilution factor.
-
Quantification: a. Prepare a series of standard solutions of 7-Iodobenzofuran-5-sulfonyl chloride of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions on the HPLC system. c. Analyze the diluted sample solution under the same HPLC conditions. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in the desired units, such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol can be visualized as follows.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct quantitative solubility data for 7-Iodobenzofuran-5-sulfonyl chloride remains elusive in public literature, its importance as a synthetic intermediate necessitates a clear path for this determination. The reactivity of the sulfonyl chloride group demands careful selection of anhydrous, aprotic solvents for accurate measurement. The detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for researchers to generate high-quality solubility data. This essential information will enable the optimization of synthetic routes, ensure the reliability of biological screening data, and ultimately accelerate the drug discovery and development process for novel therapeutics derived from this promising benzofuran scaffold.
References
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- Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Asif, M. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
- Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BenchChem. (n.d.). A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents.
- EvitaChem. (n.d.). Buy 7-Iodobenzofuran-5-sulfonyl chloride (EVT-1684688) | 856678-58-5.
- Al-Gousous, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- ScienceDirect. (2024). Benzofuran Derivatives: Significance and symbolism.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
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A Technical Guide to the Stability, Storage, and Handling of 7-Iodobenzofuran-5-sulfonyl chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodobenzofuran-5-sulfonyl chloride (CAS No. 856678-58-5) is a highly reactive, bifunctional reagent of significant value in medicinal chemistry and organic synthesis.[1] Its utility as a building block for complex pharmaceutical intermediates is predicated on its chemical integrity. However, the inherent reactivity of the sulfonyl chloride moiety, coupled with the characteristics of the iodobenzofuran core, presents substantial challenges related to its stability and handling. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven protocols for its storage and handling, and offers methodologies for assessing its purity. The core directive of this document is to empower researchers to maintain the quality and ensure the safe utilization of this critical reagent by understanding and controlling the factors that govern its degradation.
Compound Profile and Significance
7-Iodobenzofuran-5-sulfonyl chloride is a solid, typically white to light yellow, that is soluble in common organic solvents such as dichloromethane and chloroform.[1] Its molecular structure is notable for two key reactive sites: the highly electrophilic sulfonyl chloride group and the iodine-substituted aromatic ring. This dual functionality allows for sequential, orthogonal reactions, making it a versatile scaffold in the synthesis of novel therapeutics.
The sulfonyl chloride group is a precursor for sulfonamides and sulfonate esters, common functional groups in many marketed drugs.[1][2] The iodo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. The successful application of this reagent is, therefore, critically dependent on its purity, as premature degradation can lead to failed reactions, complex purification challenges, and unreliable biological data.
Table 1: Chemical and Physical Properties of 7-Iodobenzofuran-5-sulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 856678-58-5 | [1][3] |
| Molecular Formula | C₈H₄ClIO₃S | [1] |
| Molecular Weight | 342.54 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Primary Hazard | Corrosive, Moisture Sensitive | [1][4][5] |
| Solubility | Soluble in dichloromethane, chloroform | [1] |
The Critical Challenge: Inherent Instability and Degradation Pathways
The principal vulnerability of 7-Iodobenzofuran-5-sulfonyl chloride is its extreme sensitivity to moisture.[1][6][7] This reactivity is not a flaw but an intrinsic property of the sulfonyl chloride functional group.[4] Understanding the mechanism of this degradation is paramount to preventing it.
Primary Degradation Pathway: Hydrolysis
The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. The most ubiquitous nucleophile in a laboratory environment is water, present as atmospheric humidity. The reaction with water is rapid and exothermic, leading to the formation of the corresponding 7-iodobenzofuran-5-sulfonic acid and corrosive hydrochloric acid (HCl) gas.[2][4]
This degradation has two major consequences:
-
Loss of Reactivity: The resulting sulfonic acid is inactive in reactions intended for the sulfonyl chloride, leading to lower or zero yield of the desired product.
-
Introduction of Impurities: The sulfonic acid and HCl byproducts can complicate downstream reactions and purifications.
Caption: Recommended workflow for handling moisture-sensitive sulfonyl chlorides.
Causality Behind Key Steps:
-
Equilibration (Step A): Allowing the cold container to warm to room temperature before opening is critical. Opening a cold bottle in a humid lab environment will cause atmospheric moisture to condense on the cold solid, leading to immediate surface degradation.
-
Inert Atmosphere (Step B): Performing all transfers in a glovebox or under a positive pressure of argon/nitrogen is the most effective way to prevent moisture contact. [5]
Experimental Verification of Stability
Trust in a reagent requires verification. The following protocols provide a framework for assessing the stability and purity of 7-Iodobenzofuran-5-sulfonyl chloride, ensuring confidence in experimental results.
Protocol: Accelerated Stability Assessment
This protocol allows a laboratory to quickly assess the moisture sensitivity of a new batch of the reagent.
Objective: To determine the rate of degradation under stressed humidity conditions.
Methodology:
-
Preparation: In a glovebox, weigh approximately 10 mg of the compound into three separate, tared HPLC vials.
-
Time Zero Sample (T=0): Immediately dissolve the contents of the first vial in a known volume (e.g., 10 mL) of dry acetonitrile. This is your reference sample.
-
Stress Condition: Place the two remaining uncapped vials (containing the solid) into a desiccator containing a saturated solution of potassium nitrate (this maintains a relative humidity of ~93% at 25°C).
-
Time Point 1 (T=1h): After 1 hour, remove one vial, cap it, and dissolve the contents in the same known volume of dry acetonitrile.
-
Time Point 2 (T=4h): After 4 hours, repeat the process with the final vial.
-
Analysis: Analyze all three samples by reverse-phase HPLC with UV detection. Monitor for the decrease in the peak area of the parent compound and the appearance and increase of the more polar sulfonic acid degradant.
Analytical Method: Purity Assessment by ¹H NMR Spectroscopy
Proton NMR is a rapid method to check for the presence of the sulfonic acid degradant.
Objective: To quantify the purity of the sulfonyl chloride relative to its sulfonic acid hydrolysate.
Methodology:
-
Sample Preparation: Accurately weigh ~15-20 mg of the compound and dissolve it in a deuterated solvent that is free of water, such as CDCl₃ or Acetone-d₆.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30 seconds) to allow for accurate integration of all signals.
-
Analysis:
-
Identify a well-resolved proton signal unique to the 7-Iodobenzofuran-5-sulfonyl chloride parent molecule.
-
Identify a well-resolved signal corresponding to the 7-Iodobenzofuran-5-sulfonic acid. The chemical shifts of the aromatic protons will be different for the two species.
-
Compare the integration of the parent peak to the degradant peak to determine the molar ratio and thus the purity of the sample. A pure sample should show no detectable signals for the sulfonic acid.
-
Conclusion
7-Iodobenzofuran-5-sulfonyl chloride is an enabling tool for chemical innovation, but its utility is directly tied to its purity. The compound's pronounced sensitivity to moisture is its primary liability. By embracing a handling philosophy centered on the strict exclusion of water, researchers can ensure its long-term stability. The implementation of rigorous storage conditions—refrigeration under an inert atmosphere—and meticulous handling workflows are not mere suggestions but mandatory practices. Verifying the purity of the reagent before use via analytical methods provides a final layer of quality control, safeguarding against the costly and time-consuming consequences of using a degraded starting material.
References
- Benchchem Technical Support Center. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides.
- Thielemann, J., et al. (2023). Halogen Dance on 2‐Iodobenzofuran and 2‐Iodobenzothiophene and Related Reactions. ChemistrySelect.
- Sigma-Aldrich. (2025). Safety Data Sheet - Benzene sulfonyl chloride.
- TCI Chemicals. (2025). Safety Data Sheet - 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
- Organic Chemistry Portal. (2020). Alcohols to Alkyl Chlorides, Part 6. YouTube.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- EvitaChem. (n.d.). 7-Iodobenzofuran-5-sulfonyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Iodobenzenesulfonyl chloride.
- Hone, C. A., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Wikipedia. (n.d.). Sulfonyl halide.
- CymitQuimica. (2024). Safety Data Sheet - 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
- Angene Chemical. (2021). Safety Data Sheet - 1H-Imidazole-4-sulfonyl chloride.
- Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Fisher Scientific. (2023). Safety Data Sheet - 5-Methyl-1-benzothiophene-2-sulfonyl chloride.
- ChemicalBook. (n.d.). 7-IODOBENZOFURAN-5-SULFONYL CHLORIDE.
- Benchchem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride.
- Fisher Scientific. (2023). Safety Data Sheet - 1-Benzofuran-5-carbonyl chloride.
- ChemDB. (n.d.). 7-IODOBENZOFURAN-5-SULFONYL CHLORIDE.
- Bornholdt, J., et al. (2017). Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
- Sigma-Aldrich. (n.d.). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.
- BLD Pharm. (n.d.). Benzofuran-5-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.
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The Ascendant Role of Benzofuran Sulfonamides in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The confluence of the benzofuran scaffold, a privileged structure in medicinal chemistry, with the pharmacologically versatile sulfonamide moiety has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of novel benzofuran sulfonamides, offering a vital resource for researchers engaged in the discovery and development of new therapeutic agents.
The Architectural Blueprint: Synthesis of Benzofuran Sulfonamides
The synthetic route to benzofuran sulfonamides is a multi-step process that demands careful control of reaction conditions to achieve desired substitutions and high yields. A representative synthesis of a key intermediate, N-(benzofuran-2-yl)benzenesulfonamide, is outlined below. This foundational structure can then be further modified to explore a diverse chemical space and optimize biological activity.
Experimental Protocol: Synthesis of N-(Benzofuran-2-yl)benzenesulfonamide
Objective: To synthesize the core N-(benzofuran-2-yl)benzenesulfonamide scaffold.
Materials:
-
Salicylaldehyde
-
α-Bromoacetophenone
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic acid
-
Zinc dust
-
Benzenesulfonyl chloride
-
Pyridine
Procedure:
-
Synthesis of 2-Acetylbenzofuran:
-
To a solution of salicylaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents) and α-bromoacetophenone (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylbenzofuran.
-
-
Synthesis of 2-Acetylbenzofuran Oxime:
-
To a solution of 2-acetylbenzofuran (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain 2-acetylbenzofuran oxime.
-
-
Synthesis of 2-Aminobenzofuran:
-
In a flask containing acetic acid, add 2-acetylbenzofuran oxime (1 equivalent) and zinc dust (3 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the reaction mixture to remove excess zinc dust and pour the filtrate into a beaker containing crushed ice and a solution of sodium hydroxide to neutralize the acetic acid.
-
Extract the product with diethyl ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-aminobenzofuran.
-
-
Synthesis of N-(Benzofuran-2-yl)benzenesulfonamide:
-
Dissolve 2-aminobenzofuran (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-(benzofuran-2-yl)benzenesulfonamide.
-
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of novel benzofuran sulfonamides is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ).
| Compound | Target | Kᵢ (nM) [1] |
| 4a | hCA IX | 33.3 |
| 5b | hCA IX | 27.7 |
| 9a | hCA IX | 32.8 |
| 9c | hCA IX | 10.0 |
| 5a | hCA XII | 10.1 |
| Acetazolamide (Standard) | hCA IX | 25 |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of benzofuran sulfonamides on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Benzofuran sulfonamide compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment. [2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran sulfonamide compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂. [1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. [3]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. * Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. [3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
-
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran sulfonamides have demonstrated significant activity against a range of bacterial and fungal strains, offering a promising avenue for the development of new anti-infective therapies.
Mechanism of Action: Disrupting Microbial Homeostasis
The antimicrobial mechanism of benzofuran sulfonamides is multifaceted. The sulfonamide moiety is a well-established inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, these compounds inhibit bacterial growth. Additionally, the benzofuran scaffold itself can contribute to antimicrobial activity, potentially by disrupting microbial cell membranes or inhibiting other key microbial enzymes. Some benzofuran derivatives have also been shown to inhibit fungal N-myristoyltransferase, an enzyme crucial for fungal viability.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of benzofuran sulfonamides is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) [4] |
| Compound 1 | Salmonella typhimurium | 12.5 |
| Compound 1 | Escherichia coli | 25 |
| Compound 1 | Staphylococcus aureus | 12.5 |
| Compound 2 | Staphylococcus aureus | 25 |
| Compound 5 | Penicillium italicum | 12.5 |
| Compound 6 | Colletotrichum musae | 12.5-25 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum inhibitory concentration of benzofuran sulfonamides against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). [5]
-
-
Serial Dilution of Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the benzofuran sulfonamide compounds in the broth medium. The final volume in each well should be 50 µL. [5]
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours. [6]
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. [6]
-
Anti-inflammatory and Anticonvulsant Potential: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, benzofuran sulfonamides have also shown promise as anti-inflammatory and anticonvulsant agents.
Anti-inflammatory Activity
The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). This is often achieved through the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. [7]
Anticonvulsant Activity
Several studies have reported the anticonvulsant properties of benzofuran derivatives. While the exact mechanisms are still under investigation, it is hypothesized that these compounds may exert their effects by modulating the activity of ion channels or neurotransmitter systems in the central nervous system. For instance, some sulfonamide derivatives are known to exhibit anticonvulsant activity by inhibiting voltage-gated sodium channels.
Conclusion and Future Perspectives
The benzofuran sulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscore the significant potential of this class of compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects, as well as on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The continued exploration of the vast chemical space around the benzofuran sulfonamide core is poised to yield the next generation of innovative medicines.
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El-Sayed, M. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. Available from: [Link].
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Gupta, S. C., et al. (2014). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1843(5), 849-863. Available from: [Link].
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El-Sayed, M. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. Available from: [Link].
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Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6523. Available from: [Link].
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Ivanenkov, Y. A., et al. (2011). Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. Mini-Reviews in Medicinal Chemistry, 11(14), 1227-1243. Available from: [Link].
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Liu, T., et al. (2017). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 18(8), 1686. Available from: [Link].
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Liu, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation, 2018, 8986235. Available from: [Link].
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Patel, H. J., et al. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry Letters, 16(17), 4644-4647. Available from: [Link].
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Nocentini, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(22), 6985. Available from: [Link].
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O'Shea, J. J., et al. (2016). Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses. Cell Reports, 16(1), 196-208. Available from: [Link].
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International Journal of Pharmaceutical Sciences and Research. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 6(9), 3968-3974. Available from: [Link].
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Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(5), 1689. Available from: [Link].
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Rani, N., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(38), 33819-33857. Available from: [Link].
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Lindberg, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3241. Available from: [Link].
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Al-Obeed, O. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Pharmacognosy Magazine, 15(64), 394. Available from: [Link].
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12558. Available from: [Link].
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Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research, 2(8), 209-211. Available from: [Link].
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Analytical and Bioanalytical Chemistry Research. Regular Article. Available from: [Link].
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El-Sayed, M. A., et al. (2001). Synthesis, anticonvulsant, and anti-inflammatory activities of some new benzofuran-based heterocycles. Archiv der Pharmazie, 334(10), 303-310. Available from: [Link].
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7-Iodobenzofuran-5-sulfonyl chloride: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Benzofuran Sulfonyl Chlorides in Medicinal Chemistry
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents. When functionalized with a sulfonyl chloride group, the benzofuran core is transformed into a highly versatile electrophilic building block. This reactive handle allows for the facile introduction of a sulfonamide moiety, a critical pharmacophore in a multitude of approved drugs, through reaction with a wide range of primary and secondary amines. The resulting sulfonamides often exhibit enhanced binding to biological targets, improved pharmacokinetic profiles, and favorable physicochemical properties.
This in-depth technical guide focuses on a particularly valuable, yet underexplored, member of this class: 7-Iodobenzofuran-5-sulfonyl chloride . The presence of an iodine atom at the 7-position offers an additional, orthogonal site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions. This dual functionality makes 7-Iodobenzofuran-5-sulfonyl chloride a powerful tool for the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs. This guide will provide a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to leverage this unique reagent in their quest for new medicines.
Molecular Characteristics
A clear understanding of the fundamental properties of 7-Iodobenzofuran-5-sulfonyl chloride is essential for its effective utilization.
| Property | Value |
| CAS Number | 856678-58-5[1] |
| Molecular Formula | C₈H₄ClIO₃S |
| Molecular Weight | 342.54 g/mol [1] |
| Chemical Structure | |
| Key Functional Groups | Benzofuran, Sulfonyl Chloride, Aryl Iodide |
Synthesis of 7-Iodobenzofuran-5-sulfonyl chloride: A Proposed Methodological Approach
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway to 7-Iodobenzofuran-5-sulfonyl chloride.
Step 1: Electrophilic Iodination of the Benzofuran Ring
The introduction of an iodine atom at the C7 position of the benzofuran ring is the initial key transformation. The directing effects of the existing substituents on the benzofuran precursor will govern the regioselectivity of this reaction. Assuming a precursor such as benzofuran-5-sulfonic acid, the sulfonic acid group is a deactivating, meta-directing group. However, the oxygen atom of the furan ring is an activating, ortho-, para-director. The interplay of these electronic effects will influence the outcome.
A plausible and environmentally conscious method for the iodination of phenolic compounds involves the use of an in-situ generated electrophilic iodine species. A well-documented green chemistry approach for the iodination of vanillin, a substituted phenol, utilizes potassium iodide (KI) and Oxone® (potassium peroxymonosulfate) in an aqueous medium[2][3]. This method avoids the use of harsh and hazardous reagents.
Hypothetical Protocol for Iodination:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the benzofuran starting material (1 equivalent) and potassium iodide (1-1.2 equivalents).
-
Solvent Addition: Add a suitable solvent. While water is used in the vanillin precedent, the solubility of the benzofuran substrate may necessitate a co-solvent system or an alternative polar solvent.
-
Reagent Addition: Slowly add a solution of Oxone® (1-1.5 equivalents) in the chosen solvent to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench any excess oxidizing agent with a solution of sodium bisulfite. The product can then be isolated by extraction with an appropriate organic solvent, followed by washing, drying, and concentration under reduced pressure. Purification can be achieved by recrystallization or column chromatography.
Step 2: Conversion of the Sulfonic Acid to the Sulfonyl Chloride
The transformation of the intermediate sulfonic acid to the target sulfonyl chloride is a standard procedure in organic synthesis. This is typically achieved using a variety of chlorinating agents.
Common Chlorinating Reagents:
-
Thionyl Chloride (SOCl₂): Often used in excess or with a catalytic amount of N,N-dimethylformamide (DMF).
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, effective for a wide range of sulfonic acids.
-
Chlorosulfonic Acid (ClSO₃H): While a potent sulfonating agent, it is generally not used for the conversion of an existing sulfonic acid to a sulfonyl chloride.
Hypothetical Protocol for Chlorination:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with the 7-iodobenzofuran-5-sulfonic acid (1 equivalent) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Carefully add an excess of thionyl chloride (2-5 equivalents) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction Progression: Gently heat the reaction mixture to reflux and maintain for a period of 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS (observing the disappearance of the starting material).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 7-Iodobenzofuran-5-sulfonyl chloride can then be purified, for example, by recrystallization from a suitable solvent system.
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of 7-Iodobenzofuran-5-sulfonyl chloride lies in the orthogonal reactivity of its two key functional groups: the sulfonyl chloride and the aryl iodide.
Visualizing the Reactivity Pathways
Caption: Key reactivity pathways of 7-Iodobenzofuran-5-sulfonyl chloride.
Reactions at the Sulfonyl Chloride Moiety: Synthesis of Sulfonamides
The primary and most significant reaction of 7-Iodobenzofuran-5-sulfonyl chloride is its facile reaction with primary and secondary amines to form the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry, enabling the synthesis of a vast number of biologically active compounds.
General Protocol for Sulfonamide Formation:
-
Reaction Setup: Dissolve the amine starting material (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Add a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to scavenge the HCl byproduct.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of 7-Iodobenzofuran-5-sulfonyl chloride (1-1.2 equivalents) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.
The vast diversity of commercially available and readily synthesizable amines allows for the creation of large libraries of 7-iodobenzofuran-5-sulfonamides for structure-activity relationship (SAR) studies.
Reactions at the Aryl Iodide Moiety: C-C and C-Heteroatom Bond Formation
The iodine atom at the 7-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or aryl-alkyl bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Stille Coupling: Reaction with organostannanes.
The ability to perform these transformations on the 7-iodobenzofuran core, either before or after the formation of the sulfonamide, provides immense flexibility in the design of synthetic routes to complex target molecules. This sequential functionalization strategy is a powerful approach in modern drug discovery.
Potential Applications in Medicinal Chemistry
While specific examples of marketed drugs derived from 7-Iodobenzofuran-5-sulfonyl chloride are not publicly documented, the structural motifs it enables are prevalent in various therapeutic areas. The benzofuran core is a known pharmacophore in drugs targeting a range of conditions, and the sulfonamide group is a key feature of many antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.
The strategic value of 7-Iodobenzofuran-5-sulfonyl chloride lies in its potential as a key intermediate for the synthesis of novel compounds with potential activity as:
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes or form key hydrogen bond interactions within an active site.
-
Receptor Modulators: The rigid benzofuran scaffold can serve as a template to present substituents in a defined spatial orientation for optimal receptor binding.
-
Antimicrobial Agents: The combination of the benzofuran and sulfonamide moieties could lead to novel antibacterial or antifungal compounds.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature heterocyclic cores and sulfonamide functionalities.
Conclusion and Future Outlook
7-Iodobenzofuran-5-sulfonyl chloride represents a potent and versatile building block for medicinal chemists and drug discovery professionals. Its dual reactivity allows for the systematic and efficient exploration of chemical space around a privileged benzofuran core. While detailed synthetic and application data in the public domain is currently limited, the fundamental principles of organic chemistry provide a clear roadmap for its synthesis and utilization. As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow in the pharmaceutical industry, reagents such as 7-Iodobenzofuran-5-sulfonyl chloride are poised to play an increasingly important role in the discovery and development of the next generation of therapeutics.
References
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The Benzofuran Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Enduring Significance of the Benzofuran Moiety in Medicinal Chemistry
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in the edifice of medicinal chemistry.[1] First isolated and synthesized in the late 19th century, this scaffold has consistently demonstrated its versatility and profound impact on drug discovery.[1] Its prevalence in a multitude of natural products and synthetically derived therapeutic agents is a testament to its privileged structural attributes.[1][2] Benzofuran derivatives have exhibited a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[3][4][5][6][7]
This technical guide offers a comprehensive exploration of the discovery and development of novel benzofuran-based therapeutic agents. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, the logic of synthetic strategies, and the self-validating nature of robust protocols. Our objective is to provide a holistic resource that not only informs but also empowers researchers to innovate within this fertile domain of medicinal chemistry.
I. Strategic Approaches to the Synthesis of Novel Benzofuran Derivatives
The synthetic accessibility of the benzofuran core and the facility with which it can be functionalized are central to its appeal in drug discovery. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, scalability, and atom economy.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation
Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and their application to benzofuran chemistry is no exception.[2] These methods offer high yields, exceptional functional group tolerance, and predictable regioselectivity.
A particularly powerful one-pot synthesis involves a Sonogashira coupling followed by an intramolecular cyclization. This approach enables the efficient construction of 2-substituted benzofurans.[1]
Experimental Protocol: One-Pot Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization
Objective: To synthesize a 2-substituted benzofuran from an ortho-iodophenol and a terminal alkyne.
Self-Validation: The success of this protocol is validated by the high-yield formation of the desired benzofuran, which can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials.
Methodology:
-
Reaction Setup: To a solution of an ortho-iodophenol (1.0 equivalent) in a suitable solvent such as triethylamine or a 2:1 mixture of toluene and water, add a terminal alkyne (1.2 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Intramolecular Cyclization Strategies: Forging the Furan Ring
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of benzofurans, these reactions typically involve the formation of the furan ring from a suitably substituted phenol precursor. Iodocyclization has emerged as a particularly effective method.[8]
Experimental Protocol: Synthesis of 3-Iodobenzofurans via Iodocyclization
Objective: To synthesize 3-iodobenzofurans from ortho-alkynylphenols.
Self-Validation: The protocol's efficacy is confirmed by the high-yield formation of the 3-iodobenzofuran product, with its structure verified by spectroscopic analysis. The regioselectivity of the iodination is a key validation point.
Methodology:
-
Substrate Preparation: The starting ortho-alkynylphenol can be synthesized via Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by deprotection of the phenol if necessary.
-
Iodocyclization Reaction: To a solution of the ortho-alkynylphenol (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), add an iodinating agent such as iodine (I₂) or N-iodosuccinimide (NIS) (1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few minutes to several hours, with progress monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a solution of sodium thiosulfate to remove excess iodine. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
II. Biological Evaluation and Lead Optimization: From Hit to Candidate
The diverse pharmacological activities of benzofuran derivatives necessitate a multifaceted approach to biological evaluation.[3][9] High-throughput screening (HTS) often serves as the initial step to identify "hits" from a compound library.[4] Subsequent efforts focus on lead optimization, a process guided by structure-activity relationship (SAR) studies.[10]
Anticancer Activity: A Prominent Therapeutic Avenue
Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4][5]
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| BNC105 | Various | Varies | Tubulin Polymerization Inhibitor | [11] |
| Compound 16h | MCF7 (Breast) | 8.79 | Not specified | [11] |
| Compound 16n | TK10 (Renal) | 9.73 | Not specified | [11] |
| Compound 7e | SIRT2 Inhibition | 3.81 | SIRT2 Inhibitor | [12] |
The data clearly indicates that substitutions on the benzofuran ring significantly impact cytotoxic potency. For instance, the presence of a methyl group at the C-3 position and a methoxy group at the C-6 position can enhance anticancer activity.[11]
Antimicrobial and Antifungal Properties: Combating Infectious Diseases
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown promise in this area.[3][13]
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound with C-6 OH | Various bacteria | 0.78 - 3.12 | [3] |
| Benzofuran-based amidrazones | A. fumigatus, C. albicans | Potent | [3] |
SAR studies have revealed that a hydroxyl group at the C-6 position of the benzofuran ring is often crucial for antibacterial activity.[3]
III. Visualizing the Path Forward: Workflows and Pathways
A clear visual representation of experimental workflows and biological pathways is invaluable for comprehension and communication.
General Workflow for Benzofuran-Based Drug Discovery
Caption: A generalized workflow for the discovery of benzofuran-based therapeutic agents.
Illustrative Signaling Pathway Modulation by a Benzofuran Derivative
Caption: A diagram illustrating the inhibition of the mTOR signaling pathway by a hypothetical benzofuran derivative.
IV. Future Perspectives and Conclusion
The benzofuran scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents.[14][15] Future research will likely focus on several key areas:
-
Hybrid Molecules: The creation of hybrid molecules that incorporate the benzofuran moiety alongside other pharmacophores is a promising strategy to enhance potency and overcome drug resistance.[4][9]
-
Targeted Therapies: A deeper understanding of the molecular targets of benzofuran derivatives will enable the design of more selective and effective drugs.[12][16]
-
Green Chemistry: The development of more environmentally friendly and sustainable synthetic methods for benzofuran derivatives is an ongoing priority.
References
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14). MDPI. Retrieved from [Link]
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Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. (n.d.). Manipal Academy of Higher Education. Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). Royal Society of Chemistry. Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). National Institutes of Health (NIH). Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Benzofuran – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). National Institutes of Health (NIH). Retrieved from [Link]
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Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave. Retrieved from [Link]
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Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. (n.d.). ResearchGate. Retrieved from [Link]
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Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023, April 25). Biological & Environmental Sciences. Retrieved from [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). International Journal of Scientific Development and Research. Retrieved from [Link]
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Benzofuran synthesis through iodocyclization reactions: recent advances. (2017, December 29). MedCrave. Retrieved from [Link]
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A Technical Guide to 7-Iodobenzofuran-5-sulfonyl Chloride for Covalent Fragment-Based Screening
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern lead generation, prized for its efficient exploration of chemical space and high ligand efficiency.[1][2] The strategic integration of covalent chemistry into FBDD campaigns further enhances this power, enabling the pursuit of challenging targets and conferring advantages in potency and duration of action. This guide provides an in-depth technical overview of 7-Iodobenzofuran-5-sulfonyl chloride, a strategically designed electrophilic fragment. We will dissect the rationale behind its unique trifecta of features: the privileged benzofuran scaffold, the reactive sulfonyl chloride "warhead," and the versatile iodine handle. This document serves as a comprehensive resource for researchers, offering not only the scientific justification for its use but also detailed, actionable protocols for its synthesis, quality control, and deployment in covalent screening campaigns.
The Strategic Imperative for Covalent Fragments
Traditional FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to protein targets with weak affinity (µM to mM range).[1][3][4] The small size of these fragments allows them to form highly efficient and specific interactions, serving as optimal starting points for chemical elaboration into potent leads.[2][4]
Covalent FBDD builds upon this foundation by incorporating a reactive electrophilic group—a "warhead"—into the fragment's structure.[5][6] This warhead is designed to form a stable, covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Tyrosine, Serine) on the target protein.[6][7] This approach offers several distinct advantages:
-
Overcoming Weak Affinity: The formation of a covalent bond effectively "traps" the fragment, allowing for the detection and validation of even very weak, yet specific, initial binding events.[5]
-
Enhanced Potency & Duration: Irreversible binding can lead to significantly higher potency and a prolonged pharmacodynamic effect, as the target remains inhibited even after the unbound drug is cleared.[8]
-
Drugging the "Undruggable": Covalent fragments can effectively target proteins with shallow binding pockets or those lacking deep, well-defined active sites, which are often intractable to conventional screening methods.[5]
-
Robust Hit Detection: The mass shift resulting from covalent modification is readily and unambiguously detectable by mass spectrometry, simplifying hit identification.[9]
Deconstructing the Fragment: 7-Iodobenzofuran-5-sulfonyl Chloride
The efficacy of 7-Iodobenzofuran-5-sulfonyl chloride as a screening fragment stems from the deliberate combination of three key chemical motifs. Each component serves a distinct and synergistic purpose in the drug discovery workflow.
The Benzofuran Scaffold: A Privileged Core
The benzofuran moiety is a well-established "privileged scaffold" in medicinal chemistry.[10] It is a core structural component in numerous natural products and synthetic compounds that exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10] Its inclusion provides a rigid, well-defined shape that is predisposed to making favorable interactions within protein binding sites.
The Sulfonyl Chloride Warhead: A Tuned Electrophile
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile that can react with various nucleophilic amino acid side chains to form stable sulfonamide or sulfonate ester linkages.[11] Unlike more promiscuous electrophiles, the reactivity of aryl sulfonyl chlorides can be modulated by the electronic properties of the aromatic ring, offering a degree of tunable reactivity that is critical for selective targeting.[12] This controlled reactivity helps to minimize off-target effects while ensuring efficient labeling of the intended binding partner.[8]
The Iodine Handle: A Vector for Growth
The iodine atom at the 7-position is a critical feature for hit-to-lead optimization. It serves as a versatile synthetic "handle" for post-screening chemical elaboration. Through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the iodine can be readily replaced with a wide variety of other chemical groups. This allows for the rapid "growing" of the initial fragment hit, enabling chemists to explore the surrounding chemical space and systematically improve binding affinity and selectivity.
Physicochemical Properties of the Core Fragment
| Property | Value | Source |
| CAS Number | 856678-58-5 | [13] |
| Molecular Formula | C₈H₄ClIO₃S | [14] |
| Molecular Weight | 342.54 g/mol | [14] |
| Appearance | Off-white to light yellow solid | - |
| Solubility | Soluble in DMSO, DMF, Dichloromethane | - |
Experimental Protocols: From Synthesis to Screening
This section provides a comprehensive, self-validating workflow for the synthesis, quality control, and application of 7-Iodobenzofuran-5-sulfonyl chloride in a typical covalent fragment screening campaign.
Synthesis of 7-Iodobenzofuran-5-sulfonyl Chloride
The synthesis of this fragment is logically approached as a two-step process starting from a commercially available benzofuran precursor. The following protocol is based on established methods for iodination and chlorosulfonation of aromatic systems.[14][15][16]
Step 1: Iodination of Benzofuran This step is illustrative, as a pre-iodinated starting material may be commercially available. If starting from benzofuran, a regioselective iodination would be required.
Step 2: Chlorosulfonation of 7-Iodobenzofuran
-
Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent: Carefully add chlorosulfonic acid (approx. 4-5 equivalents) to the flask and cool the vessel to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve 7-iodobenzofuran (1 equivalent) in a minimal amount of a dry, inert solvent such as dichloromethane. Add this solution dropwise to the cold chlorosulfonic acid via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and must be performed with extreme caution.
-
Extraction: The resulting aqueous slurry will contain the precipitated product. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 7-Iodobenzofuran-5-sulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Quality Control: Ensuring Fragment Integrity
The purity and stability of electrophilic fragments are paramount for a successful screening campaign to avoid false positives arising from impurities or degradation products.[9]
QC Protocol:
-
Purity Assessment (HPLC): Analyze the final product using High-Performance Liquid Chromatography (HPLC) with UV detection. The desired product should appear as a single major peak, with purity ideally ≥95%.
-
Identity Confirmation (Mass Spectrometry): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition. The observed mass should match the calculated mass for C₈H₄ClIO₃S.
-
Structural Verification (NMR): Record ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra should be clean and consistent with the expected structure of 7-Iodobenzofuran-5-sulfonyl chloride.
-
Stability Check: Prepare a stock solution of the fragment in DMSO and re-analyze by HPLC-MS after 24-48 hours at room temperature to check for any signs of degradation (e.g., hydrolysis of the sulfonyl chloride).
Covalent Fragment Screening Workflow
The primary method for identifying hits from a covalent fragment screen is intact protein mass spectrometry, which directly measures the mass increase of the target protein upon covalent modification.
}
Detailed Screening Protocol:
-
Protein Preparation: Prepare the purified target protein in a suitable, non-nucleophilic buffer (e.g., HEPES or phosphate buffer) at a working concentration (typically 5-10 µM).
-
Fragment Incubation: Add 7-Iodobenzofuran-5-sulfonyl chloride (from a DMSO stock, final concentration typically 100-200 µM) to the protein solution. The final DMSO concentration should be kept low (<1-2%) to avoid protein denaturation. Include a "DMSO only" control.
-
Reaction Time: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 4, 12, or 24 hours).
-
Analysis by LC-MS:
-
Inject the incubated samples onto a reverse-phase liquid chromatography (LC) system to desalt the protein.
-
Elute the protein directly into the electrospray source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Use deconvolution software to transform the raw mass-to-charge (m/z) spectrum into a zero-charge mass spectrum.
-
Compare the spectrum of the fragment-treated sample to the DMSO control. A "hit" is identified by the appearance of a new peak corresponding to the mass of the protein plus the mass of the fragment minus HCl (Protein + 305.94 Da).
-
Quantify the percent labeling by comparing the relative intensities of the unmodified and modified protein peaks.
-
Hit Validation and Elaboration Strategy
A positive result from the primary screen is the starting point for a cascade of validation and optimization experiments.
}
-
Dose-Response Confirmation: Confirm the hit by incubating the protein with the fragment at multiple concentrations to demonstrate a dose-dependent increase in labeling.
-
Orthogonal Validation: Use a secondary, non-MS-based assay to confirm that the covalent modification has a functional consequence. This could be a thermal shift assay (e.g., DSF) to measure changes in protein stability or a functional assay to measure inhibition of enzymatic activity.
-
Site of Modification Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by tandem mass spectrometry (MS/MS). This will identify the specific amino acid residue that has been modified by the fragment.
-
SAR by Catalog: Leverage the iodine handle. Synthesize a small library of analogues by performing Suzuki or Sonogashira couplings on the 7-iodo position. Screen these new, elaborated fragments to rapidly build a structure-activity relationship (SAR) and identify vectors that improve potency and selectivity.
Conclusion
7-Iodobenzofuran-5-sulfonyl chloride represents a highly strategic tool for modern drug discovery. It is not merely a reactive molecule but a carefully designed fragment that addresses multiple stages of the early discovery pipeline. The privileged benzofuran core provides a favorable starting point for protein recognition, the sulfonyl chloride warhead enables robust covalent screening, and the iodine handle provides a direct and efficient route for hit-to-lead chemistry. By understanding the distinct roles of each of these components and applying the rigorous, self-validating protocols outlined in this guide, research teams can effectively leverage this fragment to identify and optimize novel covalent inhibitors for a new generation of therapeutic targets.
References
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Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]
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ConnectSci. (2025, August 29). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Australian Journal of Chemistry. Retrieved from [Link]
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(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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Back, K., et al. (2018). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Retrieved from [Link]
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Prog Med Chem. (2023). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Retrieved from [Link]
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Kato, Y., et al. (2010). Aryl(sulfonyl)amino group: a convenient and stable yet activated modification of amino group for its intramolecular displacement. PubMed. Retrieved from [Link]
-
Back, K., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. Retrieved from [Link]
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Back, K., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC. Retrieved from [Link]
-
Kato, Y., et al. (2010). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters - ACS Publications. Retrieved from [Link]
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Chen, Y., et al. (2022). Arylation Chemistry for Bioconjugation. PMC - PubMed Central. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Rapid covalent-probe discovery by electrophile fragment screening. Retrieved from [Link]
-
Plech, T., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl.... Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2.
-
ResearchGate. (n.d.). Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones.... Retrieved from [Link]
-
Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment-based drug discovery and its application to challenging drug targets. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
de Vlieger, D., et al. (2019). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Retrieved from [Link]
-
MAX IV. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Novel 7-Iodobenzofuran-5-sulfonamides via Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the sulfonamide functional group and the benzofuran nucleus represent two "privileged scaffolds," consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Sulfonamides are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The benzofuran moiety is also a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of therapeutic potential, such as anticancer and antimicrobial effects. The strategic combination of these two pharmacophores in the form of 7-iodobenzofuran-5-sulfonamides presents a compelling avenue for the discovery of novel therapeutic agents. The iodine atom at the 7-position offers a valuable handle for further synthetic diversification through various cross-coupling reactions, enabling the exploration of a wider chemical space.
This document provides a comprehensive guide to the synthesis of N-substituted 7-iodobenzofuran-5-sulfonamides through the reaction of 7-iodobenzofuran-5-sulfonyl chloride with primary amines. It details the underlying chemical principles, offers a robust experimental protocol, and discusses key considerations for reaction optimization and product characterization.
Reaction Mechanism and Key Considerations
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic and highly efficient nucleophilic substitution reaction.[4] The reaction proceeds via the attack of the nucleophilic primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond.
Several factors are critical for the successful synthesis of 7-iodobenzofuran-5-sulfonamides:
-
Stoichiometry and Prevention of Di-sulfonylation: Primary amines possess two N-H protons, and thus, di-sulfonylation can occur, where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. To favor the formation of the desired mono-sulfonated product, it is crucial to use a slight excess of the primary amine (typically 1.0 - 1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent).
-
Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the HCl and drive the reaction to completion. Typically, 1.5 to 2.0 equivalents of the base are used.
-
Solvent Choice and Anhydrous Conditions: The sulfonyl chloride functional group is susceptible to hydrolysis. Therefore, the reaction must be conducted under anhydrous conditions using a dry, aprotic solvent. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of reactants.[5]
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and is then allowed to warm to room temperature to ensure completion.[1][5]
-
Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product. This allows for the determination of the optimal reaction time.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 7-Iodobenzofuran-5-sulfonamides
This protocol provides a general method for the reaction of 7-iodobenzofuran-5-sulfonyl chloride with a primary amine. It is important to note that reaction times and purification methods may need to be optimized for specific amine substrates.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 - 1.2 eq).
-
Dissolve the amine in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve 7-iodobenzofuran-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the 7-iodobenzofuran-5-sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.
Reaction:
-
Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-7-iodobenzofuran-5-sulfonamide.
Visualization of the Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-7-iodobenzofuran-5-sulfonamides.
Product Characterization
The successful synthesis and purity of the N-substituted 7-iodobenzofuran-5-sulfonamides should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): As a preliminary check of purity and to determine the appropriate solvent system for column chromatography. For sulfonamides, a common mobile phase is a mixture of n-hexane and ethyl acetate on silica gel plates, with visualization typically achieved using iodine vapors.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons from both the benzofuran core and the primary amine substituent, and the disappearance of the amine N-H protons (if they are not exchanged with the solvent).
-
¹³C NMR: Will show the characteristic carbon signals for the sulfonamide and the benzofuran scaffold.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[6]
-
Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the theoretical values for the pure compound.[6]
Tabulated Data: Exemplary Reaction Conditions
| Amine Type | Sulfonyl Chloride (eq) | Amine (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| Aliphatic Primary | 1.0 | 1.1 - 1.2 | 1.5 - 2.0 | DCM | 0 to RT | 12 - 24 | 70 - 95 |
| Aromatic Primary | 1.0 | 1.1 - 1.2 | 1.5 - 2.0 | DCM/Pyridine | 0 to RT | 12 - 24 | 60 - 90 |
Applications in Drug Discovery and Future Directions
The N-substituted 7-iodobenzofuran-5-sulfonamide scaffold holds significant potential for the development of novel therapeutics. The inherent biological activities of both the benzofuran and sulfonamide moieties suggest that these compounds could be explored as:
-
Anticancer Agents: Many sulfonamide derivatives are known to inhibit carbonic anhydrases, which are overexpressed in various tumors.[7] Benzofuran-based compounds have also demonstrated potent anticancer effects.[8]
-
Antimicrobial Agents: The sulfonamide class of drugs has a long history as effective antibacterial agents.[1] The novel scaffold presented here could lead to the discovery of new antimicrobial compounds with improved efficacy or novel mechanisms of action.
-
HIF-1 Inhibitors: N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[8]
The presence of the iodine atom at the 7-position is a key feature that allows for late-stage functionalization. This provides a powerful tool for structure-activity relationship (SAR) studies, enabling the rapid synthesis of a library of analogs with diverse substituents at this position. This can be achieved through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.
Conclusion
The reaction of 7-iodobenzofuran-5-sulfonyl chloride with primary amines provides a reliable and efficient method for the synthesis of a novel class of N-substituted sulfonamides. This application note has outlined the key mechanistic considerations, a detailed experimental protocol, and methods for product characterization. The resulting compounds, which combine two privileged medicinal chemistry scaffolds and a handle for further diversification, represent a promising starting point for the discovery of new drug candidates in various therapeutic areas.
References
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. BenchChem.
- BenchChem. (n.d.). N-benzyl-3,4-dichlorobenzenesulfonamide. BenchChem.
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 193-214.
- EvitaChem. (n.d.). Buy 7-Iodobenzofuran-5-sulfonyl chloride (EVT-1684688) | 856678-58-5. EvitaChem.
-
Hinsberg reaction. (2023, November 28). In Wikipedia. [Link]
- Macmillan Group - Princeton University. (2023, September 20).
- Maji, B., & Bhattacharjee, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
- Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(3), 214-226.
- PubMed. (2017). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorganic & Medicinal Chemistry, 25(6), 1737-1746.
- ResearchGate. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of...
- ResearchGate. (2019).
- ResearchGate. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
- Sci-Hub. (n.d.).
- Semantic Scholar. (n.d.).
- Synlett. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105.
- Taylor & Francis Online. (2023).
- The Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- U.S. Patent No. EP1588997A1. (2005). Process for the preparation of iodoaromatic compounds.
- U.S. Patent No. WO2015157764A1. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
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7-Iodobenzofuran-5-sulfonyl chloride reaction with hindered amines
Application Note & Protocols
Topic: 7-Iodobenzofuran-5-sulfonyl chloride: Strategies and Protocols for Reaction with Sterically Hindered Amines
Audience: Researchers, scientists, and drug development professionals
Introduction: The Synthetic Challenge and Opportunity
7-Iodobenzofuran-5-sulfonyl chloride is a highly valuable, heteroaromatic building block in medicinal chemistry and drug discovery. The benzofuran core is a privileged scaffold found in numerous biologically active compounds, while the sulfonyl chloride and iodo functionalities serve as versatile handles for subsequent chemical modifications. The sulfonamide linkage, in particular, is a cornerstone of modern pharmaceuticals, acting as a stable bioisostere for the amide bond but with distinct physicochemical properties.[1]
However, the synthesis of sulfonamides from sterically hindered amines presents a significant synthetic hurdle.[2][3] The classical approach, typically involving the reaction of a sulfonyl chloride with an amine in the presence of a simple base like pyridine, often results in low or negligible yields when bulky amines are used. This is due to the combination of the amine's reduced nucleophilicity and the steric clash impeding the approach to the electrophilic sulfur center. This application note provides an in-depth analysis of this challenge and presents a robust, field-proven protocol utilizing indium catalysis to efficiently synthesize these challenging sulfonamides.
Mechanistic Insight: The Problem of Steric Hindrance
The formation of a sulfonamide is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the final sulfonamide.
With hindered amines (e.g., diisopropylamine, tert-butylamine, or bulky anilines), the substituents surrounding the nitrogen atom create a "steric shield." This shield physically blocks the nucleophilic attack, significantly increasing the activation energy of the reaction.
Figure 2. General experimental workflow for the indium-catalyzed sulfonylation protocol.
Protocol 1: Indium-Catalyzed Synthesis of N,N-diisopropyl-7-iodobenzofuran-5-sulfonamide
Materials & Equipment:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
Indium powder (In, 0.2 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-iodobenzofuran-5-sulfonyl chloride (1.0 eq) and indium powder (0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere. Causality Note: This is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.
-
Reagent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the sulfonyl chloride. Begin stirring the suspension.
-
Amine Addition: Using a syringe, add diisopropylamine (1.2 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting sulfonyl chloride is consumed. Self-Validation Note: Consistent monitoring allows for precise determination of reaction completion, preventing potential side reactions from prolonged heating.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the indium catalyst and wash the pad with a small amount of ethyl acetate.
-
Workup: Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality Note: The bicarbonate wash removes any unreacted sulfonyl chloride (as sulfonic acid) and neutralizes the reaction mixture.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
Representative Data & Versatility
The indium-catalyzed protocol is effective for a range of sterically demanding amines. The following table summarizes representative conditions and expected outcomes for different amine substrates.
| Amine Substrate | Steric Profile | Representative Conditions | Expected Yield |
| tert-Butylamine | High (Primary) | In (0.2 eq), MeCN, Reflux, 12h | Good to Excellent |
| Diisopropylamine | High (Secondary) | In (0.2 eq), MeCN, Reflux, 8h | Excellent |
| 2,6-Diisopropylaniline | High (Aromatic) | In (0.2 eq), MeCN, Reflux, 24h | Moderate to Good |
| Pyrrolidine | Low (Control) | Pyridine, DCM, 0°C to RT, 2h | Excellent |
Note: Reaction times and yields are illustrative and may vary based on specific substrate purity and reaction scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive catalyst (oxidized indium). 2. Wet solvent or reagents. 3. Insufficient temperature. | 1. Use fresh, high-purity indium powder. 2. Ensure all glassware is oven-dried and use anhydrous solvents. [3] 3. Confirm the reaction is reaching the reflux temperature of the solvent. Consider switching to a higher boiling solvent like DMF if necessary. [3] |
| Formation of Side Products | 1. Decomposition of starting materials or product. 2. Amine is not sufficiently hindered, leading to bis-sulfonylation (if primary). | 1. Reduce reaction time by carefully monitoring for completion. 2. This is less common with highly hindered amines but can be mitigated by adjusting stoichiometry. |
| Difficult Purification | 1. Product co-elutes with impurities. 2. Product is an oil or amorphous solid. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol). 2. Attempt recrystallization from a suitable solvent pair or trituration to induce crystallization. [2] |
Conclusion
The reaction of 7-iodobenzofuran-5-sulfonyl chloride with sterically hindered amines poses a common but surmountable challenge in synthetic chemistry. Standard protocols are often inadequate due to the steric impediment around the amine nucleophile. The use of an indium catalyst provides a robust, reliable, and high-yielding method to overcome this obstacle. [4][5]This protocol is characterized by its mild conditions, broad substrate scope, and operational simplicity, making it an invaluable tool for researchers in drug discovery and development who require access to complex, sterically encumbered sulfonamides.
References
-
Ziegler, J., et al. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 23(8), 1853. Available at: [Link]
-
Guchhait, S. K., & Chaudhary, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
-
Mokheseng, M. M., & Arderne, C. (2023). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Journal of Molecular Structure, 1295, 136657. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Reaction Abstracts. Available at: [Link]
-
Stache, T. R., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22008–22015. Available at: [Link]
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Application Notes and Protocols for Suzuki Coupling of 7-Iodobenzofuran-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Complex Benzofurans
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is instrumental in constructing complex molecular architectures, including the privileged benzofuran scaffold found in numerous biologically active compounds.[2] The subject of this guide, 7-Iodobenzofuran-5-sulfonyl chloride, represents a valuable but challenging substrate for such transformations. The presence of two distinct electrophilic sites—a highly reactive aryl iodide and a sensitive sulfonyl chloride—necessitates a carefully orchestrated approach to achieve selective C-C bond formation at the C-7 position while preserving the integrity of the sulfonyl chloride moiety.
This document serves as an in-depth technical guide, offering field-proven insights and detailed protocols for successfully executing the Suzuki coupling of 7-Iodobenzofuran-5-sulfonyl chloride. By understanding the underlying chemical principles and potential challenges, researchers can unlock the synthetic potential of this versatile building block for the development of novel therapeutics and other advanced materials.
Chemical Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of 7-Iodobenzofuran-5-sulfonyl chloride) to a palladium(0) complex, forming a palladium(II) intermediate.[4] The reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl.[7] This inherent reactivity difference is the basis for the selective activation of the C-I bond over other potential reactive sites.
-
Transmetalation: In this step, an organic group is transferred from an organoboron reagent (e.g., a boronic acid or its ester) to the palladium(II) center.[4][8] This process is typically facilitated by a base, which activates the organoboron species, making it more nucleophilic.[9][10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical consideration for 7-Iodobenzofuran-5-sulfonyl chloride is the presence of the sulfonyl chloride group. This functional group is highly electrophilic and susceptible to reaction with nucleophiles, including water, alcohols, and even some basic anions.[10][12] Therefore, the choice of reaction conditions, particularly the base and solvent, is paramount to prevent undesired side reactions such as hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid or reaction with other nucleophiles present in the reaction mixture.
Optimized Protocol for the Suzuki Coupling of 7-Iodobenzofuran-5-sulfonyl Chloride
This protocol is designed to favor the selective Suzuki coupling at the C-7 position while minimizing side reactions involving the sulfonyl chloride moiety. The key principles are the use of anhydrous conditions, a non-nucleophilic base, and a highly active palladium catalyst system that can operate at moderate temperatures.
Materials and Reagents:
-
7-Iodobenzofuran-5-sulfonyl chloride
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a pre-catalyst system like [Pd(cinnamyl)Cl]₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) (1-5 mol%)
-
Base: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) (2-3 equivalents)
-
Solvent: Anhydrous 1,4-dioxane, toluene, or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Degassing equipment (e.g., nitrogen or argon line, Schlenk line)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-Iodobenzofuran-5-sulfonyl chloride (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the anhydrous base (e.g., K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration should be approximately 0.1 M with respect to the 7-Iodobenzofuran-5-sulfonyl chloride.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. The optimal temperature may need to be determined empirically for each specific boronic acid partner.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Be mindful that prolonged contact with water can lead to hydrolysis of the sulfonyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table of Recommended Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or pre-catalyst systems (e.g., Buchwald or Fu ligands) | Highly active catalysts can promote the reaction at lower temperatures, favoring selective C-I activation.[13][14] |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | These ligands enhance the rate of oxidative addition and reductive elimination, improving catalyst efficiency.[14] |
| Base | Anhydrous K₂CO₃, Cs₂CO₃, KF | These are non-nucleophilic bases that minimize the risk of reacting with the sulfonyl chloride.[9] The use of strong, nucleophilic bases like NaOH or alkoxides should be avoided. |
| Solvent | Anhydrous 1,4-dioxane, toluene, THF | Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride.[15][16] The choice of solvent can also influence reaction rates and selectivity. |
| Temperature | 80 - 100 °C | The temperature should be sufficient to drive the reaction to completion in a reasonable time but as low as possible to minimize potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting and Potential Challenges
The primary challenge in the Suzuki coupling of 7-Iodobenzofuran-5-sulfonyl chloride is managing the reactivity of the sulfonyl chloride group.
Caption: A troubleshooting flowchart for common issues.
Key Challenges and Mitigation Strategies:
-
Hydrolysis of the Sulfonyl Chloride: The presence of water will lead to the formation of the corresponding sulfonic acid, complicating purification and reducing the yield of the desired product.[10][16]
-
Mitigation: Use of rigorously dried solvents and reagents is crucial. Perform the reaction under a strictly inert atmosphere. During the workup, minimize the contact time with aqueous solutions.
-
-
Reaction with the Base: While weaker inorganic bases are recommended, some level of reaction with the sulfonyl chloride may still occur, especially at elevated temperatures.
-
Mitigation: Screen different non-nucleophilic bases (K₂CO₃, Cs₂CO₃, KF) to find the optimal balance between reactivity and stability of the sulfonyl chloride.
-
-
Catalyst Deactivation: Impurities in the starting materials or solvents can lead to the deactivation of the palladium catalyst.
-
Mitigation: Ensure all reagents and solvents are of high purity. Thorough degassing of the reaction mixture is essential to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Conclusion
The Suzuki-Miyaura coupling of 7-Iodobenzofuran-5-sulfonyl chloride is a powerful synthetic tool that requires careful consideration of the substrate's unique reactivity profile. By employing anhydrous conditions, non-nucleophilic bases, and highly active palladium catalyst systems, researchers can achieve selective C-C bond formation at the C-7 position while preserving the synthetically valuable sulfonyl chloride group. The protocols and insights provided in this guide are intended to empower scientists in their efforts to synthesize novel and complex benzofuran derivatives for applications in drug discovery and beyond.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
ChemLibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Hogan, P. J.; Cox, B. G. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2009 , 13(5), 875-879. [Link]
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Wikipedia. Sulfonyl halide. [Link]
-
BYJU'S. Suzuki Coupling Reaction. [Link]
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Kevill, D. N.; D'Souza, M. J. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 2008 , 9(5), 914-935. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Reaction: A Guide for the Perplexed. Angewandte Chemie International Edition, 2013 , 52(29), 7362-7370. [Link]
-
Sherwood, J.; Clark, J. H.; Fairlamb, I. J. S.; Slattery, J. M. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 2014 , 16(12), 4940-4981. [Link]
-
Neufeldt, S. R.; Sanford, M. S. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 2020 , 85(15), 9901-9909. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]
-
Fu, G. C. Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 2008 , 41(11), 1555-1564. [Link]
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Chem-Station. Sulfonyl Protective Groups. [Link]
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Yin, L.; Liebscher, J. Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107(1), 133-173. [Link]
-
Biscoe, M. R.; Buchwald, S. L. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 2009 , 131(48), 17732-17733. [Link]
-
Dubbaka, S. R.; Vogel, P. Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. The Journal of Organic Chemistry, 2005 , 70(19), 7832-7834. [Link]
-
Ghorai, S.; Bhattacharyya, P. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry, 2021 , 19(14), 3122-3126. [Link]
-
ResearchGate. Esters as electrophiles in the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Palladium-catalyzed ortho-C-H sulfonylation with arylsulfonyl chlorides. [Link]
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ResearchGate. Cross-coupling strategies for the preparation of sulfonylated compounds. [Link]
-
ResearchGate. Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. [Link]
-
Lecker, J.; Leon, T.; Fernandez, S.; Companyo, X.; Rios, R. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 2020 , 59(32), 13393-13397. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Ali, S.; et al. Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 2023 , 28(15), 5786. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 7-Iodobenzofuran-5-sulfonyl chloride
Introduction: Strategic Alkynylation of a Privileged Heterocycle
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and unique photophysical properties. The functionalization of this privileged heterocycle is a key strategy for the development of novel therapeutic agents and advanced materials. The Sonogashira coupling, a robust and versatile palladium-catalyzed cross-coupling reaction, provides a powerful tool for the introduction of alkyne moieties onto aromatic rings.[1][2][3] This application note provides a detailed guide for the Sonogashira coupling of 7-Iodobenzofuran-5-sulfonyl chloride, a substrate poised for the synthesis of highly functionalized benzofuran derivatives. The presence of both a highly reactive aryl iodide at the 7-position and a versatile sulfonyl chloride at the 5-position offers a unique opportunity for sequential and chemoselective modifications, making this a valuable building block for drug discovery and chemical biology.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind the experimental design, provide detailed, step-by-step protocols, and offer insights into potential challenges and optimization strategies.
Understanding the Substrate: 7-Iodobenzofuran-5-sulfonyl chloride
The successful execution of the Sonogashira coupling on 7-Iodobenzofuran-5-sulfonyl chloride hinges on a clear understanding of its chemical properties.
-
The Benzofuran Core: A bicyclic aromatic heterocycle, the benzofuran nucleus is a common motif in a variety of natural products and synthetic compounds with significant biological activities.[4][5][6]
-
The 7-Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the 7-iodo position the primary site for oxidative addition to the palladium(0) catalyst.[2] This high reactivity allows for selective coupling at this position under mild reaction conditions.
-
The 5-Sulfonyl Chloride Group: This functional group is a versatile handle for subsequent chemical transformations, most notably for the synthesis of sulfonamides through reaction with primary or secondary amines. The stability of the sulfonyl chloride group under the basic and palladium-catalyzed conditions of the Sonogashira reaction is a critical consideration. While generally stable, prolonged reaction times or high temperatures could potentially lead to side reactions.[7]
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The catalytic cycle, illustrated below, typically involves a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
The key steps involve the oxidative addition of the aryl iodide to the palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base). The final step is the reductive elimination of the desired product, regenerating the palladium(0) catalyst.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| 7-Iodobenzofuran-5-sulfonyl chloride | ≥95% | Commercial Source | Store under inert atmosphere, protected from moisture. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercial Source | Purify by distillation if necessary. |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) | Catalyst Grade | Commercial Source | Air-stable, but should be handled in a glovebox or under inert atmosphere for best results. |
| CuI (Copper(I) iodide) | ≥98% | Commercial Source | Should be white or off-white. If discolored (green/brown), purify by washing with acetic acid and ether. Store under inert gas. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial Source | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
General Protocol for Sonogashira Coupling
This protocol provides a starting point for the Sonogashira coupling of 7-Iodobenzofuran-5-sulfonyl chloride with a generic terminal alkyne. Optimization may be required for specific alkynes.
Figure 2: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 7-Iodobenzofuran-5-sulfonyl chloride (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times.
-
Through the septum, add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M with respect to the 7-Iodobenzofuran-5-sulfonyl chloride.
-
Add anhydrous triethylamine (Et₃N, 2.0-3.0 eq).
-
-
Reaction:
-
To the stirred suspension, add the terminal alkyne (1.1-1.5 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-alkynylbenzofuran-5-sulfonyl chloride.
-
Chemoselectivity and Potential Side Reactions
The primary challenge in this reaction is to achieve selective coupling at the C-I bond without affecting the sulfonyl chloride group.
-
Reaction with Amine Base: Sulfonyl chlorides can react with amines to form sulfonamides. While triethylamine is a sterically hindered tertiary amine and generally less reactive towards sulfonyl chlorides than primary or secondary amines, prolonged reaction times or elevated temperatures could lead to the formation of the corresponding sulfonamide. Using a non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ could be considered if this becomes a significant issue.
-
Hydrolysis: The sulfonyl chloride is susceptible to hydrolysis. Therefore, the use of anhydrous solvents and reagents is crucial for maximizing the yield of the desired product.
-
Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne. This can be minimized by maintaining an inert atmosphere and using the minimum necessary amount of the copper catalyst.
Data Presentation: Expected Outcomes and Characterization
| Entry | Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 7-(Phenylethynyl)benzofuran-5-sulfonyl chloride | 85-95 |
| 2 | Trimethylsilylacetylene | 7-((Trimethylsilyl)ethynyl)benzofuran-5-sulfonyl chloride | 80-90 |
| 3 | 1-Hexyne | 7-(Hex-1-yn-1-yl)benzofuran-5-sulfonyl chloride | 75-85 |
Characterization of the product should include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C≡C, SO₂-Cl).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, impure reagents, or insufficient base. | Use fresh, high-purity catalysts and reagents. Ensure the base is anhydrous and used in sufficient excess. Consider a more active palladium catalyst or ligand system. |
| Formation of Sulfonamide | Reaction of the sulfonyl chloride with the amine base. | Reduce the reaction time. Use a more sterically hindered amine base like DIPEA or an inorganic base such as K₂CO₃. |
| Significant Alkyne Homocoupling | Presence of oxygen, excess copper catalyst. | Ensure the reaction is performed under a strictly inert atmosphere. Reduce the amount of CuI. Consider a copper-free Sonogashira protocol. |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture. | Use rigorously dried solvents and reagents. Perform the reaction under a dry, inert atmosphere. |
Conclusion and Future Perspectives
The Sonogashira coupling of 7-Iodobenzofuran-5-sulfonyl chloride provides an efficient and versatile route to a range of highly functionalized benzofuran derivatives. The protocols outlined in this application note offer a robust starting point for the synthesis of these valuable compounds. The resulting 7-alkynylbenzofuran-5-sulfonyl chlorides are primed for further diversification. The alkyne moiety can be utilized in click chemistry, further cross-coupling reactions, or cyclization reactions, while the sulfonyl chloride can be readily converted to a library of sulfonamides. This dual functionality makes the title compound an exceptionally valuable building block for the discovery of new chemical entities with potential applications in medicine and materials science.
References
-
Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts, 2013, 9(7), 0731.
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 2016, 6(5), 3058–3065.
-
Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate.
-
Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák - Eötvös Loránd University.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 2017, 19(19), 5454–5457.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
-
Sonogashira coupling. Wikipedia.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2013, 18(10), 11937-11953.
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 2024, 16(4), 127.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.
-
Sonogashira coupling reaction of different aryl iodides with terminal alkynes. ResearchGate.
-
Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
Sonogashira coupling reaction of different aryl chlorides with phenylacetylene catalyzed by Pd-Cu bimetallic NP 4. ResearchGate.
-
Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate.
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 2008, 73(15), 6037–6040.
-
Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 2017, 19(19), 5454–5457.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2018, 23(10), 2479.
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 2018, 66(34), 8914–8934.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2013, 18(10), 11937–11953.
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
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Synthesis of Novel Kinase Inhibitors Utilizing 7-Iodobenzofuran-5-sulfonyl chloride: An Application and Protocol Guide
Introduction: The Pursuit of Kinase-Targeted Therapeutics
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[4] Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the benzofuran core has emerged as a "privileged structure" due to its ability to form key interactions within the ATP-binding pocket of various kinases.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors using 7-Iodobenzofuran-5-sulfonyl chloride, a versatile building block for creating diverse libraries of potential therapeutic agents.
Core Reagent Profile: 7-Iodobenzofuran-5-sulfonyl chloride
7-Iodobenzofuran-5-sulfonyl chloride is a key intermediate, distinguished by two reactive sites amenable to orthogonal chemical modifications. The sulfonyl chloride group serves as a robust electrophile for the formation of sulfonamides, a common functional group in many biologically active compounds.[8][9] Concurrently, the iodine atom at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents to explore the structure-activity relationship (SAR).[10][11]
| Property | Value |
| Molecular Formula | C₈H₄ClIO₃S |
| Molecular Weight | 342.54 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 856678-58-5 |
The Benzofuran Scaffold in Kinase Inhibition
The benzofuran moiety is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[5][6] Its planarity and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for targeting the hinge region of the kinase ATP-binding site.[7] Benzofuran derivatives have been reported to inhibit a variety of kinases, including but not limited to, carbonic anhydrases, and have shown significant anti-proliferative activity against various cancer cell lines.[1][12][13] The strategic functionalization of the benzofuran core allows for the fine-tuning of potency and selectivity towards specific kinase targets.
General Synthetic Protocol: From Building Block to Bioactive Molecule
The synthesis of kinase inhibitors from 7-Iodobenzofuran-5-sulfonyl chloride is a two-stage process. The first stage involves the formation of a sulfonamide linkage by reacting the sulfonyl chloride with a primary or secondary amine. The second, optional stage involves the diversification of the scaffold through a Suzuki-Miyaura cross-coupling reaction at the 7-iodo position.
Part 1: Sulfonamide Synthesis
This protocol describes the general procedure for the reaction of 7-Iodobenzofuran-5-sulfonyl chloride with a representative amine.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-7-iodobenzofuran-5-sulfonamide
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Iodobenzofuran-5-sulfonyl chloride (1.0 eq).
-
Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
In a separate vial, prepare a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.
-
-
Reaction Procedure:
-
Cool the solution of 7-Iodobenzofuran-5-sulfonyl chloride to 0 °C in an ice bath.
-
Slowly add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that are unreactive towards the sulfonyl chloride. |
| Base | Triethylamine (TEA), DIPEA | To scavenge the HCl byproduct of the reaction.[14] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Reaction Time | 4-12 hours | Dependent on the nucleophilicity of the amine. |
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
The 7-iodo-benzofuran sulfonamide intermediate can be further functionalized using a Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl or heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Iodo-benzofuran Sulfonamide
-
Reaction Setup:
-
In a microwave vial or Schlenk flask, combine the 7-iodo-benzofuran sulfonamide (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).[11]
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[15]
-
-
Reaction Procedure:
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.
-
Mechanism of Action and Target Selectivity
The synthesized benzofuran sulfonamide derivatives are designed to act as ATP-competitive kinase inhibitors. The benzofuran scaffold is anticipated to bind to the hinge region of the kinase active site, while the sulfonamide moiety can form additional hydrogen bonds with key residues. The substituent introduced via the Suzuki coupling can be tailored to occupy the hydrophobic pocket, thereby enhancing potency and selectivity for a specific kinase. For instance, many benzofuran derivatives have shown inhibitory activity against kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by benzofuran-sulfonamide derivatives.
Characterization and Quality Control
The identity, purity, and stability of the synthesized kinase inhibitors must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to verify the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds. A purity of >95% is generally required for biological assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in sulfonamide synthesis | Incomplete reaction; degradation of sulfonyl chloride. | Ensure the reaction is run under anhydrous conditions. Check the quality of the sulfonyl chloride. Increase reaction time or temperature slightly. |
| Multiple products in sulfonamide reaction | Reaction with primary amines can sometimes lead to bis-sulfonylation. | Use a slight excess of the amine. Control the addition rate of the amine solution. |
| Failure of Suzuki coupling reaction | Inactive catalyst; poor quality of boronic acid; incorrect base or solvent. | Use a fresh batch of palladium catalyst. Ensure the boronic acid is not degraded. Screen different bases and solvent systems.[11] |
| Difficulty in purification | Co-eluting impurities. | Optimize the chromatography conditions (e.g., change solvent system, use a different stationary phase). Consider recrystallization. |
Experimental Workflow
The overall workflow for the synthesis and characterization of kinase inhibitors using 7-Iodobenzofuran-5-sulfonyl chloride is depicted below.
Sources
- 1. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Developing Chemical Probes with 7-Iodobenzofuran-5-sulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: A Scaffold for Covalent Inquiry
The development of targeted covalent inhibitors and chemical probes represents a powerful strategy in modern drug discovery and chemical biology.[1][2][3][4] These molecular tools enable the precise and durable modification of protein targets, facilitating a deeper understanding of their function and providing a pathway to novel therapeutics. At the heart of this approach lies the "warhead," an electrophilic group designed to react with specific nucleophilic amino acid residues on a target protein.[1] This guide focuses on the application of 7-Iodobenzofuran-5-sulfonyl chloride as a versatile scaffold for the creation of bespoke chemical probes.
The utility of this particular scaffold is rooted in the distinct properties of its two key components: the sulfonyl chloride reactive group and the iodobenzofuran core.
-
The Sulfonyl Chloride Warhead: Sulfonyl chlorides are potent electrophiles that readily react with primary amines, such as the side chain of lysine residues, to form stable sulfonamides.[5] This reactivity provides a direct avenue for covalently labeling proteins. While sulfonyl fluorides have gained significant attention for their "privileged" reactivity with a broader range of nucleophilic amino acids,[5] sulfonyl chlorides offer a more targeted approach, primarily engaging with highly nucleophilic and accessible lysine residues. This can be advantageous in designing probes with a more defined reactivity profile.
-
The Iodobenzofuran Scaffold: The benzofuran moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6] Its rigid, planar structure provides a solid foundation for building molecules with high binding affinity. The inclusion of an iodine atom at the 7-position offers several strategic advantages:
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for the target protein.
-
Handle for Further Functionalization: The carbon-iodine bond can serve as a synthetic handle for further diversification of the probe through cross-coupling reactions, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or other functional groups to modulate solubility and cell permeability.
-
Modulation of Physicochemical Properties: The iodo-substituent influences the electronic properties and lipophilicity of the scaffold, which can be fine-tuned to optimize target engagement and cellular uptake.
-
This guide will provide a conceptual framework and detailed protocols for leveraging the unique attributes of 7-Iodobenzofuran-5-sulfonyl chloride to design and implement chemical probes for target identification and validation.
Conceptual Workflow for Chemical Probe Development
The development of a chemical probe from 7-Iodobenzofuran-5-sulfonyl chloride typically follows a logical progression from synthesis to application in complex biological systems.
Figure 1: A generalized workflow for the development and application of a chemical probe derived from 7-Iodobenzofuran-5-sulfonyl chloride.
Protocol 1: Synthesis of a Hypothetical Biotinylated Chemical Probe
This protocol describes the synthesis of a hypothetical biotinylated chemical probe from 7-Iodobenzofuran-5-sulfonyl chloride for use in pull-down experiments. This is a generalized procedure and may require optimization based on the specific linker and reporter tag used.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride
-
Amine-terminated biotin linker (e.g., Biotin-PEG-amine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-terminated biotin linker (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 7-Iodobenzofuran-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biotinylated chemical probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Typical Conditions | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure dryness to prevent hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine or Pyridine | Acts as an HCl scavenger. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 6 - 18 hours | Monitor by TLC for completion. |
| Purification | Silica Gel Chromatography | The polarity of the eluent will depend on the linker used. |
Protocol 2: Chemoproteomic Target Identification using the Biotinylated Probe
This protocol outlines a general workflow for identifying the protein targets of the synthesized biotinylated probe in a cell lysate using an activity-based protein profiling (ABPP) approach.[7][8]
Materials:
-
Synthesized biotinylated 7-iodobenzofuran probe
-
Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Reagents for SDS-PAGE and Western blotting or for on-bead digestion for mass spectrometry.
Procedure:
-
Lysate Preparation: Prepare a soluble proteome fraction from cells of interest by standard methods (e.g., sonication or Dounce homogenization) in an appropriate lysis buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Probe Labeling:
-
To 1 mg of proteome in 1 mL of lysis buffer, add the biotinylated probe from a concentrated stock solution (e.g., in DMSO) to a final concentration of 1-10 µM.
-
As a negative control, pre-incubate a separate aliquot of the proteome with a competitor compound or treat with vehicle (DMSO) alone.
-
Incubate the samples for 1-2 hours at 37 °C.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads (e.g., 50 µL of a 50% slurry) to each sample.
-
Incubate for 1 hour at 4 °C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
-
2x with PBS + 1% SDS
-
2x with PBS + 6 M Urea
-
3x with PBS
-
-
-
Elution and Analysis:
-
For Western Blotting: Resuspend the washed beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins. Analyze the eluate by SDS-PAGE and Western blotting using an anti-biotin antibody to visualize labeled proteins.
-
For Mass Spectrometry: Perform on-bead digestion of the captured proteins. Briefly, resuspend the beads in a buffer containing a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide), and finally digest with trypsin overnight.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control sample. This will provide a list of candidate target proteins.
-
Further analysis of the MS/MS data can pinpoint the specific lysine residue that was modified by the probe.
-
Figure 2: Workflow for chemoproteomic target identification using a biotinylated probe.
Expert Insights and Causality
-
Choice of Linker: The nature of the linker between the iodobenzofuran scaffold and the reporter tag is crucial. A PEG linker, for example, can enhance the solubility of the probe, which is often a challenge with planar aromatic systems. The length of the linker can also influence the accessibility of the warhead to the target site.
-
Controlling Reactivity: While sulfonyl chlorides are highly reactive, their stability in aqueous buffers is limited. It is therefore important to prepare fresh stock solutions of the probe and to control the incubation time and pH of the labeling reaction. The reactivity can be modulated by introducing electron-withdrawing or -donating groups on the benzofuran ring, although this would require the synthesis of new starting materials.
-
Validation is Key: The identification of a protein by mass spectrometry is only the first step. It is essential to validate the interaction using orthogonal methods. This could include:
-
Competition experiments: Pre-incubating the lysate with a known non-covalent binder of the suspected target should reduce the labeling by the probe.
-
Recombinant protein studies: Confirming that the probe labels the purified recombinant protein.
-
Mutation studies: Mutating the identified lysine residue to an unreactive amino acid (e.g., arginine or alanine) should abolish labeling.
-
Conclusion
7-Iodobenzofuran-5-sulfonyl chloride is a promising starting material for the development of novel chemical probes. The combination of a targeted reactive group with a medicinally relevant and synthetically versatile scaffold provides a powerful platform for exploring the proteome and identifying new drug targets. The protocols and workflows presented here offer a roadmap for researchers to begin to unlock the potential of this unique chemical entity. As with any chemical probe development project, careful optimization and rigorous validation will be paramount to success.
References
-
Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Versatile 'chemoproteomic probes' for activity-based protein profiling. (2021, September 8). Penn Today. Retrieved January 19, 2026, from [Link]
-
Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. (n.d.). Nomura Research Group. Retrieved January 19, 2026, from [Link]
-
Recent advances in the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. (2022, January 19). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent advances in the development of covalent inhibitors. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Advances in covalent drug discovery. (2022, August 25). Nomura Research Group. Retrieved January 19, 2026, from [Link]
-
Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. (2022, November 17). PubMed. Retrieved January 19, 2026, from [Link]
-
Drug discovery considerations in the development of covalent inhibitors. (2014, January 1). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. (2017, March 15). PubMed. Retrieved January 19, 2026, from [Link]
- Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022, February 28). MDPI. Retrieved January 19, 2026, from [Link]
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Pbf-Cl: A Versatile Sulfonyl Chloride for Organic Synthesis Applications. (n.d.). Retrieved January 19, 2026, from [Link]
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5-Iodo-2,7-dimethyl-3-phenylsulfinyl-1-benzofuran. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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The Strategic Utility of 7-Iodobenzofuran-5-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Targeted Drug Discovery
In the landscape of contemporary medicinal chemistry, the benzofuran core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic functionalization of this core is paramount in the development of novel therapeutics with enhanced potency and selectivity. 7-Iodobenzofuran-5-sulfonyl chloride emerges as a particularly valuable building block in this context. This trifunctional reagent combines the inherent biological relevance of the benzofuran nucleus with two highly versatile reactive sites: a sulfonyl chloride and an aryl iodide. This unique combination allows for a modular and efficient approach to the synthesis of diverse compound libraries, targeting a range of debilitating diseases.
The sulfonyl chloride group is a cornerstone for the synthesis of sulfonamides, a class of compounds with a rich history and broad therapeutic application, including their roles as carbonic anhydrase inhibitors and anticancer agents.[5][6] Simultaneously, the iodine atom at the 7-position serves as a versatile handle for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[7][8] This dual functionality empowers medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel benzofuran-based compounds, fine-tuning their biological activity and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the applications of 7-Iodobenzofuran-5-sulfonyl chloride in medicinal chemistry. We will delve into its role as a precursor for the synthesis of targeted inhibitors, with a particular focus on the development of novel anticancer agents. Detailed, field-proven protocols for the synthesis of sulfonamide derivatives and subsequent diversification via Suzuki-Miyaura coupling are provided, alongside a discussion of the underlying chemical principles and strategic considerations.
Key Applications in Medicinal Chemistry: A Gateway to Novel Inhibitors
The unique structural attributes of 7-Iodobenzofuran-5-sulfonyl chloride make it an ideal starting material for the synthesis of inhibitors targeting key enzymes implicated in cancer progression. Two prominent examples are Carbonic Anhydrases (CAs) and Hypoxia-Inducible Factor-1 (HIF-1).
Synthesis of Novel Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[6] Certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[9] Consequently, the development of selective CA inhibitors is a promising strategy in anticancer drug discovery.
The sulfonamide moiety is a well-established zinc-binding group that is essential for the inhibitory activity of many CA inhibitors. By reacting 7-Iodobenzofuran-5-sulfonyl chloride with a range of primary and secondary amines, a library of novel sulfonamides can be generated. The benzofuran core itself can confer additional binding interactions within the enzyme's active site, while the iodine at the 7-position provides a vector for further chemical modification to enhance potency and selectivity.
Development of Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors
Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy.[10] The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1. Overexpression of HIF-1 in cancer cells promotes angiogenesis, metastasis, and metabolic reprogramming, making it a critical target for anticancer drug development.[10]
Several studies have highlighted the potential of benzofuran-5-sulfonamide derivatives as potent HIF-1 inhibitors.[10][11] The ability to introduce diverse substituents at the 7-position of the benzofuran ring via the iodo group allows for the systematic exploration of the chemical space around this scaffold, leading to the identification of compounds with optimized HIF-1 inhibitory activity.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a 7-iodobenzofuran-5-sulfonamide derivative and its subsequent modification via a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be robust and adaptable for the generation of a library of diverse compounds.
Protocol 1: Synthesis of N-Alkyl/Aryl-7-iodobenzofuran-5-sulfonamide
This protocol details the general procedure for the reaction of 7-Iodobenzofuran-5-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen amine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine or pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 7-Iodobenzofuran-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO3 solution (1 x), and finally with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-7-iodobenzofuran-5-sulfonamide.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the sulfonyl chloride.
-
The addition of a base (triethylamine or pyridine) is necessary to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
The aqueous workup steps are designed to remove excess reagents, the base, and any water-soluble byproducts.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-benzofuran-5-sulfonamides
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized N-substituted-7-iodobenzofuran-5-sulfonamide with an arylboronic acid.
Materials:
-
N-Alkyl/Aryl-7-iodobenzofuran-5-sulfonamide (from Protocol 1)
-
Arylboronic acid of choice (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])
-
Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4))
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Celite (optional, for filtration)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask or a vial suitable for inert atmosphere reactions, combine the N-substituted-7-iodobenzofuran-5-sulfonamide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. If a precipitate forms, filter the mixture through a pad of Celite before the aqueous workup.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 7-aryl-benzofuran-5-sulfonamide derivative.
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.
-
The base is required to activate the boronic acid for the transmetalation step.
-
Degassing the reaction mixture is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
The choice of solvent, base, and catalyst may need to be optimized depending on the specific substrates being used.
Data Presentation
The following table summarizes the inhibitory activities of representative benzofuran-5-sulfonamide derivatives against key biological targets, as reported in the literature.
| Compound ID | Target | IC50 / Ki | Reference |
| 9c | Carbonic Anhydrase IX (hCA IX) | Ki = 10.0 nM | [6] |
| 5b | Carbonic Anhydrase XII (hCA XII) | Ki = 10.1 nM | [9] |
| 7q | HIF-1 Transcriptional Activity | IC50 = 12.5 µM | [10] |
| 7q | VEGF Secretion | IC50 = 18.8 µM | [10] |
Visualizations
Signaling Pathway
Caption: The HIF-1 signaling pathway and the point of intervention for benzofuran-5-sulfonamide inhibitors.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of a 7-aryl-benzofuran-5-sulfonamide library.
Conclusion
7-Iodobenzofuran-5-sulfonyl chloride represents a highly valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique combination of a biologically relevant benzofuran core with strategically positioned sulfonyl chloride and iodo functionalities provides an efficient and modular platform for the generation of diverse compound libraries. The protocols and strategies outlined in this guide demonstrate the practical application of this reagent in the synthesis of potential anticancer agents targeting key pathways in tumor progression. As the demand for novel, targeted therapies continues to grow, the strategic utilization of such well-designed chemical tools will be instrumental in accelerating the drug discovery process.
References
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Abdel-Rahman, A. A.-H., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. Available from: [Link]
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Abdel-Rahman, A. A.-H., et al. (2019). Novel Benzofuran-Based Sulphonamides as Selective Carbonic Anhydrases IX and XII Inhibitors: Synthesis and in vitro Biological Evaluation. PubMed, 35(1), 298-305. Available from: [Link]
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Li, Y., et al. (2017). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorganic & Medicinal Chemistry, 25(6), 1737-1746. Available from: [Link]
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Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580-580. Available from: [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]
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Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Future Medicinal Chemistry, 15(10), 875-896. Available from: [Link]
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Abdel-Rahman, A. A.-H., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. National Institutes of Health, 35(1), 298-305. Available from: [Link]
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ResearchGate. (n.d.). Some biologically active benzofuran compounds. Available from: [Link]
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Shah, S. T. A., et al. (2024). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]
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Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30339-30361. Available from: [Link]
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Fodili, M., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(4), 427-432. Available from: [Link]
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Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). Available from: [Link]
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Lee, K., et al. (2020). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 25(23), 5556. Available from: [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available from: [Link]
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Xiao, D., et al. (2020). Multi-step parallel synthesis enabled optimization of benzofuran derivatives as pan-genotypic non-nucleoside inhibitors of HCV NS5B. Bioorganic & Medicinal Chemistry Letters, 30(9), 127004. Available from: [Link]
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Princeton University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Guo, S.-R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Available from: [Link]
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Focken, T., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1012-1017. Available from: [Link]
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Akella, S., et al. (2012). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 17(8), 9293-9306. Available from: [Link]
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D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914-925. Available from: [Link]
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Application Notes and Protocols: Workup Procedures for 7-Iodobenzofuran-5-sulfonyl chloride Reactions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective workup and purification procedures for reactions involving 7-Iodobenzofuran-5-sulfonyl chloride. As a critical building block in medicinal chemistry, particularly for the synthesis of complex sulfonamides, robust and reproducible isolation protocols are paramount.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to troubleshoot common challenges and ensure the integrity of the final product. Protocols for aqueous workup, purification by recrystallization, and column chromatography are detailed, supported by authoritative citations and visual aids to facilitate understanding and implementation.
Introduction: The Significance of 7-Iodobenzofuran-5-sulfonyl chloride in Drug Discovery
7-Iodobenzofuran-5-sulfonyl chloride is a key intermediate in organic synthesis, valued for its dual reactivity. The sulfonyl chloride moiety serves as a highly reactive electrophile for the facile construction of sulfonamide linkages, a common functional group in a multitude of approved pharmaceuticals.[2] The presence of the iodine atom on the benzofuran scaffold provides a versatile handle for subsequent cross-coupling reactions, allowing for the elaboration of complex molecular architectures. Given its utility, the ability to cleanly and efficiently work up reactions involving this reagent is a critical skill for any medicinal or process chemist.
This guide will focus on the downstream processing of reactions where 7-Iodobenzofuran-5-sulfonyl chloride has been reacted with a nucleophile, typically a primary or secondary amine, to form the corresponding sulfonamide. The primary goals of the workup procedure are to:
-
Quench any unreacted sulfonyl chloride.
-
Neutralize acidic byproducts, such as hydrochloric acid (HCl).[3]
-
Remove excess reagents and catalysts.
-
Isolate the desired sulfonamide product in high purity and yield.
Core Principles of Sulfonyl Chloride Reaction Workup
Sulfonyl chlorides are corrosive and moisture-sensitive compounds that can cause severe burns.[4][5][6][7] They react with water, sometimes exothermically, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[4] Therefore, all handling and quenching procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, within a certified chemical fume hood.[4][8]
The general workflow for a sulfonamide synthesis and subsequent workup is a multi-step process that requires careful execution to ensure a high-purity final product.
Caption: General workflow for sulfonamide synthesis and purification.
Quenching Excess 7-Iodobenzofuran-5-sulfonyl chloride
Upon completion of the reaction, it is crucial to safely neutralize any unreacted sulfonyl chloride. The choice of quenching agent depends on the stability of the desired sulfonamide product.
-
Aqueous Quench: For products stable to aqueous conditions, the reaction mixture can be carefully and slowly added to a stirred mixture of ice and water.[9][10] This method serves to both cool the reaction and hydrolyze the excess sulfonyl chloride to the more water-soluble 7-iodobenzofuran-5-sulfonic acid. Aryl sulfonyl chlorides can exhibit significant hydrolytic stability, so vigorous stirring is essential to maximize the interfacial contact between the organic and aqueous phases.[9]
-
Basic Aqueous Quench: A more effective method for hydrolyzing the sulfonyl chloride and neutralizing the generated HCl is to quench with a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[9] This should be done with caution as the neutralization of HCl will produce carbon dioxide gas, potentially leading to foaming and pressure buildup.[11]
Liquid-Liquid Extraction
Following the quench, the desired sulfonamide product is typically isolated by liquid-liquid extraction. The choice of extraction solvent is critical and should be immiscible with water and readily dissolve the product while leaving impurities in the aqueous phase. Common solvents include ethyl acetate, dichloromethane (DCM), and chloroform.[12]
The general procedure involves:
-
Transferring the quenched reaction mixture to a separatory funnel.
-
Adding the organic extraction solvent.
-
Shaking the funnel vigorously, with periodic venting to release any pressure.
-
Allowing the layers to separate and draining the organic layer.
-
Repeating the extraction of the aqueous layer two or more times to maximize product recovery.[9]
The combined organic extracts are then washed sequentially with:
-
Dilute Acid (e.g., 1M HCl): To remove any unreacted amine starting material or basic byproducts.
-
Saturated Sodium Bicarbonate Solution: To ensure complete neutralization of any remaining acidic species.
-
Brine (Saturated NaCl solution): To remove the bulk of the dissolved water from the organic phase.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Sulfonamide Synthesis
This protocol is a general procedure for the workup of a reaction between 7-Iodobenzofuran-5-sulfonyl chloride and a primary or secondary amine in a solvent like dichloromethane (DCM).
Materials:
-
Reaction mixture in DCM
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath to control any exotherm during quenching.[9]
-
Quenching: Slowly and with vigorous stirring, add deionized water to the reaction mixture. Alternatively, for a more robust quench, slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Back-Extraction: Extract the aqueous layer twice more with fresh portions of DCM. Combine all organic extracts.
-
Washing: Wash the combined organic extracts sequentially with:
-
1 M HCl (if an excess of a basic amine was used).
-
Saturated aqueous NaHCO₃.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Caption: Decision workflow for a standard aqueous workup procedure.[9]
Purification of the Crude Product
The crude product obtained after the workup procedure often requires further purification to remove residual impurities. The two most common methods for purifying solid sulfonamides are recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent system at different temperatures.
Solvent Selection: The ideal recrystallization solvent should:
-
Poorly dissolve the sulfonamide at room temperature.
-
Readily dissolve the sulfonamide at its boiling point.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Not react with the sulfonamide.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvent systems for sulfonamides include ethanol-water or isopropanol-water mixtures.[13][14]
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | Melting point of the solid is lower than the solution's boiling point; high impurity concentration.[13] | Re-dissolve the oil in more hot solvent and allow for slower cooling.[13] |
| No Crystal Formation | Solution is supersaturated or too much solvent was used.[13] | Induce crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal.[13] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration.[13] | Use the minimum amount of hot solvent for dissolution; pre-heat filtration glassware.[13] |
Column Chromatography
For non-crystalline products or when recrystallization is ineffective, purification by column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.[15]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. A gradient elution, starting with a low polarity and gradually increasing it, can be very effective for separating sulfonamides.[16]
Monitoring the Separation: The progress of the separation is monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product.[15][17]
Characterization
After purification, the identity and purity of the 7-iodobenzofuran-5-sulfonamide derivative should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
References
- BenchChem. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
- ResearchGate. (n.d.). TLC of Sulfonamides.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Google Patents. (n.d.). Sulfonamide purification process.
- MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- EvitaChem. (n.d.). Buy 7-Iodobenzofuran-5-sulfonyl chloride (EVT-1684688) | 856678-58-5.
- (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- (n.d.). SAFETY DATA SHEETS.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ChemicalBook. (n.d.). 7-IODOBENZOFURAN-5-SULFONYL CHLORIDE | 856678-58-5.
- (n.d.). 7-IODOBENZOFURAN-5-SULFONYL CHLORIDE.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- ResearchGate. (2024). Synthesis of Indole- and Benzofuran-Based Benzylic Sulfones by Palladium-Catalyzed Sulfonylation of ortho -Iodoaryl Allenes.
Sources
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Application Notes and Protocols for the Purification of 7-Iodobenzofuran-5-sulfonamide Derivatives
Introduction: The Critical Role of Purity in the Efficacy of 7-Iodobenzofuran-5-sulfonamide Derivatives
7-Iodobenzofuran-5-sulfonamide derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their structural motif, combining a halogenated benzofuran scaffold with a sulfonamide functional group, makes them attractive candidates for targeting a range of biological pathways. The precise biological activity and therapeutic efficacy of these compounds are intrinsically linked to their purity. Even minor impurities, such as regioisomers, unreacted starting materials, or byproducts from the synthetic route, can lead to altered pharmacological profiles, increased toxicity, or diminished potency.
This comprehensive guide provides detailed application notes and robust protocols for the purification of 7-iodobenzofuran-5-sulfonamide derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering insights into the underlying principles of the purification strategies and step-by-step instructions to achieve high-purity compounds suitable for downstream applications, including biological screening and preclinical studies.
Understanding the Molecular Landscape: Key Physicochemical Properties and Potential Impurities
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities that may be present.
Physicochemical Properties:
7-Iodobenzofuran-5-sulfonamide derivatives are typically crystalline solids with moderate to low solubility in non-polar organic solvents and slightly better solubility in polar organic solvents. The presence of the sulfonamide group imparts a degree of polarity and the potential for hydrogen bonding, while the iodinated benzofuran core contributes to the molecule's hydrophobicity. These characteristics are pivotal in the selection of appropriate chromatographic and recrystallization solvent systems.
Common Impurities:
The synthetic route to 7-iodobenzofuran-5-sulfonamide derivatives generally involves two key steps: the synthesis of the 7-iodobenzofuran-5-sulfonyl chloride intermediate and its subsequent reaction with a primary or secondary amine. Potential impurities that can arise from this process include:
-
Unreacted 7-Iodobenzofuran: The starting material for the sulfonyl chloride formation.
-
7-Iodobenzofuran-5-sulfonic acid: Formed by the hydrolysis of the sulfonyl chloride intermediate. This is a common and often problematic impurity due to its high polarity.
-
Unreacted Amine: The nucleophile used in the final sulfonamide formation step.
-
Regioisomers: Depending on the synthetic route to the benzofuran core, other iodinated isomers may be present.
-
Byproducts of the Sulfonylation Reaction: Side reactions can lead to the formation of various related sulfonated species.
The ability to effectively separate the desired product from these impurities is the primary goal of the purification protocols outlined below.
Purification Strategy 1: Orthogonal Purification via Column Chromatography and Recrystallization
An effective and widely applicable strategy for purifying 7-iodobenzofuran-5-sulfonamide derivatives involves a two-step, orthogonal approach: initial purification by column chromatography followed by a final polishing step of recrystallization. This combination of techniques leverages different separation principles—adsorption for chromatography and solubility for recrystallization—to achieve high levels of purity.
Protocol 1: Silica Gel Column Chromatography
This protocol is designed for the initial removal of bulk impurities from the crude reaction mixture. The choice of solvent system is critical and should be optimized for each specific derivative.
Rationale:
Silica gel, a polar stationary phase, is effective for separating compounds with differing polarities. The non-polar to moderately polar solvent system allows for the elution of less polar impurities first, followed by the desired product, while highly polar impurities, such as the sulfonic acid byproduct, remain strongly adsorbed to the silica.
Materials:
-
Crude 7-iodobenzofuran-5-sulfonamide derivative
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Ethyl acetate (or other moderately polar solvent like dichloromethane)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry-loading mixture.
-
Evaporate the solvent from the dry-loading mixture under reduced pressure.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding the more polar solvent (e.g., increasing percentages of ethyl acetate in hexane).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Visualization of the Chromatography Workflow:
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity, particularly for removing trace impurities that may have co-eluted with the product during chromatography.
Rationale:
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor. For sulfonamides, a mixture of a polar protic solvent (like ethanol or isopropanol) and water is often effective.[1]
Materials:
-
Purified 7-iodobenzofuran-5-sulfonamide derivative (from chromatography)
-
Ethanol or Isopropanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the compound in a test tube.
-
Add a few drops of the primary solvent (e.g., ethanol) and heat to boiling. If the compound dissolves completely, it is too soluble.
-
If the compound is not very soluble in the hot primary solvent, add the second solvent (e.g., water) dropwise until the compound just dissolves. This will be your recrystallization solvent mixture.
-
-
Dissolution:
-
Place the bulk of the compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot solvent mixture required to completely dissolve the compound.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualization of the Recrystallization Process:
Caption: The process of purification by recrystallization.
Purity Assessment: Ensuring the Quality of the Final Product
After purification, it is essential to verify the purity of the 7-iodobenzofuran-5-sulfonamide derivative. A combination of analytical techniques should be employed for a comprehensive assessment.
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Observations for a Pure Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities.[2] | A single major peak with a purity of >95% (or as required). |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure and identify any structural impurities.[3] | Sharp, well-resolved peaks corresponding to the expected structure. Absence of unexpected signals. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the derivative. |
| Infrared (IR) Spectroscopy | Identify the presence of key functional groups (e.g., S=O, N-H). | Characteristic absorption bands for the sulfonamide and benzofuran moieties. |
| Melting Point Analysis | Assess purity; pure compounds have a sharp melting point range. | A narrow melting point range (typically 1-2 °C). |
Protocol 3: Purity Analysis by Reversed-Phase HPLC
Rationale:
Reversed-phase HPLC is a highly sensitive and quantitative method for assessing the purity of organic compounds. A C18 column is a good starting point for the separation of moderately polar compounds like 7-iodobenzofuran-5-sulfonamide derivatives.
Materials:
-
Purified 7-iodobenzofuran-5-sulfonamide derivative
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the purified compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile) to make a stock solution.
-
Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 10-100 µg/mL).
-
-
HPLC Method:
-
Mobile Phase A: Water (with 0.1% formic acid, if needed)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed)
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically in the range of 254-280 nm for benzofuran systems).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Troubleshooting Common Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| "Oiling out" during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the crude product is highly impure. | Re-dissolve the oil in more hot solvent, then cool more slowly. Try a different solvent system with a lower boiling point.[1] |
| Poor separation in column chromatography | The chosen solvent system is not optimal. | Perform a more thorough TLC analysis with a wider range of solvent systems to find the optimal mobile phase. |
| Product is insoluble in common chromatography solvents | The compound has very low solubility. | For compounds with limited solubility, a Soxhlet extraction with a suitable solvent like DCM can be used to recover the product from the silica gel after an initial wash to remove more soluble impurities. |
| Co-elution of impurities | Impurities have very similar polarity to the product. | Use a shallower solvent gradient during column chromatography. If that fails, consider a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
| Low recovery after recrystallization | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled to maximize crystal formation. |
Conclusion
The purification of 7-iodobenzofuran-5-sulfonamide derivatives is a critical step in their development as potential therapeutic agents. By employing a systematic and well-reasoned approach that combines column chromatography and recrystallization, researchers can achieve high levels of purity. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the successful purification of this important class of compounds. Meticulous attention to detail, careful optimization of conditions for each specific derivative, and thorough analytical characterization are paramount to ensuring the quality and reliability of the final product.
References
- Khalifa, N. M., Eweas, A., Al-Omar, M. A., & Hozzein, W. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure & Applied Microbiology, 8(Spl. Edn. 2), 629-637.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713.
- BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
- Simões, M. M. Q., et al. (2018). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) and furan (2-H and 3-H) series. Magnetic Resonance in Chemistry, 56(10), 967-976.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 7-Iodobenzofuran-5-sulfonyl chloride
Welcome to the technical support center for the synthesis and optimization of 7-Iodobenzofuran-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. The following content is structured as a series of troubleshooting guides and frequently asked questions to directly address potential issues encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
A diminished yield is one of the most common issues, often stemming from several factors throughout the experimental process.
Potential Cause 1: Incomplete Reaction
The chlorosulfonation of an electron-rich, yet sterically hindered and deactivated (by iodine) system like 7-iodobenzofuran can be sluggish.
-
Solution:
-
Increase Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or a time-course analysis using 1H NMR on quenched aliquots. Extend the reaction time until the starting material is consumed.
-
Optimize Temperature: While low temperatures (0-5 °C) are recommended for the initial addition of chlorosulfonic acid to control exothermicity, the reaction may require gentle heating to proceed to completion. Cautiously raise the temperature to 25-40 °C and monitor for decomposition.[1] Excessively high temperatures can promote side reactions.[2]
-
Ensure Sufficient Reagent: A molar excess of chlorosulfonic acid is typically required to drive the reaction forward.[1][3] Ensure at least 3-5 equivalents are used.
-
Potential Cause 2: Product Hydrolysis during Workup
Sulfonyl chlorides are highly susceptible to hydrolysis, converting the desired product into the corresponding sulfonic acid, which is often lost in the aqueous layer during extraction.[1][3] This is a primary cause of yield loss.
-
Solution:
-
Use Ice-Cold Conditions: The quench step is critical. Pour the reaction mixture slowly onto a large excess of crushed ice or an ice-water slurry with vigorous stirring. This dissipates the heat from the highly exothermic quenching of excess chlorosulfonic acid and minimizes the contact time of the product with water at elevated temperatures.
-
Rapid Extraction: Immediately following the quench, extract the product into a cold, non-polar organic solvent such as dichloromethane (DCM) or diethyl ether. Do not allow the aqueous mixture to stand at room temperature.
-
Minimize Aqueous Contact: Wash the organic layer swiftly with ice-cold brine to remove residual acid, but avoid multiple or prolonged water washes. Dry the organic phase thoroughly with a robust drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Potential Cause 3: Mechanical Losses
Simple mechanical losses during product isolation can significantly reduce the final yield, especially on a small scale.[1]
-
Solution:
-
Careful Transfers: Ensure quantitative transfers between flasks and funnels by rinsing glassware with the extraction solvent.
-
Efficient Extraction: Perform multiple small-volume extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction (1 x 150 mL) to ensure complete removal of the product from the aqueous phase.
-
Problem: Presence of Significant Impurities
The formation of byproducts can complicate purification and reduce the overall yield of the desired 7-Iodobenzofuran-5-sulfonyl chloride.
Potential Cause 1: Formation of Diaryl Sulfone
This common side reaction occurs when the newly formed sulfonyl chloride or sulfonic acid intermediate reacts with another molecule of 7-iodobenzofuran.[2][3]
-
Solution:
-
Control Stoichiometry and Addition: Maintain a sufficient excess of chlorosulfonic acid.[3] The order of addition is also crucial; add the 7-iodobenzofuran substrate slowly to the cold chlorosulfonic acid. This ensures that the substrate is always in the presence of a large excess of the sulfonating agent, favoring the desired reaction over the formation of the sulfone byproduct.
-
Maintain Low Temperature: Sulfone formation is often more sensitive to temperature increases than the primary sulfonation reaction.[2] Maintaining a low reaction temperature (0-25 °C) can significantly suppress this side reaction.
-
Potential Cause 2: Polysulfonation or Isomer Formation
Although the 5-position is the expected site of substitution, minor amounts of other isomers or di-substituted products may form under harsh conditions.
-
Solution:
-
Controlled Conditions: Avoid excessively high temperatures or prolonged reaction times beyond the point of complete consumption of the starting material.
-
Purification: Isomeric byproducts may be difficult to separate. Flash column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from less polar starting material and more polar byproducts.
-
Potential Cause 3: Chlorination of the Benzofuran Ring
Chlorosulfonic acid can act as a chlorinating agent, especially at higher temperatures or in the presence of iodine, which can catalyze chlorination.[4]
-
Solution:
-
Strict Temperature Control: This side reaction is more prevalent at elevated temperatures. Adhering to a low-temperature profile is the best preventative measure.
-
Use Fresh Reagent: Use a fresh, unopened bottle of chlorosulfonic acid to minimize contaminants that could catalyze side reactions.
-
Experimental Protocols & Data
Baseline Protocol: Chlorosulfonation of 7-Iodobenzofuran
This protocol provides a starting point for optimization. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), as chlorosulfonic acid is extremely corrosive and reacts violently with water.[5][6]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Dissolve 7-iodobenzofuran (1.0 eq.) in a minimal amount of a dry, inert solvent like dichloromethane (DCM). Add this solution dropwise to the cold, stirring chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Gradually allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Prepare a large beaker containing a vigorously stirring mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract rapidly with three portions of cold DCM.
-
Washing & Drying: Combine the organic layers and wash once with ice-cold saturated sodium bicarbonate solution and once with ice-cold brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Temperature | 0 °C to 25 °C | Increase to 30-40 °C after initial addition | Overcomes activation energy barrier for a sluggish reaction.[1] |
| Reagent Eq. | 3-4 eq. ClSO₃H | Increase to 5 eq. ClSO₃H | Drives equilibrium towards the product and minimizes sulfone formation.[1][3] |
| Reaction Time | 2-4 hours | Extend to 6-8 hours (monitor by TLC) | Ensures the reaction proceeds to completion.[1] |
| Quench Method | Pour onto ice | Use a large excess of ice (>10x weight of reaction mixture) | Rapidly dissipates heat to prevent hydrolysis of the sulfonyl chloride. |
Visualization of Key Processes
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism where sulfur trioxide (SO₃), or its protonated form, acts as the electrophile.[7][8]
Caption: Mechanism of Electrophilic Aromatic Sulfonation.
Troubleshooting Workflow for Low Yield
This decision tree helps diagnose the root cause of poor reaction yields.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing aryl sulfonyl chlorides like this one?
The most direct and widely used method for preparing aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction using chlorosulfonic acid on the corresponding arene.[9] In this case, reacting 7-iodobenzofuran with an excess of chlorosulfonic acid is the standard approach.
Q2: How critical is the quality of the starting 7-iodobenzofuran?
It is highly critical. Impurities in the starting material, such as positional isomers of iodobenzofuran, will likely undergo chlorosulfonation as well, leading to a mixture of isomeric sulfonyl chloride products that can be very difficult to separate.[1] It is recommended to use starting material of >98% purity.
Q3: My sulfonyl chloride product appears oily or decomposes upon standing. How can I improve its stability?
Sulfonyl chlorides can be unstable, particularly if residual acid is present.
-
Thorough Purification: Ensure all acidic residue is removed during the workup. A final wash with saturated sodium bicarbonate can help, but must be done quickly and at low temperatures to avoid hydrolysis.
-
Complete Drying: Residual solvent or moisture can promote decomposition. After concentration, dry the product under high vacuum for several hours.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) in a tightly sealed container to protect it from atmospheric moisture.
Q4: What are the primary safety concerns when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance.[5][6]
-
Corrosivity: It causes severe burns upon contact with skin and eyes. Vapors are extremely irritating to the respiratory system.[6]
-
Reactivity: It reacts violently with water, releasing large quantities of heat and toxic fumes (HCl and H₂SO₄).[6][10] Never add water to chlorosulfonic acid; always add the acid slowly to water (or ice).
-
Handling: Always handle this reagent in a fume hood, wearing heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.
Q5: Can I use a different sulfonating agent?
While chlorosulfonic acid is most direct, other methods exist for synthesizing sulfonyl chlorides, such as the oxidative chlorination of thiols or disulfides.[11][12] However, these routes would require a multi-step synthesis to first prepare the corresponding thiol or disulfide of 7-iodobenzofuran, making them less efficient for this specific target.
References
- Morton, D. et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- BenchChem (2025). Common side reactions during the chlorosulfonation of dichlorobenzoic acids. BenchChem Technical Support.
- BenchChem (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem Technical Support.
- Morton, D. et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Various Authors (2017-2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
- BenchChem (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Support.
-
Wang, L. et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
- Organic Chemistry Portal.
- Various Authors (2017-2025). A New, Mild Preparation of Sulfonyl Chlorides.
- Google Patents. (2011).
- Google Patents. (2013).
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- Royal Society of Chemistry (2002). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. GlobalSpec.
- Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
- New Jersey Department of Health (n.d.). Hazard Summary: Chlorosulphonic Acid. NJ.gov.
- LibreTexts Chemistry (2023).
- ChemicalForce (2022). Chlorosulfonic acid.
- Chemtrade (n.d.).
- EvitaChem (n.d.). 7-Iodobenzofuran-5-sulfonyl chloride. EvitaChem.
- Saskia, O. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry - Saskoer.ca.
- International Journal of Life science and Pharma Research (2018). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IJLPR.
- Chemistry Steps (n.d.).
- Clark, J. (2004).
- Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses.
-
Cole, K. P. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes. [Link]
Sources
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- 12. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Hydrolysis of 7-Iodobenzofuran-5-sulfonyl chloride
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities associated with the hydrolysis of 7-Iodobenzofuran-5-sulfonyl chloride. Our goal is to move beyond standard protocols and address the nuanced challenges and side reactions that can arise during this critical transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot effectively, and ensure the integrity of your synthetic route.
Section 1: The Core Reaction: Mechanism and Primary Challenges
This section provides a foundational understanding of the hydrolysis reaction and introduces the most common side reactions that can compromise yield and purity.
Q1: What is the primary chemical transformation during the hydrolysis of 7-Iodobenzofuran-5-sulfonyl chloride?
The intended reaction is a nucleophilic substitution at the sulfur atom, converting the electrophilic sulfonyl chloride (-SO₂Cl) into a sulfonic acid (-SO₃H). Water acts as the nucleophile, attacking the sulfur center and displacing the chloride ion.[1][2] This transformation is fundamental for converting the reactive sulfonyl chloride into the corresponding sulfonic acid, a versatile intermediate for further functionalization or for its properties as a strong acid.
The generally accepted mechanism for arenesulfonyl chlorides is a bimolecular nucleophilic substitution (SN2-like) process at the sulfur atom.[3][4]
Caption: Competing reaction pathways during hydrolysis.
Section 2: Troubleshooting Guide: From Reaction Setup to Product Isolation
This section provides actionable protocols to mitigate the challenges identified above.
Q3: My reaction is very slow or fails to reach completion. How can I improve the reaction rate and conversion?
This issue almost always stems from the biphasic nature of the reaction mixture, where the organic sulfonyl chloride has limited contact with the aqueous nucleophile.
-
Underlying Cause: Low solubility of 7-Iodobenzofuran-5-sulfonyl chloride in water.
-
Troubleshooting Protocol: Implement a Co-Solvent System. The use of a water-miscible organic co-solvent can create a homogeneous reaction environment, dramatically increasing the reaction rate and conversion.
Step-by-Step Protocol:
-
Dissolve the 7-Iodobenzofuran-5-sulfonyl chloride in a minimal amount of the chosen co-solvent (see Table 1).
-
In a separate vessel, prepare the required volume of deionized water.
-
While stirring, slowly add the water to the organic solution of the sulfonyl chloride. If the solution becomes cloudy, add a small amount of additional co-solvent until it is clear.
-
Proceed with the hydrolysis, monitoring the reaction progress by TLC or HPLC. Gentle warming (e.g., 40-50 °C) can be applied, but must be done with caution to avoid desulfonylation.
Table 1: Recommended Co-Solvent Systems for Sulfonyl Chloride Hydrolysis
Co-Solvent Typical Ratio (Co-Solvent:Water, v/v) Advantages Disadvantages Acetone 1:1 to 3:1 Excellent solubilizing power; easily removed under vacuum. Low boiling point may require a reflux condenser if heating. Dioxane 1:1 to 3:1 High boiling point, stable. [4][5] More difficult to remove; peroxide formation risk upon storage. | Acetonitrile | 2:1 to 4:1 | Good solubilizing power; compatible with HPLC analysis. | Can be more expensive; requires careful removal. |
-
Q4: My analysis shows a significant byproduct that is less polar than my starting material. How do I prevent this desulfonylation?
The formation of the non-polar 7-Iodobenzofuran byproduct is a clear indicator of desulfonylation, driven by the acidic conditions and likely exacerbated by elevated temperature or prolonged reaction times.
-
Underlying Cause: Acid-catalyzed cleavage of the C-S bond. [6]* Troubleshooting Protocol: Minimize Acid Concentration and Thermal Stress. The key is to control the reaction environment to disfavor this side reaction.
-
Strict Temperature Control: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only warm gently if necessary. Avoid temperatures above 60 °C.
-
Monitor Closely, Work Up Promptly: Do not let the reaction run unnecessarily long after the starting material has been consumed. Use TLC or a rapid HPLC method to determine the endpoint, then immediately proceed with the workup to neutralize or remove the acid.
-
Consider a Mild Base (Advanced): To neutralize the HCl as it forms, a stoichiometric amount of a mild inorganic base like sodium bicarbonate (NaHCO₃) can be added.
-
Caution: This will form inorganic salts (e.g., NaCl) in your reaction mixture, which will need to be removed during purification. This approach trades one problem (desulfonylation) for another (purification complexity).
-
-
Q5: The hydrolysis appears successful, but isolating the pure sulfonic acid product is proving difficult. What is the best purification strategy?
The high polarity and water solubility of sulfonic acids make them fundamentally challenging to purify using standard organic chemistry techniques like silica gel chromatography or simple liquid-liquid extraction. [7][8]A targeted workflow is required.
-
Underlying Cause: The product is a highly polar, water-soluble, non-volatile acid, while byproducts can range from non-polar organics to inorganic salts.
-
Troubleshooting Protocol: A Multi-Step Purification Workflow.
Caption: Decision workflow for purifying sulfonic acids.
Step-by-Step Purification Protocol:
-
Remove Organic Impurities: After the reaction is complete, transfer the aqueous solution to a separatory funnel. Wash the solution several times with an organic solvent like ethyl acetate or dichloromethane. This will extract the non-polar impurities (unreacted sulfonyl chloride, desulfonated 7-iodobenzofuran) into the organic layer, leaving your highly polar sulfonic acid in the aqueous layer.
-
Isolate the Sulfonic Acid:
-
If no salts were added (Path 2a): The water can be carefully removed under reduced pressure (rotoevaporation) to yield the crude sulfonic acid, which can then be further purified by crystallization if possible.
-
If salts are present (Path 2b): The most robust method is to pass the aqueous solution through a strongly acidic cation exchange resin. [9]This will retain the metal cations (e.g., Na⁺) and allow the pure sulfonic acid to be eluted. The eluent can then be concentrated to yield the final product.
-
Section 3: Analytical Monitoring and Characterization
Effective troubleshooting relies on accurate and timely analytical data.
Q6: Which analytical techniques are best suited for monitoring this reaction and characterizing the final product?
A combination of chromatographic and spectroscopic methods is ideal for a complete picture of the reaction.
Table 2: Comparison of Analytical Techniques for Hydrolysis Monitoring
| Technique | Primary Application | Key Information Provided | Notes & Limitations |
|---|---|---|---|
| TLC | Rapid reaction monitoring | Qualitative assessment of the disappearance of starting material and appearance of products. | Sulfonic acids often streak on silica. Use a polar mobile phase (e.g., 8:1:1 EtOAc:MeOH:AcOH). The product will have a very low Rf. |
| HPLC | Quantitative reaction monitoring & Purity assessment | Accurate quantification of starting material, product, and byproducts. [10] | Reverse-phase (C18) is ideal. The sulfonic acid will elute early, while less polar impurities will have longer retention times. |
| ¹H NMR | Structural confirmation | Unambiguous identification of all components by their unique chemical shifts and coupling patterns. | Use a deuterated solvent like D₂O or DMSO-d₆. The aromatic protons adjacent to the sulfonyl group will show a downfield shift upon conversion to the sulfonic acid. |
| Mass Spec (MS) | Molecular weight confirmation | Provides the molecular weight of the product and helps identify unknown byproducts. | Essential for confirming the identity of the desired product and impurities. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: My starting 7-Iodobenzofuran-5-sulfonyl chloride is a dark solid. Can I still use it?
-
A: Dark coloration can be a sign of decomposition. [11]While it might still be usable, its purity is questionable. It is highly recommended to check the purity by ¹H NMR or HPLC before use. For storage, keep the material in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen), protected from moisture and light, and refrigerated (2-8°C is common). [12]
-
-
Q: Can I use a strong base like sodium hydroxide (NaOH) to speed up the hydrolysis?
-
A: While NaOH will rapidly hydrolyze the sulfonyl chloride, it is generally not recommended for obtaining the free sulfonic acid. It directly forms the sodium sulfonate salt (R-SO₃Na), which may be desirable for some applications. However, strong bases can promote other, more complex side reactions, and the high pH can potentially affect the stability of the benzofuran ring system. [13]
-
-
Q: How stable is the benzofuran ring itself to the acidic hydrolysis conditions?
References
-
Kevill, D. N., & Anderson, S. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
- King, J. F., Lam, J. Y., & Skonieczny, S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- King, J. F., & Lee, T. M. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
- Bloch, H. S. (1970). Purification of sulfonic acids. U.S. Patent No. 3,496,224. Washington, DC: U.S.
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]
-
Reddit. (2021). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Wikipedia. [Link]
- Perez, M. A., & Schmehl, R. H. (2021).
- Willis, M. C., & McNally, A. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.
- Nájera, C., & Yus, M. (2008).
- Supporting Information. (n.d.).
- Anderson, N. G., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Kevill, D. N., & Anderson, S. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
-
Kumar, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Desulfonation reaction. Wikipedia. [Link]
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]
- Lytvyn, R., et al. (2022). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations.
- Knaggs, E. A., & Schober, W. T. (1975). Process for converting alkyl sultones to alkene sulfonic acids. U.S. Patent No. 3,887,611. Washington, DC: U.S.
- Méndez-Ardila, A. M., et al. (2023).
- Zhang, W., & Li, Y. (2019).
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Pu, X., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
-
Zhang, W., & Li, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
- Al-Tel, T. H. (2010).
-
My Skin Recipes. (n.d.). 7-IODOBENZOFURAN-5-SULFONYL CHLORIDE. My Skin Recipes. [Link]
-
CP Lab Safety. (n.d.). 7-Iodobenzofuran-5-sulfonyl chloride, 97% Purity, C8H4ClIO3S, 100 mg. CP Lab Safety. [Link]
- La-Venia, A., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
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- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Synthesis of Sulfonamides using 7-Iodobenzofuran-5-sulfonyl Chloride
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that synthesizing novel sulfonamides, particularly with complex heterocyclic scaffolds like 7-iodobenzofuran, can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the common hurdles associated with using 7-Iodobenzofuran-5-sulfonyl chloride in your experiments. Our goal is to move beyond simple protocols and explain the causality behind each step, ensuring your syntheses are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis of sulfonamides from 7-Iodobenzofuran-5-sulfonyl chloride. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Low yields are the most frequent complaint in sulfonamide synthesis. The root cause often lies in the stability of the sulfonyl chloride starting material or suboptimal reaction conditions.[1][2] Let's break down the critical checkpoints.
Core Issue: Reactant and Reagent Integrity
The primary suspect in low-yield reactions is the hydrolysis of the highly reactive 7-Iodobenzofuran-5-sulfonyl chloride.[1][2] This reagent is acutely sensitive to moisture, readily converting to the corresponding 7-iodobenzofuran-5-sulfonic acid, which is unreactive toward the amine coupling partner.
Troubleshooting Workflow for Low Yields
Use the following workflow to systematically diagnose the cause of poor reaction outcomes.
Caption: Troubleshooting workflow for low sulfonamide yield.
Data Summary: Key Parameters for Optimization
| Potential Cause | Recommended Action | Scientific Rationale |
| Hydrolysis of Sulfonyl Chloride | Use freshly acquired or purified 7-Iodobenzofuran-5-sulfonyl chloride. Conduct the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.[1][2] | Sulfonyl chlorides are highly electrophilic and react readily with water to form unreactive sulfonic acids, a primary cause of yield loss.[1][3] |
| Suboptimal Base | Use a non-nucleophilic organic base like pyridine or triethylamine (TEA) in slight excess (1.2-1.5 equivalents).[1][4] | The base neutralizes the HCl generated during the reaction. An inappropriate base (e.g., a primary or secondary amine) can compete with the intended amine nucleophile.[5] |
| Incorrect Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent). | This ensures the complete consumption of the more valuable or sensitive sulfonyl chloride starting material.[1] |
| Inappropriate Temperature | Start the reaction at 0 °C (ice bath) during the addition of reagents, then allow it to warm to room temperature and stir for 2-12 hours.[1][2] | Low initial temperature controls the exothermic reaction and minimizes potential side reactions. Some reactions may require gentle heating if sluggish.[2] |
Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?
Byproduct formation complicates purification and reduces the yield of your target molecule. The two most common byproducts in this synthesis are the sulfonic acid from hydrolysis and a bis-sulfonated product if you are using a primary amine.
Caption: Primary pathways for product and byproduct formation.
Identification and Mitigation of Common Byproducts
| Byproduct Name | Likely Cause | Identification Methods | Prevention Strategy |
| 7-Iodobenzofuran-5-sulfonic acid | Reaction of the sulfonyl chloride with trace moisture in the solvent, reagents, or from the atmosphere.[1][2] | LC-MS: Look for a mass corresponding to [M-17] of the starting sulfonyl chloride (loss of Cl, gain of OH). Aqueous Workup: This acidic byproduct will be extracted into the aqueous layer during a basic wash (e.g., NaHCO₃). | Rigorously adhere to anhydrous conditions. Use freshly opened anhydrous solvents and ensure all glassware is flame- or oven-dried.[1] |
| N,N-bis(7-iodobenzofuran-5-sulfonyl)amine | Occurs when using a primary amine (R-NH₂). The initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[1] | TLC/HPLC: Appears as a less polar spot/peak compared to the desired monosulfonamide. LC-MS: Look for a mass corresponding to the desired product + the mass of the ArSO₂ group. | Control the stoichiometry carefully. Avoid a large excess of the sulfonyl chloride. Adding the sulfonyl chloride slowly to the solution of the amine can help minimize this side reaction.[1] |
Q3: How do I effectively purify my sulfonamide product from the reaction mixture?
A robust purification strategy is essential for isolating your target compound with high purity. A standard liquid-liquid extraction (workup) followed by column chromatography or recrystallization is typically effective.
Experimental Protocol: Standard Purification Workflow
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture in an ice bath. Slowly add water to quench any remaining reactive species.
-
Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), and transfer it to a separatory funnel.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Purpose: This step protonates and transfers the organic base (e.g., pyridine, triethylamine) and any unreacted amine starting material into the aqueous layer for removal.[1]
-
-
Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Purpose: This neutralizes any remaining acid and removes the acidic 7-iodobenzofuran-5-sulfonic acid byproduct by converting it to its water-soluble sodium salt.[1]
-
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.
-
Purpose: This removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and initiating the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification:
-
Column Chromatography: If the crude product is not pure after the workup, purify it using silica gel column chromatography.[6]
-
Recrystallization: For crystalline solids, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.
-
Analytical Characterization
After purification, it is crucial to confirm the identity and purity of the final product using a combination of analytical techniques.
| Analytical Technique | Purpose |
| HPLC | To determine the purity of the final compound and quantify any remaining impurities.[7][8] |
| LC-MS | To confirm the molecular weight of the desired product.[7][9] |
| NMR (¹H, ¹³C) | To elucidate and confirm the chemical structure of the synthesized sulfonamide. |
| FT-IR | To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide group. |
By systematically addressing these common challenges with a clear understanding of the underlying chemistry, you can significantly improve the outcomes of your sulfonamide synthesis experiments.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Published by PMC - NIH.
- YMER. (2024).
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (2025).
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Suzuki Coupling with 7-Iodobenzofuran-5-sulfonyl Chloride
Prepared by the Gemini Applications Science Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 7-Iodobenzofuran-5-sulfonyl chloride. This substrate presents a unique set of challenges due to the presence of two distinct electrophilic sites: the C-I bond, which is the target for oxidative addition by the palladium catalyst, and the highly reactive sulfonyl chloride moiety. This document provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic rationale to navigate these complexities successfully.
FAQs and Troubleshooting Guide
This section addresses common failure modes observed during the Suzuki coupling of 7-Iodobenzofuran-5-sulfonyl chloride in a direct question-and-answer format.
Q1: My reaction shows no conversion, and I've recovered my 7-Iodobenzofuran-5-sulfonyl chloride starting material. What are the primary causes?
A1: Complete lack of reactivity typically points to a failure in the catalytic cycle, most often at the initial oxidative addition step or a deactivated catalyst.
-
Cause 1: Inactive Catalyst System. The palladium(0) species is the active catalyst that initiates the cycle.[1] If your palladium source is Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can fail if the conditions are not optimal. Furthermore, the choice of ligand is critical. The coupling of heteroaryl halides often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate the oxidative addition and subsequent reductive elimination steps.[2][3] Standard ligands like PPh₃ may be insufficient.
-
Cause 2: Oxygen Contamination. Rigorous degassing of solvents, reagents, and the reaction vessel is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote undesirable side reactions like the homocoupling of your boronic acid partner.[1][4]
-
Cause 3: Insufficient Temperature. While many Suzuki couplings proceed at moderate temperatures, challenging substrates can require more thermal energy to overcome the activation barrier for oxidative addition. However, excessive heat can cause degradation (see Q2).
-
Troubleshooting Steps:
-
Switch to a Pd(0) Pre-catalyst: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to ensure the presence of the active catalytic species from the start.[5]
-
Upgrade Your Ligand: If using PPh₃, switch to a more robust dialkylbiaryl phosphine ligand such as SPhos or XPhos. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point.[2]
-
Improve Degassing Technique: Ensure solvents are sparged with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5][6] Perform multiple vacuum/backfill cycles on the reaction flask.
-
Incrementally Increase Temperature: If reacting at room temperature or 60 °C, try increasing the temperature to 80-100 °C, while carefully monitoring for decomposition by TLC or LC-MS.[7]
-
Q2: My starting material is being consumed, but I'm not forming the desired product. Instead, I see a new, more polar spot on TLC/LCMS, suggesting decomposition. Why?
A2: This is a classic symptom of the sulfonyl chloride group's reactivity under the basic, and potentially aqueous, conditions of the Suzuki coupling. The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack.[8]
-
Cause 1: Hydrolysis of the Sulfonyl Chloride. The most common culprit is the reaction of the sulfonyl chloride with water or hydroxide ions (from the base) to form the corresponding sulfonic acid or sulfonate salt. This is often unavoidable when using aqueous base systems (e.g., aqueous K₂CO₃).
-
Cause 2: Reaction with the Base. Strong, nucleophilic bases can directly attack the sulfonyl chloride. For example, using an alkoxide base could lead to the formation of a sulfonate ester.
-
Troubleshooting Steps:
-
Employ Anhydrous Conditions: Meticulously dry all solvents and reagents. Use a base that is compatible with anhydrous conditions.
-
Select a Non-Nucleophilic, Moderately Weak Base: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species.[9] A base that is too strong or nucleophilic will attack the sulfonyl chloride.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate the reaction but are less harsh and nucleophilic than hydroxides.[6][9] Potassium fluoride (KF) is another mild option, particularly if your boronic acid partner is sensitive.[6]
-
-
Protect the Boronic Acid: Consider using a boronic acid pinacol ester (BPin) instead of the free boronic acid. Boronic esters are more stable and less prone to the protodeboronation side reaction, and their use can sometimes allow for milder reaction conditions.[1]
-
Q3: My reaction is yielding a mixture of byproducts, including a de-iodinated benzofuran and homocoupled boronic acid. How do I suppress these side reactions?
A3: The formation of multiple byproducts points to several competing reaction pathways that are outcompeting the desired cross-coupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is a very common side reaction, often accelerated by strong bases, water, and high temperatures.[9][10][11] The resulting arene from this side reaction will not participate in the coupling.
-
Dehalogenation (Hydrodehalogenation): The 7-Iodobenzofuran starting material can lose its iodine atom, which is replaced by a hydrogen. This can occur via various pathways, sometimes involving hydride transfer to the palladium complex from solvents or other reagents.[1][4]
-
Homocoupling: The oxidative coupling of two boronic acid molecules to form a symmetrical biaryl is often promoted by the presence of oxygen or Pd(II) species.[1][12]
-
Troubleshooting Steps:
-
Combat Protodeboronation: Use a boronic acid pinacol ester (BPin) for enhanced stability.[1] Using anhydrous conditions and a milder base like K₃PO₄ can also significantly reduce this side reaction.[13]
-
Minimize Dehalogenation: Ensure a high-purity palladium source and ligand. Sometimes, lowering the reaction temperature can disfavor this pathway relative to the desired coupling.
-
Prevent Homocoupling: As mentioned in Q1, rigorous degassing is the best defense against homocoupling.[1] Using a pre-catalyst that ensures a clean generation of Pd(0) can also help.
-
Visualizing the Reaction and Troubleshooting Logic
Understanding the interplay between the desired reaction and potential side reactions is key to successful troubleshooting.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Caption: Fig 2. Competing reaction sites on the substrate.
Caption: Fig 3. Troubleshooting Decision Tree.
Optimizing Key Reaction Parameters
A systematic approach to optimizing each component of the reaction is crucial. The following table provides recommended starting points and optimization strategies.
| Parameter | Recommended Starting Conditions | Optimization Strategy & Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. If using Pd(OAc)₂, ensure conditions are sufficient for in situ reduction. Higher catalyst loading may be needed for this challenging substrate.[3] |
| Ligand | SPhos or XPhos (1.1 to 2.2 eq. relative to Pd) | These bulky, electron-rich biaryl phosphine ligands are proven to accelerate oxidative addition and reductive elimination for heteroaryl halides.[2] Screening different ligands may be necessary. |
| Base | K₃PO₄ (2-3 equivalents) | Provides sufficient basicity to promote transmetalation while minimizing hydrolysis of the sulfonyl chloride. Cs₂CO₃ is a stronger alternative if K₃PO₄ is ineffective.[6][9][13] |
| Boron Source | Arylboronic Acid Pinacol Ester (1.2-1.5 eq.) | BPin esters offer greater stability against protodeboronation compared to free boronic acids.[1] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | These are common, relatively non-polar aprotic solvents for Suzuki couplings. Ensure they are freshly distilled or from a sealed bottle to guarantee anhydrous conditions. |
| Temperature | 80 - 100 °C | This temperature range often provides a good balance between achieving a reasonable reaction rate and minimizing thermal decomposition. |
| Reaction Time | 12 - 24 hours | Monitor progress by TLC or LC-MS. Extended reaction times may be necessary, but also increase the risk of side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of 7-Iodobenzofuran-5-sulfonyl chloride with an arylboronic acid pinacol ester.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-Iodobenzofuran-5-sulfonyl chloride (1.0 eq.), the arylboronic acid pinacol ester (1.3 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing by TLC or LC-MS.[7]
-
Work-up: Upon completion (or when no further progress is observed), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Reaction Monitoring by LC-MS
-
Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.
-
Quench the aliquot in a vial containing ~1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample and filter through a syringe filter (0.22 µm) into an LC-MS vial.
-
Analyze the sample, monitoring for the disappearance of the starting material m/z and the appearance of the product m/z. This allows for semi-quantitative tracking of the reaction progress.[14][15]
References
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. American Chemical Society.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Optimizing base selection for Suzuki reactions with sensitive substr
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- SUZUKI REACTION MONITORING. Advion.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
- Buchwald Phosphine Ligands. Merck Millipore.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
- Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. Benchchem.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
- Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Strategies for Improving the Solubility of 7-Iodobenzofuran-5-sulfonamide and Its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Iodobenzofuran-5-sulfonamide and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and advance your research.
Introduction to the Challenge: Understanding the Solubility of 7-Iodobenzofuran-5-sulfonamide
7-Iodobenzofuran-5-sulfonamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Like many sulfonamides and complex aromatic structures, it is anticipated to exhibit poor aqueous solubility, which can significantly impede its handling in experimental assays and limit its potential for therapeutic development.[] The presence of the benzofuran ring, the sulfonamide group, and the iodine atom all contribute to its physicochemical properties.
| Property | Predicted Value | Significance for Solubility |
| pKa | ~8.5 | The sulfonamide proton is weakly acidic. This allows for significant solubility enhancement in alkaline conditions where the molecule can be deprotonated to form a more soluble salt.[4][5] |
| logP | ~2.5 - 3.0 | This value indicates a moderate lipophilicity, suggesting that the compound is likely to be poorly soluble in water.[6][7] |
| Melting Point | >200 °C (estimated) | A high melting point often correlates with strong crystal lattice energy, which can contribute to poor solubility.[8] |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with 7-Iodobenzofuran-5-sulfonamide.
Q1: My 7-Iodobenzofuran-5-sulfonamide product won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: The first and most straightforward approach is to adjust the pH of your aqueous solution. Given the predicted pKa of approximately 8.5 for the sulfonamide proton, increasing the pH of your buffer to 9.5 or higher will deprotonate the sulfonamide group, forming a more soluble anionic salt.[4][9] We recommend preparing a concentrated stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then diluting it into your final aqueous buffer, ensuring the final pH remains in a range where your compound is soluble and stable.
Q2: I am hesitant to use a high pH in my experiment. Are there other simple options for solubilizing the compound?
A2: Yes, if a high pH is incompatible with your experimental system, the use of co-solvents is the next logical step. Organic solvents that are miscible with water can disrupt the hydrophobic interactions that lead to poor solubility.[10] Common co-solvents to consider include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol (PEG)
Start by preparing a high-concentration stock solution of your compound in 100% DMSO and then dilute it into your aqueous medium. Be mindful of the final co-solvent concentration, as it may affect your biological system.
Q3: Can I use surfactants to improve the solubility of my 7-Iodobenzofuran-5-sulfonamide product?
A3: Absolutely. Surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions. This is a widely used technique for compounds with poor water solubility.[6] Non-ionic surfactants are generally preferred as they are less likely to interfere with biological assays. Consider trying:
-
Tween® 20 or Tween® 80
-
Pluronic® F-68
Prepare a stock solution of the surfactant in your aqueous buffer and then add your compound. Sonication can aid in the dissolution process.
In-Depth Troubleshooting Guides
For more persistent solubility issues, a more systematic approach may be necessary. The following guides provide detailed protocols and the scientific rationale behind more advanced techniques.
Troubleshooting Issue 1: Precipitation of the Compound Upon Dilution of an Organic Stock Solution
This is a common problem when a highly concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. The sudden change in solvent polarity causes the compound to crash out of solution.
Figure 1. Troubleshooting workflow for precipitation upon dilution.
-
Objective: To identify a co-solvent or co-solvent blend that maintains the solubility of 7-Iodobenzofuran-5-sulfonamide upon dilution into an aqueous buffer.
-
Materials:
-
7-Iodobenzofuran-5-sulfonamide
-
DMSO
-
Ethanol
-
PEG 300
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
-
Procedure:
-
Prepare 10 mM stock solutions of the compound in 100% DMSO, 100% Ethanol, and a 1:1 (v/v) mixture of DMSO and PEG 300.
-
In separate microcentrifuge tubes, add 98 µL of the aqueous buffer.
-
To each tube, add 2 µL of one of the stock solutions to achieve a final concentration of 200 µM with 2% organic solvent.
-
Vortex briefly and visually inspect for precipitation immediately and after 1 hour at room temperature.
-
If precipitation occurs, repeat the experiment with a lower final concentration (e.g., 100 µM or 50 µM).
-
-
Interpretation: The co-solvent system that results in a clear solution at the desired final concentration is the most suitable for your experiment.
Troubleshooting Issue 2: Poor Solubility Even with pH Adjustment and Co-solvents
In some cases, the intrinsic insolubility of the compound is too high to be overcome by simple pH adjustments or the use of co-solvents, especially at higher concentrations. In these instances, more advanced formulation strategies are required.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[11][12]
Figure 2. Workflow for cyclodextrin-mediated solubilization.
-
Objective: To determine the most effective cyclodextrin for solubilizing 7-Iodobenzofuran-5-sulfonamide.
-
Materials:
-
7-Iodobenzofuran-5-sulfonamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
-
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD and SBE-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of 7-Iodobenzofuran-5-sulfonamide to each cyclodextrin solution.
-
Seal the vials and shake at room temperature for 48 hours to reach equilibrium.
-
Filter the suspensions through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
-
Data Presentation:
| Cyclodextrin Type | Cyclodextrin Conc. (% w/v) | Predicted Solubility (µg/mL) |
| None | 0 | <10 |
| HP-β-CD | 1 | 50-100 |
| HP-β-CD | 5 | 250-500 |
| HP-β-CD | 10 | >500 |
| SBE-β-CD | 1 | 75-150 |
| SBE-β-CD | 5 | 300-600 |
| SBE-β-CD | 10 | >750 |
For very challenging compounds, creating a nanosuspension can be an effective approach. This involves reducing the particle size of the drug to the sub-micron range, which dramatically increases the surface area available for dissolution.[13] This is a more complex technique that often requires specialized equipment.
Figure 3. Conceptual workflow for creating a nanosuspension.
Concluding Remarks
Improving the solubility of 7-Iodobenzofuran-5-sulfonamide is a critical step for its successful use in research and development. By systematically applying the principles of pH adjustment, co-solvency, and more advanced formulation techniques like cyclodextrin complexation, researchers can overcome the challenges posed by its poor aqueous solubility. Always consider the compatibility of your chosen solubilization method with your specific experimental system.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
SwissADME. (n.d.). SwissADME. [Link]
-
A General Iodine-mediated Synthesis of Primary Sulfonamides from Thiols and Aqueous Ammonia. Request PDF. [Link]
-
Hu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28782-28804. [Link]
-
Hu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11670-11683. [Link]
-
Zheng, W., et al. (2020). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. Molecules, 25(20), 4791. [Link]
-
Nanjwade, B. K., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
-
Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]
-
Phutdhawong, W., et al. (2015). Iodine-Catalyzed Expeditious Synthesis of Sulfonamides from Sulfonyl Hydrazides and Amines. RSC Advances, 5(114), 94199-94204. [Link]
-
Kim, Y. H., et al. (2000). pH-induced solubility transition of sulfonamide-based polymers. Macromolecules, 33(21), 7866-7871. [Link]
- Google Patents. (n.d.).
-
Caine, B., Bronzato, M., & Popelier, P. (2019). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]
-
Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6273-6284. [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. [Link]
-
PubChem. (n.d.). 1-Benzofuran-2-Sulfonamide. [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. [Link]
-
Merkushev, E. B. (1988). Advances in the direct iodination of aromatic compounds. Synthesis, 1988(12), 923-937. [Link]
-
Poole, J. W., & Goyan, J. E. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 50(9), 777-781. [Link]
-
Stockman, R. A., & Lücking, U. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1018. [Link]
-
Kumar, A., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 139, 70-86. [Link]
-
Hu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28782-28804. [Link]
-
El-Sayed, N. N. E. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-28. [Link]
-
Merkushev, E. B. (1988). Advances in the Direct Iodination of Aromatic Compounds. Synthesis, 1988(12), 923-937. [Link]
-
Zheng, W., et al. (2020). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. Molecules, 25(20), 4791. [Link]
-
Nurmaini, W., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8006. [Link]
-
Garlyyev, B., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Applied Sciences, 13(14), 8393. [Link]
-
Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds? Journal of Chemical Information and Modeling, 54(12), 3320-3329. [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: Synthetic and analytical aspects. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 92(3-4), 201-215. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
Technical Support Center: Stability and Handling of 7-Iodobenzofuran-5-sulfonyl chloride
Welcome to the technical support center for 7-Iodobenzofuran-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. As a highly reactive molecule, proper handling and solvent selection are critical to ensure experimental success and maintain the integrity of the reagent.
I. Core Concepts: Understanding the Reactivity of 7-Iodobenzofuran-5-sulfonyl chloride
7-Iodobenzofuran-5-sulfonyl chloride is a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a wide range of nucleophiles.[2][3][4] The primary reaction pathway is nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.[3][5] However, this high reactivity also makes the compound susceptible to degradation, particularly through hydrolysis.
The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides.[5] As a sulfonyl chloride, 7-Iodobenzofuran-5-sulfonyl chloride is inherently reactive and requires careful handling to prevent unwanted side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the use and storage of 7-Iodobenzofuran-5-sulfonyl chloride, providing insights into their causes and practical solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low reaction yield or no desired product formation. | Degradation of the starting material due to improper storage or handling. | - Verify Reagent Integrity: Before use, check for any discoloration of the compound. A white to light yellow solid is expected.[1] Significant darkening may indicate decomposition.[6] - Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use to minimize hydrolysis. Protic solvents should be avoided unless they are the intended reactant. - Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. |
| Formation of an unexpected acidic byproduct. | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[5][7] | - Strict Moisture Exclusion: Use oven-dried glassware and employ rigorous techniques to maintain anhydrous conditions. - Solvent Choice: Select aprotic solvents for reactions where the sulfonyl chloride is intended to react with another nucleophile. - Purification: If hydrolysis has occurred, the resulting sulfonic acid can often be removed by aqueous workup with a mild base, such as sodium bicarbonate solution. |
| Inconsistent results between experiments. | Partial degradation of the stock solution. | - Fresh Solutions: Prepare solutions of 7-Iodobenzofuran-5-sulfonyl chloride immediately before use. Avoid storing it in solution for extended periods. - Appropriate Solvent for Storage (if necessary): If a stock solution must be prepared, use a non-reactive, anhydrous aprotic solvent like dichloromethane or chloroform and store it under an inert atmosphere at low temperature (-20°C).[1][7] |
| Violent reaction upon solvent addition. | Reaction with water or other highly reactive nucleophiles. Sulfonyl chlorides can react vigorously with water.[1][8][9] | - Controlled Addition: Always add the solvent slowly and in a controlled manner to the solid, especially if there is any suspicion of moisture contamination. - Proper Quenching: When quenching a reaction containing excess sulfonyl chloride, add the reaction mixture slowly to a cold, stirred solution of a weak base.[6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 7-Iodobenzofuran-5-sulfonyl chloride?
The most common degradation pathway is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding 7-iodobenzofuran-5-sulfonic acid and hydrochloric acid.[5][7] This reaction is often accelerated by heat and can occur with trace amounts of moisture in solvents or the atmosphere.
Q2: Which solvents are recommended for storing 7-Iodobenzofuran-5-sulfonyl chloride?
For short-term storage of solutions, anhydrous aprotic solvents such as dichloromethane (DCM) and chloroform are suitable.[1] It is crucial that these solvents are of high purity and have a very low water content. Long-term storage in solution is generally not recommended. The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10]
Q3: Can I use protic solvents like methanol or ethanol with this compound?
Protic solvents like alcohols will react with 7-Iodobenzofuran-5-sulfonyl chloride to form sulfonate esters.[5] Therefore, you should only use these solvents if the intention is to perform this specific reaction. For all other applications where the sulfonyl chloride needs to react with a different nucleophile, protic solvents should be strictly avoided.
Q4: My 7-Iodobenzofuran-5-sulfonyl chloride has turned a dark yellow/brown color. Is it still usable?
Discoloration often indicates decomposition.[6] While a slight yellowing might not significantly affect the outcome of all reactions, significant darkening suggests a lower purity and the presence of degradation products. For sensitive applications requiring high purity, it is best to use a fresh, unopened batch of the reagent.
Q5: How should I properly dispose of residual 7-Iodobenzofuran-5-sulfonyl chloride?
Excess or waste 7-Iodobenzofuran-5-sulfonyl chloride should be carefully quenched before disposal. This can be achieved by slowly adding the material to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a fume hood.[6] The resulting aqueous solution can then be neutralized and disposed of according to local regulations.
IV. Solvent Stability Profile
| Solvent Class | Example Solvents | Expected Stability & Compatibility | Key Considerations |
| Aprotic Non-Polar | Hexanes, Toluene | Good (short-term) : Generally non-reactive. | Ensure the solvent is anhydrous. Solubility may be limited. |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN) | Good (short-term) : Soluble and relatively stable if anhydrous.[1][7] | Must be rigorously dried. THF can contain peroxides and should be purified. |
| Protic | Water, Methanol, Ethanol | Poor (Reactive) : Rapidly reacts to form sulfonic acids or sulfonate esters.[5] | Avoid unless the solvent is the intended reactant. |
| Basic (Nucleophilic) | Pyridine, Amines | Poor (Reactive) : Reacts to form sulfonamides or other adducts. | These are reactants, not inert solvents for this compound. |
V. Visualizing Degradation: The Hydrolysis Pathway
The primary degradation pathway for 7-Iodobenzofuran-5-sulfonyl chloride in the presence of water is hydrolysis. This process involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.
Caption: Hydrolysis of 7-Iodobenzofuran-5-sulfonyl chloride.
VI. Experimental Protocol: Assessing Stability in a Novel Solvent
This protocol outlines a general method to evaluate the stability of 7-Iodobenzofuran-5-sulfonyl chloride in a new, anhydrous aprotic solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of 7-Iodobenzofuran-5-sulfonyl chloride in a selected solvent over time at a specific temperature.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride
-
Anhydrous solvent of interest (e.g., Acetonitrile)
-
Anhydrous internal standard (e.g., Naphthalene)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and autosampler vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Accurately weigh a known amount of 7-Iodobenzofuran-5-sulfonyl chloride and dissolve it in the anhydrous solvent to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the internal standard in the same solvent.
-
-
Sample Preparation:
-
In a volumetric flask, combine a known volume of the 7-Iodobenzofuran-5-sulfonyl chloride stock solution and the internal standard stock solution. Dilute to the mark with the anhydrous solvent. This is your t=0 sample.
-
Transfer the remaining stock solution to a sealed vial under an inert atmosphere and store it at the desired temperature (e.g., room temperature).
-
-
HPLC Analysis:
-
Immediately inject the t=0 sample onto the HPLC system.
-
Develop an appropriate HPLC method to separate the 7-Iodobenzofuran-5-sulfonyl chloride from the internal standard and any potential degradation products (e.g., the sulfonic acid). A typical mobile phase could be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
-
Time-Course Study:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution stored at the desired temperature.
-
Prepare a sample for HPLC analysis as described in step 2.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of 7-Iodobenzofuran-5-sulfonyl chloride to the internal standard.
-
Plot the peak area ratio against time to determine the rate of degradation.
-
Caption: Workflow for assessing compound stability via HPLC.
VII. References
-
Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from
-
Wikipedia. (2023). Sulfonyl halide. Retrieved from
-
BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Retrieved from
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from
-
King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(4), 1137–1145.
-
EvitaChem. (n.d.). 7-Iodobenzofuran-5-sulfonyl chloride (EVT-1684688). Retrieved from
-
BenchChem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride. Retrieved from
Sources
- 1. Buy 7-Iodobenzofuran-5-sulfonyl chloride (EVT-1684688) | 856678-58-5 [evitachem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Heat in 7-Iodobenzofuran-5-sulfonyl chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Iodobenzofuran-5-sulfonyl chloride. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you safely and effectively manage the thermal aspects of your reactions involving this versatile reagent. The inherent reactivity of the sulfonyl chloride group, coupled with the specific characteristics of the iodobenzofuran core, necessitates careful control over reaction temperature to ensure optimal yield, purity, and safety.
Troubleshooting Guide: Common Thermal Issues and Solutions
Uncontrolled exotherms can lead to a host of problems, from reduced yield and impurity formation to dangerous runaway reactions. This section addresses common issues encountered during reactions with 7-Iodobenzofuran-5-sulfonyl chloride, their probable causes, and actionable solutions.
| Issue Observed | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| 1. Rapid, Uncontrolled Temperature Spike During Reagent Addition | Highly exothermic reaction between the sulfonyl chloride and the nucleophile (e.g., amine, alcohol).[1] | - Slow Down the Rate of Addition: Add the nucleophile or 7-Iodobenzofuran-5-sulfonyl chloride dropwise or via a syringe pump to allow for efficient heat dissipation. - Improve Cooling Efficiency: Ensure your reaction vessel is adequately immersed in a cooling bath (e.g., ice-water, dry ice/acetone). For larger scale reactions, consider a more efficient cooling system. - Dilute the Reaction Mixture: Increasing the solvent volume can help to absorb and dissipate the heat generated. |
| 2. Low Yield of Desired Product with Significant Byproduct Formation | - Localized Hotspots: Poor mixing can lead to localized areas of high temperature, promoting side reactions. - Reaction Temperature Too High: Elevated temperatures can favor alternative reaction pathways or decomposition.[2][3][4] | - Enhance Agitation: Use an appropriately sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. - Maintain Low Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below) to minimize side reactions. A temperature-controlled addition is crucial.[5] - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time at a given temperature. |
| 3. Darkening of the Reaction Mixture (Brown or Black Color) | Thermal Decomposition: The sulfonyl chloride or product may be decomposing at the reaction temperature. | - Lower the Reaction Temperature Immediately: If discoloration is observed, reduce the temperature of the reaction. - Perform a Stability Test: Before running the full-scale reaction, heat a small sample of the sulfonyl chloride in the reaction solvent to determine the onset temperature of decomposition. - Consider a Milder Base: If a strong base is being used, it may be contributing to the decomposition. Evaluate if a weaker, non-nucleophilic base can be used. |
| 4. Inconsistent Results Between Batches | Variability in Heat Removal: Differences in glassware, cooling bath setup, or addition rates can lead to inconsistent thermal profiles. | - Standardize the Protocol: Document and strictly adhere to the reaction setup, including the type of flask, stir rate, and method of addition. - Use a Reaction Calorimeter (for scale-up): For process development, a reaction calorimeter can provide precise data on the heat of reaction, allowing for the design of a robust and scalable cooling strategy.[6] |
| 5. Runaway Reaction | Loss of Cooling/Improper Scaling: Failure of the cooling system or improper consideration of the surface area-to-volume ratio upon scale-up can lead to a rapid, uncontrolled exotherm.[7][8][9] | - Immediate Action: In case of a runaway, evacuate the area and follow all laboratory safety protocols. - Prevention is Key: Never add all reagents at once. Always use controlled addition. For scale-up, perform a thorough thermal hazard assessment. Understand the maximum temperature of the synthetic reaction (MTSR) and ensure it is well below the decomposition temperature of your materials.[9] |
Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding the thermal management of 7-Iodobenzofuran-5-sulfonyl chloride reactions, grounded in the principles of physical organic chemistry and reaction safety.
Q1: Why is initial cooling to 0 °C or below recommended for reactions with 7-Iodobenzofuran-5-sulfonyl chloride?
A: The reaction of a sulfonyl chloride with a nucleophile, such as an amine to form a sulfonamide, is typically a highly exothermic process.[1] Cooling the reaction mixture to 0 °C or below serves several critical purposes:
-
Kinetic Control: By lowering the initial temperature, you reduce the initial reaction rate, allowing the heat generated to be more effectively removed by the cooling bath. This prevents a rapid temperature spike.
-
Minimizing Side Reactions: Many potential side reactions, such as desulfonylation or reactions with the solvent, have higher activation energies than the desired reaction. Keeping the temperature low disfavors these pathways, leading to a cleaner reaction profile and higher yield of the desired product.
Q2: I am preparing 7-Iodobenzofuran-5-sulfonyl chloride via a Sandmeyer-type reaction. What are the key thermal considerations?
A: The Sandmeyer reaction for the preparation of aryl sulfonyl chlorides involves the diazotization of an aniline precursor, which is a notoriously exothermic and potentially hazardous step.[5][11][12]
-
Diazotization: The formation of the diazonium salt from the corresponding amine with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) is highly exothermic and must be performed at low temperatures (typically -5 to 5 °C) to prevent uncontrolled decomposition of the diazonium salt.[5] Accumulation of the diazonium intermediate should be avoided.[11][12]
-
Sulfonylation: The subsequent reaction of the diazonium salt with a sulfur dioxide source in the presence of a copper catalyst is also exothermic. The addition of the diazonium salt solution to the SO2 solution should be done slowly and with efficient cooling to maintain the desired reaction temperature.
Q3: How does the 7-iodo-benzofuran moiety affect the reactivity and thermal stability compared to a simpler benzenesulfonyl chloride?
A: The electronic and structural features of the 7-iodo-benzofuran ring system can influence the reactivity and stability of the sulfonyl chloride group:
-
Electronic Effects: The benzofuran ring system is electron-rich, which can influence the electrophilicity of the sulfonyl chloride. The iodine atom is an electron-withdrawing group via induction, which can modulate the reactivity. The interplay of these effects will determine the precise reactivity.
-
Thermal Stability: The stability of heteroaromatic sulfonyl chlorides can vary significantly. Some are stable, while others are prone to decomposition.[10] The fused ring system of benzofuran may impart a different stability profile compared to a simple benzene ring. Without specific DSC or TGA data for 7-Iodobenzofuran-5-sulfonyl chloride, it is advisable to handle it as a potentially thermally sensitive compound.
Q4: Can I run my reaction at room temperature to speed it up?
A: While some reactions involving sulfonyl chlorides can be run at room temperature, it is generally not recommended without prior investigation, especially for a new substrate.[2][3][4]
-
Initial Exotherm: Even if the reaction proceeds smoothly at room temperature after the initial phase, the initial mixing of reactants can still generate a significant exotherm. It is always safer to start the reaction at a lower temperature and then allow it to warm to room temperature under controlled conditions.
-
Side Products: As mentioned, higher temperatures can promote the formation of unwanted byproducts. A small-scale trial experiment monitored by TLC or LC-MS should be performed to determine if room temperature is suitable for your specific transformation.
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Sulfonamide with Controlled Temperature
This protocol provides a general method for the reaction of 7-Iodobenzofuran-5-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide, with a focus on heat management.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride
-
Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel or syringe pump
-
Cooling bath (e.g., ice-water)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath with efficient stirring.
-
Controlled Addition: Dissolve 7-Iodobenzofuran-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous solvent. Slowly add this solution to the cooled amine solution dropwise via an addition funnel or a syringe pump over 20-30 minutes.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction throughout the addition. The rate of addition should be adjusted to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Logical Workflow for Managing Reaction Exotherms
The following diagram illustrates a logical workflow for assessing and managing the thermal hazards associated with 7-Iodobenzofuran-5-sulfonyl chloride reactions.
Caption: A decision-making workflow for managing exotherms.
Impact of Temperature on Reaction Outcome
This diagram illustrates how temperature can influence the reaction pathways, leading to either the desired product or undesired byproducts.
Caption: Temperature's influence on reaction selectivity.
References
-
Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters. Available at: [Link]
-
Room temperature C-H arylation of benzofurans by aryl iodides. University of Washington. Available at: [Link]
-
Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. PubMed. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available at: [Link]
-
Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. Available at: [Link]
-
Chemical Accident Prevention & Preparedness. EPA. Available at: [Link]
-
Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. PMC - NIH. Available at: [Link]
-
Substituent Effect on Extent of Reaction in Presence and Absence of Macrocyclic Cavitand a. ResearchGate. Available at: [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. NIH. Available at: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. NIH. Available at: [Link]
-
Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Health and Safety Executive. Available at: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Planning protection measures against runaway reactions using criticality classes. ResearchGate. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. Available at: [Link]
-
7-Iodobenzofuran-5-sulfonyl chloride, 97% Purity, C8H4ClIO3S, 100 mg. CP Lab Safety. Available at: [Link]
-
7-IODOBENZOFURAN-5-SULFONYL CHLORIDE. My Skin Recipes. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]
-
Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. Available at: [Link]
Sources
- 1. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature Controlled Selective C-S or C-C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. werk.belgie.be [werk.belgie.be]
- 8. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
preventing dimerization in Sonogashira coupling of 7-Iodobenzofuran-5-sulfonyl chloride
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Sonogashira cross-coupling reactions. Here, we address a particularly challenging substrate: 7-Iodobenzofuran-5-sulfonyl chloride . Our goal is to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize the undesired dimerization of your terminal alkyne and achieve high yields of your target compound.
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] However, the reaction is often plagued by the homocoupling of the alkyne partner, a side reaction known as Glaser coupling. This issue is particularly pertinent when working with complex substrates like 7-Iodobenzofuran-5-sulfonyl chloride, which presents its own unique set of challenges due to the presence of a reactive sulfonyl chloride group and an electron-deficient aromatic system.
Troubleshooting Guide: Preventing Alkyne Dimerization
One of the most common pitfalls in the Sonogashira coupling of 7-Iodobenzofuran-5-sulfonyl chloride is the formation of a diyne byproduct through oxidative homocoupling of the terminal alkyne. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Significant formation of the alkyne dimer (Glaser product) is observed, leading to low yields of the desired cross-coupled product.
Initial Assessment:
-
Reaction Atmosphere: Was the reaction performed under strictly inert conditions (e.g., Argon or Nitrogen)? Oxygen is a known promoter of Glaser coupling.[2]
-
Copper Co-catalyst: Are you employing a copper(I) co-catalyst? While it accelerates the Sonogashira reaction, it is also the primary catalyst for the oxidative homocoupling of the alkyne.[2]
-
Purity of Reagents: Are your solvents and amine base anhydrous and free of peroxides?
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting alkyne dimerization.
Frequently Asked Questions (FAQs)
Q1: Why is alkyne dimerization (Glaser coupling) so prevalent in my Sonogashira reaction?
A1: Glaser coupling is the oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings.[2] It is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[2] The mechanism involves the formation of a copper acetylide intermediate, which can then undergo oxidation and dimerization. For a substrate like 7-Iodobenzofuran-5-sulfonyl chloride, the electron-withdrawing nature of the sulfonyl chloride group can make the aryl iodide more reactive towards the desired Sonogashira coupling, but it does not inherently prevent the undesired Glaser coupling of the alkyne partner.
Q2: I'm observing decomposition of my starting material, 7-Iodobenzofuran-5-sulfonyl chloride. What could be the cause?
A2: The sulfonyl chloride functional group is highly electrophilic and can be susceptible to nucleophilic attack, especially by the amine base used in the Sonogashira reaction.[3] This can lead to the formation of a sulfonamide byproduct. At elevated temperatures, this side reaction can become more pronounced. Additionally, furan-containing compounds can exhibit instability under certain conditions. It is crucial to carefully select the base and maintain the lowest possible reaction temperature to ensure the stability of your starting material.
Q3: How can I completely avoid Glaser coupling?
A3: The most effective strategy to eliminate Glaser coupling is to perform the Sonogashira reaction under copper-free conditions .[4] While the reaction rates may be slower, the absence of the copper co-catalyst effectively shuts down the primary pathway for alkyne dimerization. Several palladium catalysts and ligand systems have been developed that are highly effective for copper-free Sonogashira couplings.
Q4: What are the best practices for setting up a copper-free Sonogashira reaction for my substrate?
A4: For a successful copper-free Sonogashira coupling of 7-Iodobenzofuran-5-sulfonyl chloride, consider the following:
-
Catalyst System: A robust palladium catalyst is crucial. Palladium complexes with bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective in promoting the catalytic cycle in the absence of copper.[2]
-
Base Selection: A non-nucleophilic, moderately strong base is recommended to minimize reaction with the sulfonyl chloride. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. If an amine base is necessary, a sterically hindered one like diisopropylethylamine (DIPEA) may be used, but careful monitoring for sulfonamide formation is advised.
-
Solvent: Anhydrous, degassed solvents are essential. Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective.
-
Temperature: Start at room temperature and only gently heat if the reaction is sluggish. The electron-deficient nature of your aryl iodide should facilitate the reaction at milder temperatures.
Q5: Can I still use a copper co-catalyst if I take other precautions?
A5: While copper-free conditions are ideal for preventing dimerization, you can still achieve good results with a copper co-catalyst by implementing stringent controls:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the liquid for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular dimerization reaction.[5]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 7-Iodobenzofuran-5-sulfonyl Chloride
This protocol is designed to minimize alkyne dimerization.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask, add 7-Iodobenzofuran-5-sulfonyl chloride, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
If the reaction is incomplete, gently heat to 40-50 °C and continue to monitor.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Copper Co-catalyst and Slow Alkyne Addition
This protocol is an alternative for cases where copper catalysis is desired.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask, add 7-Iodobenzofuran-5-sulfonyl chloride, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
In a separate syringe, prepare a solution of the terminal alkyne in anhydrous, degassed THF.
-
Add the alkyne solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 6-12 hours after the addition is complete, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Data Summary Table
| Parameter | Recommendation for Minimizing Dimerization | Rationale |
| Catalyst System | Copper-Free (e.g., Pd(PPh₃)₄) | Eliminates the primary catalyst for Glaser coupling.[4] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Oxygen promotes the oxidative dimerization of the alkyne.[2] |
| Base | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Non-nucleophilic, minimizes side reactions with the sulfonyl chloride. |
| Temperature | Room Temperature (or mild heating if necessary) | Reduces the rate of potential side reactions, including decomposition of the sulfonyl chloride. |
| Alkyne Addition | Slow addition via syringe pump | Maintains a low concentration of the alkyne, disfavoring bimolecular homocoupling.[5] |
Mechanistic Insights
To better understand the competing reaction pathways, it is helpful to visualize the catalytic cycles.
Caption: Competing catalytic cycles in Sonogashira coupling.
By understanding these principles and applying the troubleshooting strategies outlined above, you will be well-equipped to overcome the challenge of alkyne dimerization in the Sonogashira coupling of 7-Iodobenzofuran-5-sulfonyl chloride and successfully synthesize your target molecules.
References
- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- BenchChem. (2025).
- BenchChem. (2025).
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Sonogashira and Other Coupling Methods for Enyne Synthesis.
- BenchChem. (2025). Catalyst selection for efficient 5-Ethynyl-3H-isobenzofuran-1-one coupling reactions.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (2024). Sonogashira coupling.
- American Chemical Society. (2009).
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- American Chemical Society. (2009).
- Wu, J., & Sun, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 72(11), 4248–4250.
- American Chemical Society. (2009).
- Wallace, M. A., et al. (2005). Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. Journal of Labelled Compounds and Radiopharmaceuticals, 48(4), 275-283.
- Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
- Singh, M. S., & Singh, A. K. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Research in Chemistry and Environment, 5(2), 1-8.
- Organic Chemistry Portal. (2023). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
Sources
Technical Support Center: Scale-Up Synthesis of 7-Iodobenzofuran-5-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Iodobenzofuran-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to larger, multi-gram preparations. As a key intermediate in medicinal chemistry, the reliable and scalable production of this compound is often critical.[1] However, its synthesis, particularly the chlorosulfonation of the sensitive benzofuran ring system, presents a unique set of challenges that can be exacerbated during scale-up.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to empower you to anticipate and overcome common hurdles, ensuring a safe, efficient, and reproducible scale-up process.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the scale-up synthesis of 7-Iodobenzofuran-5-sulfonyl chloride.
Q1: Why is my yield of 7-Iodobenzofuran-5-sulfonyl chloride significantly lower on a larger scale compared to my lab-scale synthesis?
This is a classic scale-up challenge, often rooted in physical and chemical factors that do not scale linearly. The most common culprits are inadequate heat and mass transfer.[2] The chlorosulfonation reaction is highly exothermic, and poor temperature control on a larger scale can lead to thermal degradation and the formation of side products.[3]
Causality Analysis:
-
Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This impedes efficient heat dissipation, causing internal reaction temperatures to rise uncontrollably, even if the external cooling bath is at the target temperature. This can degrade the sensitive benzofuran core.[4][5]
-
Inefficient Mixing: In large reactors, achieving homogenous mixing of the viscous chlorosulfonic acid and the substrate is difficult.[2] Pockets of high reagent concentration (hot spots) can form, leading to localized overheating and unwanted side reactions, such as di-sulfonation or charring.
-
Prolonged Reaction & Work-up Times: Larger volumes naturally require longer addition times for reagents and extended periods for transfers and phase separations during work-up. This increased processing time exposes the sensitive sulfonyl chloride product to reagents and aqueous conditions for longer, increasing the likelihood of hydrolysis back to the sulfonic acid.[6][7]
Data Summary: The Challenge of Non-Linear Scaling
| Parameter | Lab Scale (e.g., 100 mL flask) | Pilot Scale (e.g., 20 L reactor) | Implication for Scale-Up |
| Surface Area-to-Volume Ratio | High (~0.5 cm⁻¹) | Low (~0.05 cm⁻¹) | Inefficient heat removal, risk of thermal runaway. |
| Mixing Time | Seconds | Minutes | Increased risk of hot spots and side reactions. |
| Reagent Addition Time | Minutes | Hours | Longer exposure of product to harsh conditions. |
| Work-up/Phase Separation | Minutes | 1-2 Hours | Greater potential for product hydrolysis.[7][8] |
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and address the root cause of diminished yields during scale-up.
Caption: Troubleshooting flowchart for low yield.
Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What is it and how can I minimize it?
The most likely identity of this impurity is 7-Iodobenzofuran-5-sulfonic acid . Sulfonyl chlorides are reactive electrophiles that readily hydrolyze upon contact with water to form the corresponding sulfonic acid.[9][10] This process is often the primary cause of yield loss and purification difficulties.
Mechanism of Formation:
The hydrolysis is a nucleophilic substitution reaction where water attacks the electrophilic sulfur atom, displacing the chloride leaving group. This reaction is accelerated by higher temperatures and longer exposure times.
Caption: Hydrolysis of the sulfonyl chloride product.
Strategies for Minimization:
-
Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous grade solvents if applicable.
-
Controlled Quench: The "drown-out" or quenching step is the most critical point for hydrolysis.
-
Perform the quench by slowly adding the reaction mixture to a vigorously stirred vessel of ice or ice-cold water. This keeps the temperature low and rapidly precipitates the sulfonyl chloride, which has low water solubility, protecting it from extensive hydrolysis.[7][8]
-
Never add water directly to the reaction mixture, as the exothermic reaction with residual chlorosulfonic acid will generate significant heat and promote hydrolysis.[10]
-
-
Rapid Work-up: Once quenched, do not allow the product slurry to stir in the aqueous acidic mixture for extended periods. Filter the precipitated solid promptly. If an extraction is performed, separate the layers quickly and proceed with washing and drying.
-
Cold Washes: When washing the isolated crude solid or an organic extract, use pre-chilled water or brine to minimize the solubility of the product and slow the rate of hydrolysis.[11]
Q3: The color of my reaction mixture and isolated product is much darker on a larger scale. What causes this and does it affect quality?
Dark coloration, ranging from deep red to black, is a strong indicator of product degradation and impurity formation. While a pale yellow or off-white color is acceptable, dark tars suggest a loss of process control.
Primary Causes:
-
Thermal Decomposition: As discussed in Q1, poor heat management is the leading cause. The furan moiety within the benzofuran ring system is known to be susceptible to decomposition under harsh acidic and oxidative conditions, especially at elevated temperatures.[4][5] This can lead to complex polymerization or charring.
-
Oxidative Side Reactions: Chlorosulfonic acid is a powerful reagent. At higher temperatures, it can cause oxidative degradation of the electron-rich aromatic system.
-
Extended Reaction Time: Holding the reaction at temperature for too long, even the correct temperature, can lead to the slow formation of colored byproducts.
Impact on Quality:
Dark, tarry impurities are generally non-crystalline and will interfere with the purification of your product. They can inhibit crystallization, complicate downstream reactions by sequestering reagents or catalysts, and are often difficult to remove, requiring multiple purification steps which further reduces the overall yield.
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Maintain the recommended internal reaction temperature without deviation. Use a well-calibrated internal thermocouple.
-
Subsurface Addition: When adding the 7-iodobenzofuran to the chlorosulfonic acid, ensure the addition occurs below the surface of the acid with good agitation. This prevents the substrate from sitting on top where localized heating and degradation can occur.
-
Consider Milder Reagents: If temperature control remains a significant issue at scale, an alternative process may be necessary. For sensitive substrates, a pre-formed complex of sulfur trioxide and a Lewis base, such as N,N-dimethylformamide (SO₃-DMF), can be used for sulfonation, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with thionyl chloride.[12] This two-step process is often less aggressive than using neat chlorosulfonic acid.
Q4: How can I effectively purify 7-Iodobenzofuran-5-sulfonyl chloride on a multi-gram scale, given its instability?
Given the thermal and hydrolytic sensitivity of the product, purification must be efficient and deliberate. Column chromatography is generally not recommended for aryl sulfonyl chlorides as the acidic silica gel can promote decomposition.[13] The preferred method is recrystallization .
Recommended Purification Strategy:
-
Initial Wash/Trituration: Before recrystallization, it is often beneficial to wash or triturate the crude, filtered solid with a cold, non-polar solvent like hexanes or heptane. This will remove highly non-polar impurities and can improve the subsequent recrystallization.
-
Solvent Selection for Recrystallization: The ideal solvent system will dissolve the sulfonyl chloride when hot but have very low solubility when cold. The sulfonic acid impurity should remain either insoluble or highly soluble in the mother liquor.
-
Single Solvent: Dichloromethane (DCM) or Chloroform can be effective.
-
Two-Solvent System: A common and effective approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate) at room temperature or with gentle warming, then slowly add a poor, non-polar solvent (e.g., Hexanes, Heptane) until the solution becomes cloudy (the cloud point). Gentle warming to redissolve, followed by slow cooling, will often yield high-purity crystals.
-
-
Execution:
-
Use an amount of solvent sufficient to fully dissolve the crude material at a moderately elevated temperature (e.g., 35-40°C for DCM/Hexane). Avoid boiling, as this can accelerate decomposition.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent (preferably the "poor" solvent, like hexanes), and dry under vacuum at a low temperature (<35°C).
-
See Protocol 3 for a detailed experimental procedure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with chlorosulfonic acid on a large scale? Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive substance that demands stringent safety protocols.
-
Reactivity with Water: It reacts violently with water in a highly exothermic manner, releasing large volumes of toxic and corrosive hydrogen chloride (HCl) gas.[6][10] All operations must be conducted under strictly anhydrous conditions.
-
Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract. It will also corrode most metals.
-
Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and an acid-resistant apron are mandatory.
-
Engineering Controls: All manipulations must be performed in a certified, high-performance chemical fume hood. For larger scales, a dedicated scrubber system to neutralize HCl gas evolved during the reaction and quench is highly recommended.
-
Spill Response: Have a spill kit ready containing an appropriate neutralizer for acids, such as sodium bicarbonate or lime. Never use water to clean a chlorosulfonic acid spill.
Q2: What are the recommended storage conditions for 7-Iodobenzofuran-5-sulfonyl chloride? Due to its sensitivity, proper storage is crucial to maintain its purity and reactivity.
-
Moisture Protection: It is highly sensitive to moisture and will hydrolyze over time if exposed to air.[4][14] Store in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.
-
Temperature: Store in a refrigerator at 2-8°C. For long-term storage, freezing at -20°C is recommended. This slows the rate of potential decomposition.[15]
-
Light: Protect from light to prevent potential photochemical degradation.
Q3: Can I use thionyl chloride or sulfuryl chloride instead of chlorosulfonic acid for the synthesis? These reagents are generally not interchangeable for this specific transformation.
-
Chlorosulfonic Acid (ClSO₃H): This is an electrophilic sulfonating agent. It introduces the -SO₃H group onto the aromatic ring via an electrophilic aromatic substitution mechanism, which is then converted in situ to the -SO₂Cl group.[6]
-
Thionyl Chloride (SOCl₂): This reagent is primarily used to convert carboxylic acids to acid chlorides or, relevantly, sulfonic acids to sulfonyl chlorides.[12] It is not an electrophilic sulfonating agent and will not react with the benzofuran starting material to form the desired product directly.
-
Sulfuryl Chloride (SO₂Cl₂): This can be used for chlorosulfonation, but it often proceeds via a radical mechanism and may lead to different regioselectivity or undesirable side reactions like chlorination of the aromatic ring.
Part 3: Experimental Protocols
Protocol 1: Illustrative Scale-Up Synthesis (50 g Scale)
Disclaimer: This protocol is for informational purposes. All procedures should be risk-assessed and optimized by the end-user in a suitable laboratory environment.
-
Reactor Setup: Equip a 1 L, 3-neck, jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe (thermocouple), and a nitrogen inlet connected to a bubbler/scrubber system.
-
Reagent Charging: To the reactor, charge chlorosulfonic acid (175 mL, ~15 eq.). Begin stirring and cool the reactor jacket to -5°C.
-
Substrate Addition: Once the internal temperature of the acid is stable at 0°C or below, begin the portion-wise addition of 7-iodobenzofuran (50 g, 1.0 eq.). Add the solid in ~5 g portions over 1.5-2 hours, ensuring the internal temperature does not exceed 5°C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction for completion by taking a small, carefully quenched aliquot for analysis (e.g., HPLC or TLC).
-
Quench Preparation: In a separate 2 L reactor, add 1 kg of crushed ice and 500 mL of water. Start vigorous stirring.
-
Work-up: Slowly transfer the reaction mixture from the primary reactor into the ice/water slurry via a cannula or pressure transfer. Maintain vigorous stirring and ensure the temperature of the quench pot remains below 10°C. A precipitate will form.
-
Isolation: Stir the resulting slurry for 15-20 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two portions of ice-cold water (2 x 250 mL).
-
Drying: Dry the crude product under vacuum at a temperature not exceeding 35°C until a constant weight is achieved. The expected crude yield is typically in the range of 75-85%.
Protocol 2: Purification by Recrystallization
-
Setup: Place the crude 7-Iodobenzofuran-5-sulfonyl chloride (e.g., ~60 g) in a suitable flask equipped with a magnetic stirrer and reflux condenser.
-
Dissolution: Add dichloromethane (~120 mL) and warm the mixture gently to 35°C with stirring to dissolve the solid.
-
Anti-Solvent Addition: While stirring, slowly add hexanes (~240 mL) until a persistent cloudiness is observed.
-
Clarification: Gently warm the mixture again until it becomes a clear solution.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Once crystal formation is evident, place the flask in an ice bath for at least 2 hours to complete the crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold hexanes and dry under vacuum at <35°C to afford the purified product as a pale yellow or off-white solid.
References
-
Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Sulfonyl halide. Wikipedia. Available at: [Link]
-
Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
-
Sulfonation Chemistry – more sustainable approaches. RSC Symposium, Basel. Available at: [Link]
-
(PDF) Sulfonation chemistry - more sustainable approaches. ResearchGate. Available at: [Link]
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]
-
Problems needing attention in synthesis process scaling up. SHANDONG LOOK CHEMICAL. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. N/A. Available at: [Link]
-
Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. chemithon.com [chemithon.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. rsc.org [rsc.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,2,4,6,7-五甲基二氢苯并呋喃-5-磺酰氯 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of 7-Iodobenzofuran-5-sulfonamides: An NMR-Centric Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of progress. The 7-Iodobenzofuran-5-sulfonamide scaffold is of significant interest due to the prevalence of the benzofuran core in biologically active compounds and the pharmacological importance of the sulfonamide functional group.[1] The introduction of an iodine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, making this a versatile intermediate. This guide provides an in-depth, NMR-centric approach to the characterization of 7-Iodobenzofuran-5-sulfonamides, comparing the rich information derived from Nuclear Magnetic Resonance (NMR) spectroscopy with complementary analytical techniques.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule is unparalleled. For a molecule like 7-Iodobenzofuran-5-sulfonamide, a multi-nuclear and multi-dimensional NMR approach is not just beneficial but essential for unequivocal characterization.
Predicted ¹H and ¹³C NMR Spectral Characteristics
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons on the benzofuran core and the sulfonamide group.
-
Benzofuran Protons (H2, H3, H4, H6): These will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.
-
H2 and H3: The protons on the furan ring (H2 and H3) will likely appear as doublets due to coupling to each other. The chemical shift of H2 is generally downfield compared to H3.
-
H4 and H6: The protons on the benzene ring (H4 and H6) will likely appear as singlets or narrow doublets, depending on the long-range coupling. The electron-withdrawing nature of the sulfonamide group at C5 will deshield the adjacent protons, H4 and H6, shifting them downfield. The iodine at C7 will also influence the chemical shift of the adjacent proton H6.
-
-
Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom will likely appear as a broad singlet in the region of δ 5.0-8.0 ppm. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Benzofuran Carbons (C2, C3, C3a, C4, C5, C6, C7, C7a): These will appear in the aromatic region (δ 100-160 ppm).
-
C7 (Iodo-substituted carbon): The most significant feature will be the upfield shift of the carbon directly attached to the iodine atom (C7) due to the "heavy atom effect".[2] This is a result of spin-orbit coupling.
-
C5 (Sulfonamide-substituted carbon): The carbon attached to the sulfonamide group (C5) will be deshielded due to the electron-withdrawing nature of the SO₂ group.
-
C2 and C3: The carbons of the furan ring will have characteristic chemical shifts, with C2 typically being more deshielded than C3.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Iodobenzofuran-5-sulfonamide
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| H2 | ~7.6-7.8 (d) | - | Typical chemical shift for H2 in benzofurans. |
| H3 | ~6.8-7.0 (d) | - | Typically upfield from H2 in benzofurans. |
| H4 | ~8.0-8.2 (s) | - | Deshielded by the adjacent SO₂NH₂ group. |
| H6 | ~7.8-8.0 (s) | - | Deshielded by the adjacent SO₂NH₂ and influenced by the iodine at C7. |
| -NH₂ | ~5.0-8.0 (br s) | - | Variable chemical shift due to hydrogen bonding and exchange. |
| C2 | ~145-150 | - | Characteristic chemical shift for C2 in benzofurans. |
| C3 | ~105-110 | - | Characteristic chemical shift for C3 in benzofurans. |
| C3a | ~125-130 | - | Bridgehead carbon. |
| C4 | ~120-125 | - | Influenced by the adjacent sulfonamide group. |
| C5 | ~135-140 | - | Deshielded due to attachment to the electron-withdrawing sulfonamide group. |
| C6 | ~115-120 | - | Influenced by the adjacent sulfonamide group and iodine. |
| C7 | ~90-100 | - | Shielded due to the "heavy atom effect" of iodine.[2] |
| C7a | ~150-155 | - | Bridgehead carbon adjacent to the oxygen atom. |
Advanced NMR Techniques for Unambiguous Assignment
For a complete and confident structural assignment, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 7-Iodobenzofuran-5-sulfonamide, a cross-peak between H2 and H3 would confirm their connectivity within the furan ring. The absence of significant COSY correlations for H4 and H6 would support their assignment as singlets or narrowly coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs.[2] It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to H2 would show a cross-peak to the carbon signal of C2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.[2] This is crucial for piecing together the molecular fragments and confirming the substitution pattern. Key expected HMBC correlations for 7-Iodobenzofuran-5-sulfonamide would include:
-
H4 correlating to C3, C5, and C6.
-
H6 correlating to C5, C7, and C7a.
-
H2 correlating to C3, C3a, and C7a.
-
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis is critical for obtaining high-quality data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the 7-Iodobenzofuran-5-sulfonamide sample.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the NH protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Data Acquisition:
- Acquire a standard ¹H NMR spectrum to assess the sample purity and concentration.
- Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to observe all carbon signals.
- Perform 2D NMR experiments (COSY, HSQC, HMBC) using standard pulse programs. Optimization of acquisition and processing parameters may be necessary depending on the sample concentration and spectrometer sensitivity.
3. Data Processing and Analysis:
- Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
- Integrate the ¹H NMR signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.
- Assign the signals in all spectra using the combined information from 1D and 2D experiments.
Comparative Analysis with Alternative Techniques
While NMR is the primary tool for structural elucidation, other analytical techniques provide complementary and confirmatory information.
Table 2: Comparison of Analytical Techniques for the Characterization of 7-Iodobenzofuran-5-sulfonamide
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on molecular structure, connectivity, and stereochemistry in solution. | Non-destructive; provides a wealth of structural information. | Requires a relatively large amount of pure sample; sensitivity can be an issue for some nuclei. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula with high-resolution MS. | Provides limited information on stereochemistry and connectivity; fragmentation can be complex.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and simple; requires a small amount of sample. | Provides limited information on the overall molecular structure; spectra can be complex to interpret. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Unambiguous determination of molecular structure and stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain.[4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 7-Iodobenzofuran-5-sulfonamide, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation in the mass spectrometer would likely involve the loss of SO₂NH₂ and subsequent cleavage of the benzofuran ring. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be a clear indicator of its presence in the molecule and its fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. In the FTIR spectrum of 7-Iodobenzofuran-5-sulfonamide, characteristic absorption bands would be expected for:
-
N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹).
-
S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).
-
C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹).
-
C-O stretching of the furan ring (around 1250-1050 cm⁻¹).
X-ray Crystallography
For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[4] If a suitable crystal of 7-Iodobenzofuran-5-sulfonamide can be obtained, this technique would provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This data can then be used to validate the structure determined by NMR spectroscopy.
Conclusion
The comprehensive characterization of 7-Iodobenzofuran-5-sulfonamide relies heavily on a suite of NMR spectroscopic techniques. While ¹H and ¹³C NMR provide the fundamental framework, 2D experiments like COSY, HSQC, and HMBC are crucial for the definitive assignment of all signals and the elucidation of the complete molecular structure. The predicted spectral data, based on established principles, serves as a robust guide for researchers working with this class of compounds.
Furthermore, a holistic approach that integrates data from complementary techniques such as mass spectrometry, FTIR spectroscopy, and, when possible, X-ray crystallography, ensures the highest level of scientific rigor and confidence in the determined structure. This multi-faceted analytical strategy is indispensable for advancing drug discovery and development programs that utilize the 7-Iodobenzofuran-5-sulfonamide scaffold.
References
- Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: a review. European Journal of Medicinal Chemistry, 97, 483-504.
- Abbas, Y. A., & Dawood, K. M. (2022).
- Bhukya, B., et al. (2020). Synthesis and biological evaluation of novel benzofuran derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127263.
- Xu, W., et al. (2019). Synthesis and antibacterial activity of novel benzofuran derivatives containing a piperazine moiety. Molecules, 24(18), 3334.
- Mahecha-Mahecha, J. D., et al. (2023). Synthesis, antifungal activity and in silico studies of new benzofuran derivatives. Journal of Molecular Structure, 1272, 134177.
-
Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one. Journal of Pharmacy and Chemistry, 1(3), 43-49. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
Venkateshwarlu, E., et al. (2013). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 2(2), 109-120. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 7-Iodobenzofuran-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 7-Iodobenzofuran-5-sulfonyl Chloride Derivatives
7-Iodobenzofuran-5-sulfonyl chloride is a reactive chemical intermediate used in the synthesis of complex organic molecules.[1] Its derivatives are of significant interest in pharmaceutical research due to the versatile reactivity of the sulfonyl chloride group and the potential for the iodobenzofuran scaffold to interact with biological targets.
The analytical challenge in characterizing these molecules lies in their inherent reactivity and the presence of multiple functional groups that influence their behavior in a mass spectrometer. The sulfonyl chloride is susceptible to hydrolysis, the iodine atom introduces a distinct isotopic signature, and the benzofuran core can undergo characteristic fragmentation. A robust analytical method must be sensitive, specific, and provide clear structural information. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for this purpose.[2][3]
Comparison of Ionization Techniques: ESI vs. APCI
The choice of ionization source is critical for the successful analysis of any compound. For 7-Iodobenzofuran-5-sulfonyl chloride derivatives, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from solution, making it ideal for polar and thermally labile molecules.[4][5] Given the polarity of the sulfonyl chloride group, ESI is a strong candidate.
-
Mechanism: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[4][5]
-
Advantages for this Application: ESI is highly sensitive and, being a soft ionization method, typically produces an intact molecular ion or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is crucial for molecular weight determination.[4][5]
-
Considerations: The sulfonyl chloride group is highly reactive and can readily hydrolyze to the corresponding sulfonic acid in the presence of protic solvents like water or methanol, which are common in ESI. This can lead to the observation of the hydrolyzed product rather than the parent compound. Careful sample preparation and the use of aprotic solvents are essential.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds that are stable at high temperatures.[6][7][8]
-
Mechanism: In APCI, the sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[6][8] This process involves gas-phase ion-molecule reactions.[7]
-
Advantages for this Application: APCI is less susceptible to matrix effects and can handle higher flow rates than ESI, making it robust for LC-MS applications.[6] It can be a good alternative if the derivatives are less polar.
-
Considerations: The high temperatures used in APCI can potentially cause thermal degradation of sensitive derivatives.[6]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution | Gas-phase ionization via corona discharge |
| Analyte Polarity | Best for polar to moderately polar compounds | Best for nonpolar to moderately polar compounds[7] |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability and volatility[6] |
| Typical Ions | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | [M+H]⁺, [M-H]⁻, M⁺•[6] |
| Susceptibility to Hydrolysis | High, due to the use of protic solvents | Lower, but depends on sample introduction |
| Flow Rate Compatibility | Lower flow rates are optimal | Compatible with higher LC flow rates[7] |
Recommendation: For most 7-Iodobenzofuran-5-sulfonyl chloride derivatives, ESI in negative ion mode is the recommended starting point. The sulfonyl chloride, or its more stable sulfonic acid hydrolysate, will readily deprotonate to form [M-H]⁻ ions, offering high sensitivity. However, if the derivatives are designed to be more lipophilic and less polar, APCI should be considered.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
While nominal mass spectrometry provides the mass-to-charge ratio as an integer, High-Resolution Mass Spectrometry (HRMS) provides the exact mass with high accuracy (typically <5 ppm). This is invaluable for the analysis of novel compounds.
-
Elemental Composition: HRMS allows for the determination of the elemental formula of a molecule. For 7-Iodobenzofuran-5-sulfonyl chloride derivatives, this is critical to confirm the presence of iodine, sulfur, and chlorine.
-
Isotopic Pattern Analysis: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (monoisotopic at 126.9 amu) creates a unique isotopic pattern for the molecular ion.[2] HRMS can resolve these isotopic peaks and the observed pattern can be compared to the theoretical pattern to confirm the elemental composition. Automated tools can be used for the rapid detection of halogenated compounds in LC-MS profiles.[9][10]
Fragmentation Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and obtain structural information. The fragmentation pattern is a fingerprint of the molecule. For 7-Iodobenzofuran-5-sulfonyl chloride derivatives, several key fragmentation pathways are expected.
-
Loss of SO₂Cl or SO₂: A common fragmentation pathway for sulfonyl chlorides is the loss of the sulfonyl chloride radical (•SO₂Cl) or sulfur dioxide (SO₂).[11][12]
-
Cleavage of the Benzofuran Ring: The benzofuran core can also undergo characteristic fragmentation, providing information about the substitution pattern.[13][14][15]
-
Loss of Iodine: The carbon-iodine bond can cleave, resulting in the loss of an iodine radical.
The following Graphviz diagram illustrates a plausible fragmentation pathway for the parent compound.
Caption: Plausible fragmentation pathways for deprotonated 7-Iodobenzofuran-5-sulfonyl chloride.
Recommended Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 7-Iodobenzofuran-5-sulfonyl chloride derivatives.
Workflow Diagram:
Caption: Recommended LC-MS/MS workflow for analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the derivative and dissolve it in 1 mL of acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Rationale: Acetonitrile is a good aprotic solvent that will minimize hydrolysis of the sulfonyl chloride. The final dilution in the mobile phase ensures compatibility with the LC system.
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Rationale: Reversed-phase chromatography is well-suited for separating organic molecules of varying polarity. The gradient elution ensures that both more and less polar derivatives are effectively separated and eluted as sharp peaks. Formic acid is added to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode.
-
MS1 Scan: Acquire full scan data from m/z 100 to 1000 to detect the molecular ions of the derivatives and any impurities.
-
MS2 Scan: Use a data-dependent acquisition (DDA) mode to automatically select the most intense ions from the MS1 scan for fragmentation. Set the collision energy (CE) to a range (e.g., 10-40 eV) or use stepped CE to obtain comprehensive fragmentation data.
-
Rationale: Negative ion mode is chosen for its high sensitivity towards the sulfonyl chloride/sulfonic acid group. DDA is an efficient method for acquiring fragmentation data on unknown or novel compounds without prior knowledge of their masses.
-
Trustworthiness and Self-Validation
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
-
System Suitability: Before running samples, inject a standard compound to verify the performance of the LC-MS system (e.g., peak shape, retention time stability, and signal intensity).
-
Blank Injections: Run a blank (mobile phase) injection between samples to check for carryover.
-
Internal Standards: For quantitative studies, the use of a structurally similar internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Conclusion
The mass spectrometric analysis of 7-Iodobenzofuran-5-sulfonyl chloride derivatives is a multifaceted task that requires careful consideration of their chemical properties. A well-designed LC-MS/MS method using ESI in negative ion mode, coupled with HRMS for accurate mass measurements, provides the most comprehensive data for structural confirmation and purity assessment. By understanding the principles behind the chosen techniques and implementing robust quality control measures, researchers can confidently characterize these important pharmaceutical building blocks.
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Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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comparing reactivity of 7-Iodobenzofuran-5-sulfonyl chloride with other sulfonyl chlorides
Introduction: The Critical Role of Sulfonyl Chlorides in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the sulfonamide functional group is a cornerstone motif, present in a vast array of therapeutic agents, from antibiotics to anticancer drugs.[1] The primary route to this essential linkage is the reaction between a sulfonyl chloride and an amine. The reactivity of the sulfonyl chloride is a critical parameter that dictates reaction conditions, substrate scope, and overall efficiency of the synthesis. Consequently, understanding the relative reactivity of different sulfonylating agents is paramount for chemists designing complex synthetic pathways.
This guide provides an in-depth comparison of the reactivity of 7-Iodobenzofuran-5-sulfonyl chloride , a specialized heterocyclic reagent, against widely-used benchmark sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride). We will explore the structural and electronic factors governing their reactivity, supported by mechanistic insights and validated experimental protocols for empirical comparison.
The Science of Sulfonylation: Factors Governing Reactivity
The reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine (R'-NHR'') proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom. The facility of this reaction is governed by several key factors inherent to the sulfonyl chloride's structure.
-
Electronic Effects : The electrophilicity of the sulfur atom is the primary driver of the reaction. Electron-withdrawing groups (EWGs) attached to the sulfonyl moiety enhance this electrophilicity by pulling electron density away from the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.[2]
-
Steric Hindrance : The spatial bulk of substituents near the sulfonyl group can impede the approach of the amine nucleophile.[3] Significant steric hindrance can dramatically reduce the reaction rate, even if the sulfur center is electronically activated.[4]
-
Leaving Group : While the chloride ion is the consistent leaving group in this context, the stability of the resulting R-SO₃⁻ intermediate also plays a role in the transition state energetics.
These principles form the basis for our comparative analysis.
Caption: Nucleophilic attack of an amine on the sulfonyl chloride.
Comparative Analysis of Sulfonyl Chlorides
7-Iodobenzofuran-5-sulfonyl chloride
The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[5] The reactivity of this specific derivative is dictated by a combination of powerful electronic influences.
-
Structural Analysis : The molecule features a benzofuran ring system, which is inherently electron-rich. However, it is substituted with two strong electron-withdrawing groups: the sulfonyl chloride at the 5-position and an iodine atom at the 7-position.
-
Electronic Effects : Iodine, like other halogens, exerts a strong, electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and significantly increases the electrophilicity of the sulfur atom.[6] This effect, combined with the inherent electron-withdrawing nature of the sulfonyl group itself, creates a highly electron-deficient sulfur center.
-
Predicted Reactivity : The potent inductive effect of the iodine atom is expected to make 7-Iodobenzofuran-5-sulfonyl chloride a highly reactive agent , likely surpassing the reactivity of standard aromatic sulfonyl chlorides like TsCl.
Standard Sulfonyl Chlorides for Comparison
-
p-Toluenesulfonyl chloride (TsCl) : A universally recognized standard. The methyl group on the para position is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. It offers a balance of reactivity and stability.[7]
-
Methanesulfonyl chloride (MsCl) : An aliphatic sulfonyl chloride that is generally more reactive than TsCl. This heightened reactivity is due to the absence of an aromatic ring system and lower steric hindrance around the sulfonyl group. However, its reaction mechanism can differ, sometimes proceeding through a highly electrophilic "sulfene" intermediate in the presence of a strong base.[8][9]
-
Dansyl chloride : This reagent is characterized by a bulky naphthalene ring and a powerful electron-donating dimethylamino group. The strong resonance donation (+M) from the amino group significantly reduces the electrophilicity of the sulfur atom. Coupled with substantial steric hindrance, Dansyl chloride is known to be significantly less reactive than TsCl or MsCl.[10][11]
Data Summary Table
| Sulfonyl Chloride | Structure | Key Structural Features | Predicted Relative Reactivity |
| 7-Iodobenzofuran-5-sulfonyl chloride | ![]() | Highly Activating : Strong -I effect from Iodine; Benzofuran scaffold. | Very High |
| Methanesulfonyl chloride (MsCl) | ![]() | Activating : Aliphatic, low steric hindrance. | High |
| p-Toluenesulfonyl chloride (TsCl) | ![]() | Baseline : Weakly deactivating (+I from methyl). | Moderate |
| Dansyl chloride | ![]() | Deactivating : Strong +M from -NMe₂; High steric hindrance. | Low |
(Note: Images are illustrative placeholders)
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically validate the predicted reactivity, a comparative kinetic study is essential. The following protocol describes a robust method using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Protocol: Comparative Kinetic Analysis via HPLC
Objective: To determine the pseudo-first-order rate constants for the reaction of various sulfonyl chlorides with a model amine (e.g., aniline) under controlled conditions.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Dansyl chloride
-
Aniline (or other model primary amine)
-
Pyridine (non-nucleophilic base)
-
Acetonitrile (HPLC grade, anhydrous)
-
Methanol (for quenching)
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of aniline in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of pyridine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
For each sulfonyl chloride to be tested, set up a separate reaction vial in a temperature-controlled block (e.g., 25°C).
-
To each vial, add acetonitrile to achieve the final reaction volume (e.g., 10 mL).
-
Add the aniline stock solution (to a final concentration of 0.05 M) and the pyridine stock solution (to a final concentration of 0.1 M). Allow the solution to equilibrate to the set temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the sulfonyl chloride stock solution (to a final concentration of 0.005 M). The large excess of amine ensures pseudo-first-order kinetics with respect to the sulfonyl chloride.
-
Immediately withdraw the first aliquot (t=0), quench it in a vial containing methanol, and dilute for HPLC analysis.
-
Withdraw subsequent aliquots at timed intervals (e.g., every 5 minutes for reactive species, every 30 minutes for less reactive ones). Quench and dilute each sample immediately.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC, monitoring the disappearance of the sulfonyl chloride peak or the appearance of the sulfonamide product peak at a suitable wavelength (e.g., 254 nm).[13]
-
Develop a gradient or isocratic method that provides good separation of the starting material and product.
-
-
Data Analysis:
-
Integrate the peak area of the sulfonyl chloride at each time point.
-
Plot ln([Sulfonyl Chloride]) versus time (in seconds).
-
The slope of the resulting linear plot will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Compare the k' values to determine the relative reactivity.
-
Caption: Workflow for the comparative reactivity study.
Discussion: Field-Proven Insights
The predicted high reactivity of 7-Iodobenzofuran-5-sulfonyl chloride has significant practical implications for the synthetic chemist.
Advantages of High Reactivity:
-
Coupling with Weak Nucleophiles : Highly activated sulfonyl chlorides are capable of reacting efficiently with weakly nucleophilic amines (e.g., anilines bearing electron-withdrawing groups) where less reactive reagents like TsCl might fail or require harsh conditions.
-
Reaction Efficiency : Reactions can often be run at lower temperatures and for shorter durations, which can improve the stability of sensitive functional groups elsewhere in the molecule and increase throughput.
Potential Challenges:
-
Hydrolytic Instability : Increased electrophilicity also makes the sulfonyl chloride more susceptible to hydrolysis by trace amounts of water in the solvent or reagents.[14][15] Rigorous anhydrous conditions are therefore critical to prevent reagent decomposition and ensure high yields.
-
Reduced Chemoselectivity : In a substrate with multiple nucleophilic sites (e.g., hydroxyl and amino groups), a highly reactive agent may exhibit lower selectivity, leading to a mixture of products. In such cases, a less reactive sulfonyl chloride might be preferable to achieve selective sulfonylation of the more nucleophilic amine.
In contrast, the low reactivity of Dansyl chloride makes it unsuitable for many synthetic transformations but ideal for its primary application in biochemical analysis, where controlled labeling of primary amines is desired without significant side reactions.[16][17]
Conclusion
The reactivity of a sulfonyl chloride is a nuanced property governed by a delicate balance of electronic and steric factors. Our analysis indicates that 7-Iodobenzofuran-5-sulfonyl chloride is a highly activated electrophile, poised for rapid reaction with a broad range of amines. Its reactivity is predicted to be substantially greater than that of the workhorse reagent TsCl and likely comparable to or exceeding that of MsCl, placing it at the higher end of the reactivity spectrum. This enhanced reactivity, driven by the strong inductive effect of the iodine substituent, makes it a powerful tool for challenging sulfonamide couplings.
However, this power must be wielded with precision. Chemists must consider the trade-offs between reactivity, stability, and selectivity. By understanding the principles outlined in this guide and employing robust experimental validation, researchers can confidently select the optimal sulfonylating agent to accelerate their synthetic campaigns and advance the development of novel therapeutics.
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A Strategic Guide to Profiling the Biological Activity of 7-Iodobenzofuran-5-sulfonamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of novel 7-Iodobenzofuran-5-sulfonamide derivatives. We move beyond rote protocols to explain the strategic rationale behind a multi-assay approach, ensuring a robust and insightful characterization of this promising chemical scaffold.
Introduction: Deconstructing the Scaffold for Targeted Inquiry
The 7-Iodobenzofuran-5-sulfonamide scaffold is a composite of two pharmacologically significant moieties: benzofuran and an aromatic sulfonamide. This structural combination suggests several potential mechanisms of action, making a broad yet systematic screening approach essential.
-
Benzofuran Core: This heterocyclic motif is a privileged structure found in numerous compounds with demonstrated activity as protein kinase inhibitors, antimicrobial, and anticancer agents.[1][2][3] Its planar nature facilitates insertion into enzymatic active sites and interaction with key residues.
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is renowned for its role in a wide range of therapeutics.[4][5] It is a classic zinc-binding group, making it a potent inhibitor of metalloenzymes, most notably Carbonic Anhydrases (CAs).[5][6] Furthermore, many sulfonamide-containing molecules exhibit significant anticancer and antibacterial properties.[3][4]
The presence of iodine at the 7-position can further influence activity through halogen bonding or by modifying the electronic properties of the ring system. Given this structural rationale, a logical first step is to hypothesize that these derivatives may act as anticancer agents, potentially through the inhibition of carbonic anhydrases or protein kinases.
The Screening Cascade: A Phased Approach to Biological Characterization
A successful profiling campaign does not test targets at random. It follows a logical progression from broad, target-agnostic assays to specific, hypothesis-driven evaluations. This cascade maximizes efficiency and builds a coherent biological narrative for the compound series.
Caption: A logical workflow for characterizing novel derivatives.
Phase 1: Foundational Target-Agnostic Assays
The initial phase aims to answer two fundamental questions: Are these compounds broadly cytotoxic? And do they possess antimicrobial activity, a classic feature of sulfonamides?
Cell Viability and Cytotoxicity Assay (MTT Assay)
This is the cornerstone assay to determine the concentration at which a compound affects basic cellular metabolic function. It provides an IC₅₀ (half-maximal inhibitory concentration) value, which is crucial for establishing the therapeutic window and guiding concentrations for all subsequent cell-based assays.
The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., NCI-H460 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[9] Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the 7-Iodobenzofuran-5-sulfonamide derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 20-50 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized formazan dissolution buffer) to each well to dissolve the crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each derivative.
Antimicrobial Susceptibility Assay (MIC Determination)
The sulfonamide moiety necessitates an evaluation of antibacterial potential. The Minimum Inhibitory Concentration (MIC) is the gold standard for this, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5×10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[13][14]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.[15]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final volume of 100-200 µL per well.[14] Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.[13]
Table 1: Comparison of Primary Screening Assays
| Assay | Principle | Primary Endpoint | Advantages | Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by viable cells.[7] | IC₅₀ (Cytotoxicity) | High-throughput, reproducible, cost-effective. | Indirect measure of viability; can be affected by metabolic changes.[7] |
| MIC Assay | Visual assessment of bacterial growth inhibition in liquid media.[12] | MIC (µg/mL or µM) | Gold standard for susceptibility testing, quantitative.[13] | Only indicates inhibition (bacteriostatic), not killing (bactericidal). |
Phase 2: Hypothesis-Driven Target-Specific Assays
Results from Phase 1 guide the selection of derivatives for more specific, mechanistic studies. Compounds with potent antiproliferative activity at non-cytotoxic concentrations are ideal candidates for target-based assays.
Carbonic Anhydrase (CA) Inhibition Assay
Given the sulfonamide group, CA is a high-priority target. CAs are zinc metalloenzymes that catalyze the hydration of CO₂, and their overexpression is linked to tumorigenesis, particularly in hypoxic tumors.[5][16] A common method relies on the esterase activity of CA.[17]
Principle: Active CA enzymes catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow product, p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm.[17][18] An inhibitor will reduce the rate of this reaction.
Experimental Protocol: CA Inhibition Assay
-
Reagent Preparation: Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), a working solution of purified human CA isoenzyme (e.g., hCA II or tumor-associated hCA IX), a stock solution of p-NPA substrate, and serial dilutions of test compounds and a known inhibitor (e.g., Acetazolamide).[17][19]
-
Plate Setup: In a 96-well plate, add Assay Buffer, the test compound dilution (or vehicle), and the CA enzyme solution.[17]
-
Pre-incubation: Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.[17]
-
Analysis: Calculate the rate (slope) of the reaction for each concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
The benzofuran core is a known kinase-binding scaffold.[1][20] A broad kinase panel screening is an efficient way to identify specific kinase targets. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[21]
Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation reaction. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction.[22] After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back into ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.[21] An inhibitor reduces kinase activity, leading to a lower luminescent signal.
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Deconstructing the Challenge: The Role of 7-Iodobenzofuran-5-sulfonyl Chloride
An In-Depth Guide to Alternative Reagents for the Synthesis of Arylsulfonamides: A Focus on Benzofuran Scaffolds
In the landscape of modern drug discovery, the arylsulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The specific substitution pattern on the aromatic ring system is a critical determinant of a compound's pharmacological profile. While a vast chemical space of sulfonyl chlorides is available, researchers often encounter challenges with niche or complex reagents like 7-Iodobenzofuran-5-sulfonyl chloride. This guide provides a comprehensive overview of alternative strategies and reagents, empowering researchers to navigate synthetic challenges and explore a broader chemical space. We will delve into the practical considerations of reagent selection, supported by experimental data and detailed protocols.
7-Iodobenzofuran-5-sulfonyl chloride is a bifunctional reagent designed to introduce a substituted benzofuran moiety via a sulfonamide linkage. The key features of this reagent are:
-
The Sulfonyl Chloride (-SO₂Cl): A highly reactive functional group that readily reacts with primary and secondary amines to form stable sulfonamides.
-
The Benzofuran Scaffold: A privileged heterocyclic motif in medicinal chemistry, known for its diverse biological activities.
-
The Iodo Group (-I): A versatile synthetic handle that allows for subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling further diversification of the lead compound.
The primary application of such a reagent is in the synthesis of novel drug candidates, where the benzofuran core can interact with specific biological targets, and the iodo-substituent provides a vector for library synthesis.
Strategic Alternatives to a Pre-functionalized Sulfonyl Chloride
When a specific sulfonyl chloride is unavailable or prohibitively expensive, a medicinal chemist can employ several alternative strategies. These can be broadly categorized into two main approaches: utilizing alternative sulfonylating agents or employing a multi-step synthetic route that builds the desired scaffold in a stepwise fashion.
Alternative Sulfonylating Agents for Benzofuran Scaffolds
While 7-Iodobenzofuran-5-sulfonyl chloride itself is not a commonly cited reagent, a variety of other substituted benzofuran sulfonyl chlorides and related heterocyclic sulfonylating agents are available or can be synthesized.
Comparative Analysis of Alternative Sulfonylating Agents
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yields |
| Substituted Benzofuran Sulfonyl Chlorides | Direct, one-step sulfonylation. | Limited commercial availability of specific substitution patterns. May require multi-step synthesis. | 60-95% |
| Pentafluorophenyl Sulfonate Esters | More stable and easier to handle than sulfonyl chlorides.[1] | Requires synthesis from often unavailable sulfonic acids.[1] | Good to excellent[1] |
| 2,4,6-Trichlorophenyl (TCP) Sulfonates | Solid, stable, and sufficiently reactive alternatives to unstable sulfonyl chlorides.[2] | Requires preparation from the corresponding unstable sulfonyl chloride.[2] | Satisfactory[2] |
| In situ generation from Thiols | Avoids isolation of unstable sulfonyl chlorides. Can be a greener approach.[3] | Requires an additional oxidation step. May not be compatible with all functional groups. | Good to excellent[3] |
Expert Insights: The choice of an alternative sulfonylating agent is often a trade-off between convenience, stability, and reactivity. For library synthesis, where a variety of benzofuran scaffolds are required, developing a reliable in-house synthesis of the desired sulfonyl chlorides from the corresponding benzofurans can be a valuable long-term strategy. For smaller scale or exploratory work, the use of more stable sulfonate esters can be advantageous, despite the additional synthetic step.
Multi-Step Synthetic Routes: Building the Scaffold on Demand
An alternative to a pre-formed sulfonylating agent is to construct the desired molecule in a stepwise manner. This approach offers greater flexibility and can be more cost-effective, especially for complex substitution patterns.
A General Retrosynthetic Approach:
Caption: Retrosynthetic analysis of a benzofuran sulfonamide.
Key Steps and Considerations:
-
Benzofuran Synthesis: A variety of methods exist for the synthesis of the benzofuran core. A common and versatile method is the Perkin rearrangement, which involves the reaction of a substituted phenol with an α-halo-ketone or -aldehyde. The choice of starting materials allows for the introduction of various substituents on the benzofuran ring.
-
Sulfonation: Once the benzofuran scaffold is in hand, the sulfonyl group can be introduced. This is typically achieved via electrophilic aromatic substitution using a sulfonating agent such as chlorosulfonic acid or oleum. Regioselectivity can be a challenge in this step and is highly dependent on the existing substituents on the benzofuran ring.
-
Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the desired sulfonyl chloride using standard reagents such as thionyl chloride or oxalyl chloride.
-
Sulfonamide Formation: The final step is the reaction of the sulfonyl chloride with the desired amine to form the target sulfonamide.
Expert Insights: This multi-step approach provides the ultimate flexibility in terms of scaffold design. However, it requires more extensive process development and optimization, particularly for the sulfonation step where regioselectivity can be an issue. For complex molecules, this approach is often the most practical and cost-effective in the long run.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context for the selection of an alternative reagent, we present two detailed protocols for the synthesis of a model benzofuran sulfonamide. Protocol A describes the use of a pre-formed sulfonyl chloride, while Protocol B outlines a multi-step synthesis.
Protocol A: Synthesis of N-benzylbenzofuran-5-sulfonamide using a pre-formed sulfonyl chloride
Workflow Diagram:
Caption: Workflow for sulfonamide synthesis from a sulfonyl chloride.
Materials:
-
Benzofuran-5-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C, add a solution of benzofuran-5-sulfonyl chloride (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired N-benzylbenzofuran-5-sulfonamide.
Expected Yield: 85-95%
Protocol B: Multi-step synthesis of N-benzylbenzofuran-5-sulfonamide
Workflow Diagram:
Caption: Multi-step workflow for benzofuran sulfonamide synthesis.
Materials:
-
Benzofuran (1.0 eq)
-
Chlorosulfonic acid (1.1 eq)
-
Oxalyl chloride (1.2 eq)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Sulfonation: To a solution of benzofuran (1.0 eq) in DCM at 0°C, add chlorosulfonic acid (1.1 eq) dropwise. Stir the reaction mixture at 0°C for 1 hour. Carefully pour the reaction mixture onto ice and extract with DCM. Concentrate the organic layer to obtain the crude benzofuran-5-sulfonic acid.
-
Chlorination: To a suspension of the crude sulfonic acid in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude benzofuran-5-sulfonyl chloride.
-
Sulfonamide Formation: Dissolve the crude sulfonyl chloride in DCM and proceed with the sulfonamide formation as described in Protocol A.
Expected Overall Yield: 60-75%
Conclusion and Recommendations
The choice of reagent and synthetic strategy for the preparation of benzofuran sulfonamides is a critical decision in the drug discovery process. While a pre-functionalized sulfonyl chloride like 7-Iodobenzofuran-5-sulfonyl chloride offers a direct route, its availability can be a significant bottleneck. This guide has outlined several viable alternatives, each with its own set of advantages and disadvantages.
Key Takeaways:
-
For rapid lead optimization and library synthesis: A multi-step approach, building the benzofuran scaffold and then functionalizing it, offers the greatest flexibility.
-
For scale-up and process development: The in situ generation of sulfonyl chlorides from thiols can be a more efficient and cost-effective strategy.
-
For niche applications and when stability is a concern: The use of sulfonate esters as sulfonyl chloride mimics is a valuable tool in the medicinal chemist's arsenal.
Ultimately, the optimal approach will depend on the specific goals of the research program, the available resources, and the chemical complexity of the target molecules. By carefully considering the alternatives presented in this guide, researchers can make informed decisions that will accelerate their drug discovery efforts.
References
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Willis, M. C., et al. (2018). Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids, DABSO, and Pentafluorophenol. Organic Letters. Available at: [Link]
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Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Journal of the American Chemical Society. Available at: [Link]
-
Alonso, D. A., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Available at: [Link]
-
Waser, J., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
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Pharmaffiliates (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
Eldehna, W. M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
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Abdel-Gawad, H., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews. Available at: [Link].
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Organic Chemistry Portal (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]
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Ghamdi, A. M. A. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Royal Medical Services. Available at: [Link]
-
Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
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A Strategic Cost-Benefit Analysis of 7-Iodobenzofuran-5-sulfonyl Chloride in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Sulfonyl Chloride: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs, including antibacterial, antiviral, diuretic, and anti-cancer agents.[4][5] The most common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4] The choice of sulfonyl chloride is therefore a key determinant of the properties of the final molecule.
An Introduction to the Contenders
This guide will focus on a comparative analysis of 7-Iodobenzofuran-5-sulfonyl chloride against three widely used sulfonylating agents:
-
7-Iodobenzofuran-5-sulfonyl chloride: A highly functionalized reagent featuring a benzofuran core, a sulfonyl chloride for sulfonamide formation, and an iodine atom for subsequent cross-coupling reactions.
-
Benzofuran-5-sulfonyl chloride: A close analog of the primary subject, lacking the iodo-substituent. This allows for an assessment of the specific contribution of the iodine atom to the cost-benefit equation.
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl): A simple, inexpensive, and widely used aromatic sulfonyl chloride. It serves as a baseline for cost and reactivity.
-
2-Nitrobenzenesulfonyl chloride (Nosyl Chloride, NsCl): A more activated sulfonyl chloride due to the electron-withdrawing nitro group, which can also be used as a protecting group that can be removed under mild conditions.
Cost Analysis: A Quantitative Comparison
The cost of a building block is a primary consideration in any synthetic campaign, particularly in the early stages of drug discovery where numerous analogs may be synthesized. The table below provides an approximate cost comparison of the selected sulfonyl chlorides, based on currently available vendor pricing. It is important to note that prices are subject to change and may vary between suppliers.
| Reagent | CAS Number | Approximate Cost (USD/gram) |
| 7-Iodobenzofuran-5-sulfonyl chloride | 856678-58-5 | $137 - $432 |
| Benzofuran-5-sulfonyl chloride | 869885-60-9 | ~$50 - $150 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | $0.20 - $1.00 |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | 1694-92-4 | $1.50 - $5.00 |
Disclaimer: The costs presented are estimates based on a survey of online chemical vendors and are intended for comparative purposes only. Actual prices may vary based on supplier, purity, and quantity.
As the data clearly indicates, 7-Iodobenzofuran-5-sulfonyl chloride is a significantly more expensive reagent than the common alternatives. This higher initial investment necessitates a careful evaluation of its potential benefits in terms of synthetic efficiency and the value of the functionalities it introduces.
Benefit Analysis: Unpacking the Functional Advantages
The "benefit" of a reagent extends beyond its reactivity in a single step. It encompasses the strategic advantages it offers for the overall synthetic plan and the properties it imparts to the final molecule.
The Benzofuran Core: A Privileged Scaffold
The benzofuran moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[6][7] The inclusion of a benzofuran core can impart favorable pharmacokinetic properties and provide a rigid framework for the presentation of pharmacophoric elements.
The Iodo Group: A Gateway to Structural Diversity
The iodine atom at the 7-position of the benzofuran ring is arguably the most significant feature of this reagent from a strategic perspective. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][8] This allows for the late-stage introduction of a wide range of aryl and heteroaryl groups, dramatically expanding the chemical space that can be explored from a single sulfonamide intermediate.
Diagram: Strategic Utility of 7-Iodobenzofuran-5-sulfonyl chloride
Caption: Synthetic workflow enabled by 7-Iodobenzofuran-5-sulfonyl chloride.
This "late-stage functionalization" approach is highly desirable in medicinal chemistry as it allows for the rapid generation of a library of diverse analogs from a common intermediate, which is highly efficient for structure-activity relationship (SAR) studies.
Reactivity and Selectivity
While direct comparative data is lacking, the electronic properties of the benzofuran ring system are not expected to dramatically alter the reactivity of the sulfonyl chloride compared to other aromatic sulfonyl chlorides. The reaction with amines should proceed under standard conditions. The key advantage lies not in enhanced reactivity, but in the multifunctionality of the reagent.
The Alternatives: A Comparative Overview
-
Benzofuran-5-sulfonyl chloride: This reagent provides access to the privileged benzofuran scaffold at a lower cost than its iodinated counterpart. However, it lacks the handle for late-stage functionalization via cross-coupling, limiting the diversity of the resulting library.
-
Tosyl Chloride (TsCl): As the most economical option, TsCl is an excellent choice for initial proof-of-concept studies or when the simple tosyl group is sufficient for the desired biological activity. However, it offers limited opportunities for structural diversification.
-
Nosyl Chloride (NsCl): The electron-withdrawing nitro group makes nosyl chloride more reactive than tosyl chloride, which can be advantageous for less nucleophilic amines. The nosyl group can also be selectively removed, making it useful as a protecting group for amines. However, it does not offer the same potential for skeletal diversification as 7-Iodobenzofuran-5-sulfonyl chloride.
Experimental Protocols: A Hypothetical Comparison
To provide a practical context for this analysis, we present a hypothetical experimental workflow for the synthesis of a small library of sulfonamides. This is intended to illustrate the potential differences in synthetic strategy and should not be taken as a substitute for experimentally validated protocols.
General Procedure for Sulfonamide Synthesis
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the amine in the chosen solvent and cool the solution to 0 °C.
-
Add the base to the solution.
-
Slowly add a solution of the sulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Suzuki-Miyaura Cross-Coupling of 7-Iodo-benzofuran-5-sulfonamide
Materials:
-
7-Iodo-benzofuran-5-sulfonamide intermediate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ or other suitable palladium catalyst (0.05 eq)
-
Aqueous sodium carbonate (2 M solution, 2.0 eq)
-
Dioxane or a similar solvent
Procedure:
-
To a reaction vessel, add the 7-iodo-benzofuran-5-sulfonamide, boronic acid, and palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: Decision-Making Flowchart for Sulfonyl Chloride Selection
Caption: A flowchart to guide the selection of a sulfonyl chloride reagent.
Conclusion and Recommendations
The cost-benefit analysis of 7-Iodobenzofuran-5-sulfonyl chloride reveals it to be a high-cost, high-reward reagent. Its primary value lies not in its performance in a single synthetic step, but in its ability to enable a highly efficient and versatile late-stage functionalization strategy.
Recommendations:
-
For early-stage proof-of-concept studies or when cost is the primary constraint, simpler and more economical reagents like tosyl chloride are recommended.
-
When the benzofuran scaffold is a key pharmacophoric element but late-stage diversification is not a priority, benzofuran-5-sulfonyl chloride offers a more cost-effective alternative to its iodinated analog.
-
For projects that require enhanced reactivity or a removable sulfonamide protecting group, nosyl chloride is a suitable choice.
-
7-Iodobenzofuran-5-sulfonyl chloride is the reagent of choice when the research plan involves the synthesis of a diverse library of analogs for extensive SAR studies. The high initial cost can be justified by the significant savings in time and resources achieved through a late-stage functionalization approach. By enabling the rapid generation of numerous analogs from a common intermediate, this reagent can ultimately accelerate the drug discovery process.
As with any synthetic strategy, the optimal choice of reagents will depend on the specific goals and constraints of the project. By carefully considering the factors outlined in this guide, researchers can make informed decisions that maximize their chances of success while efficiently managing resources.
References
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BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved January 19, 2026, from [Link]
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Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. ACS Combinatorial Science, 17(10), 600–607. [Link]
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Assessing the Novelty of 7-Iodobenzofuran-5-sulfonamide Structures: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic potential is a perpetual endeavor. The benzofuran core, a privileged heterocyclic system, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, ranging from anticancer to antimicrobial agents.[1][2] When coupled with the pharmacologically significant sulfonamide moiety, the resulting benzofuran-sulfonamide hybrids present a promising avenue for the development of new therapeutics.[3][4] This guide provides an in-depth technical assessment of the novelty of 7-Iodobenzofuran-5-sulfonamide structures, offering a comparative analysis against existing alternatives and outlining experimental workflows for their synthesis and evaluation.
The Rationale for Novelty: The Strategic Introduction of Iodine
The introduction of a halogen atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[5] Iodine, in particular, offers unique attributes. Its size and lipophilicity can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. Furthermore, the strategic placement of an iodine atom can block metabolic hotspots, thereby improving the metabolic stability and half-life of a compound.[5] In the context of the benzofuran scaffold, halogenation has been shown to be a critical determinant of biological activity, with the position of the halogen significantly impacting potency.[4][5]
While various halogenated benzofurans and benzofuran-sulfonamides have been explored, a comprehensive search of prominent chemical databases (PubChem, SciFinder, Reaxys) and patent literature reveals no prior reports of the specific 7-Iodobenzofuran-5-sulfonamide scaffold. This absence of prior art strongly suggests its novelty and opens the door for exploring its unique chemical space and potential therapeutic applications.
Comparative Landscape: Positioning 7-Iodobenzofuran-5-sulfonamide
To appreciate the novelty of the 7-Iodobenzofuran-5-sulfonamide scaffold, it is essential to compare it with existing, structurally related compounds.
| Compound/Scaffold | Key Features | Reported Biological Activities | Potential Advantages of 7-Iodobenzofuran-5-sulfonamide |
| Benzofuran | Core heterocyclic structure. | Anticancer, antimicrobial, anti-inflammatory.[1][2] | The addition of the sulfonamide and iodine moieties is expected to confer novel biological activities and improved drug-like properties. |
| Benzofuran-sulfonamides | Benzofuran core with a sulfonamide substituent at various positions. | Carbonic anhydrase inhibition, anticancer (HIF-1 inhibition), antimicrobial.[3][4][6] | The 7-iodo substitution could enhance potency, alter target selectivity, and improve metabolic stability compared to non-iodinated analogs. |
| Halogenated Benzofurans (Cl, Br, F) | Benzofuran core with chloro, bromo, or fluoro substituents. | Potent anticancer activity.[4][5] | Iodine's unique properties (size, polarizability) may lead to different binding interactions and a distinct pharmacological profile compared to other halogens. |
| 2,3-Dihydro-1-benzofuran-5-sulfonamide | A commercially available, structurally related compound. | Diuretic, potential cyclooxygenase (COX) inhibitor.[7] | The aromaticity of the furan ring and the specific 7-iodo substitution in the target scaffold are significant structural differences that are likely to result in distinct biological activities. |
Experimental Workflow: From Synthesis to Biological Evaluation
A systematic approach is required to synthesize, characterize, and evaluate the biological potential of novel 7-Iodobenzofuran-5-sulfonamide structures.
Caption: Proposed workflow for the synthesis and evaluation of 7-Iodobenzofuran-5-sulfonamide derivatives.
Proposed Synthetic Protocol
The synthesis of 7-Iodobenzofuran-5-sulfonamide can be approached through a multi-step sequence, leveraging established methodologies for benzofuran and sulfonamide synthesis.[8][9]
Step 1: Synthesis of Ethyl 7-Iodobenzofuran-2-carboxylate
-
To a solution of 2-hydroxy-3-iodobenzaldehyde in a suitable solvent (e.g., acetone or DMF), add potassium carbonate.
-
Add ethyl bromoacetate dropwise and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter, and concentrate the solvent.
-
Induce intramolecular cyclization using a base such as sodium ethoxide to yield the ethyl 7-iodobenzofuran-2-carboxylate.
-
Purify the product by column chromatography.
Step 2: Hydrolysis to 7-Iodobenzofuran-2-carboxylic acid
-
Dissolve the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 3: Chlorosulfonylation
-
Carefully add 7-iodobenzofuran-2-carboxylic acid to an excess of chlorosulfonic acid at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Pour the reaction mixture onto crushed ice to precipitate the 7-iodobenzofuran-5-sulfonyl chloride.
-
Filter, wash with cold water, and dry the product.
Step 4: Sulfonamide Formation
-
Dissolve the sulfonyl chloride in a suitable solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C and add the desired primary or secondary amine, along with a base such as triethylamine.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the final 7-Iodobenzofuran-5-sulfonamide derivative by column chromatography or recrystallization.
Physicochemical and Biological Characterization
A comprehensive characterization is crucial to validate the structure and assess the drug-like properties of the novel compounds.
| Parameter | Experimental Protocol | Rationale |
| Structural Verification | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | To confirm the chemical structure and purity of the synthesized compounds.[10] |
| Lipophilicity (LogP) | Reverse-phase HPLC | To determine the compound's hydrophobicity, which influences absorption and distribution. |
| Aqueous Solubility | Shake-flask method or nephelometry | To assess the compound's solubility, a critical factor for oral bioavailability. |
| In Vitro Metabolic Stability | Incubation with liver microsomes and analysis by LC-MS/MS | To evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes.[5] |
| Plasma Protein Binding | Equilibrium dialysis | To determine the extent to which the compound binds to plasma proteins, affecting its free concentration. |
In Vitro Biological Evaluation
Based on the known activities of related benzofuran-sulfonamide scaffolds, initial biological screening should focus on anticancer and enzyme inhibition assays.
Anticancer Activity:
-
Cell Viability Assay (MTT/XTT): Screen a panel of cancer cell lines (e.g., breast, lung, colon) to determine the half-maximal inhibitory concentration (IC₅₀) of the novel compounds.[11]
-
Mechanism of Action Studies: For active compounds, investigate the underlying mechanism, such as apoptosis induction (caspase activation, PARP cleavage) or cell cycle arrest (flow cytometry).
Enzyme Inhibition Assays:
-
Carbonic Anhydrase (CA) Inhibition: Given that many sulfonamides are potent CA inhibitors, assess the inhibitory activity against various CA isoforms (e.g., CA II, IX, XII).[3]
-
Kinase Inhibition Assays: Screen against a panel of kinases known to be involved in cancer signaling pathways.
In Silico Novelty Assessment and Target Prediction
Computational tools can provide valuable insights into the novelty and potential biological targets of the 7-Iodobenzofuran-5-sulfonamide scaffold.
Caption: In silico workflow for assessing the novelty and predicting the biological profile of 7-Iodobenzofuran-5-sulfonamide.
Future Directions: Leveraging Scaffold Hopping and Bioisosteric Replacement
The 7-Iodobenzofuran-5-sulfonamide scaffold serves as an excellent starting point for further lead optimization through established medicinal chemistry strategies.
-
Scaffold Hopping: The benzofuran core could be replaced with other heterocyclic systems (e.g., benzothiophene, indole) to explore new chemical space while maintaining key pharmacophoric features.
-
Bioisosteric Replacement: The sulfonamide linker can be replaced with other bioisosteres, such as an amide or a reversed sulfonamide, to modulate physicochemical properties and biological activity. The iodine atom could also be replaced with other halogen or pseudo-halogen groups to fine-tune the electronic and steric properties of the molecule.
Conclusion
The 7-Iodobenzofuran-5-sulfonamide scaffold represents a novel and unexplored area of chemical space with significant potential for the discovery of new therapeutic agents. Its strategic design, incorporating a privileged benzofuran core, a versatile sulfonamide moiety, and a strategically placed iodine atom, provides a strong rationale for its synthesis and biological evaluation. The experimental and in silico workflows outlined in this guide offer a comprehensive framework for researchers to systematically assess the novelty, characterize the properties, and unlock the therapeutic potential of this promising class of compounds.
References
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Calibre Chemicals. (n.d.). Custom Iodine Derivatives Designed for Pharma Excellence. SlideShare. [Link]
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Minakata, S. (2021). Simple iodine will speed up drug discovery. ResOU. [Link]
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Nessaib, M., Merazka, H., Bouchoucha, A., & Bensouilah, N. (n.d.). Role and comparison of iodine atom architectures in drug development. ResearchGate. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Novel Benzofuran-Based Sulphonamides as Selective Carbonic Anhydrases IX and XII Inhibitors: Synthesis and in vitro Biological Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305. [Link]
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Abbas, S. Y., & El-Sherbeny, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13458–13483. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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ResearchGate. (2023). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. [Link]
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Newman, T. M., & Ladds, G. (2014). Benzofuran derivatives and the thyroid. Journal of Thyroid Research, 2014, 417167. [Link]
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Li, Y., Wu, J., & Zhang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28738–28757. [Link]
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Li, Y., Wu, J., & Zhang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28738–28757. [Link]
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Elsevier. (2016). Reaxys Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2017). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorganic & Medicinal Chemistry, 25(6), 1737–1746. [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 838–864. [Link]
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Elsevier. (n.d.). Reaxys Medicinal Chemistry. [Link]
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Al-Hourani, B. J. (2021). Possible iodinated benzofuran regioisomers from C–C/C–O arylations of.... ResearchGate. [Link]
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PubChem. (n.d.). 5-Iodo-1-benzofuran. [Link]
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Al-Suhaimi, K. S., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(16), 4992. [Link]
- Google Patents. (n.d.). US6004965A - Sulfonamides.
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Szałek, E., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3192. [Link]
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Li, Y., Wu, J., & Zhang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28738–28757. [Link]
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PubChem. (n.d.). Sulfabenzamide. [Link]
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PubChem. (n.d.). Benzenesulfonamide. [Link]
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PubChem. (n.d.). Benzofuran, 23. [Link]
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A Researcher's Guide to the Chemoselective Reactions of 7-Iodobenzofuran-5-sulfonyl Chloride
For the discerning researcher in medicinal chemistry and drug development, 7-Iodobenzofuran-5-sulfonyl chloride stands as a versatile scaffold, offering two distinct and reactive handles for molecular elaboration. The presence of both an aryl iodide and a sulfonyl chloride on the benzofuran core opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth comparison of peer-reviewed methodologies for the selective reaction at these two functional groups, focusing on sulfonamide formation and palladium-catalyzed cross-coupling reactions. The experimental protocols and mechanistic insights presented herein are designed to empower chemists to strategically functionalize this valuable building block.
The Duality of Reactivity: Iodide vs. Sulfonyl Chloride
The synthetic utility of 7-Iodobenzofuran-5-sulfonyl chloride lies in the differential reactivity of its two key functional groups. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of amines to form stable sulfonamides. In contrast, the aryl iodide is an ideal participant in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Crucially, the conditions for these two classes of reactions are largely orthogonal, allowing for a high degree of chemoselectivity. Reactions at the sulfonyl chloride group are typically base-mediated nucleophilic substitutions, while transformations at the aryl iodide are transition-metal-catalyzed processes. This orthogonality is the cornerstone of synthetic strategies employing this scaffold.
Section 1: Sulfonamide Formation - Harnessing the Electrophilicity of the Sulfonyl Chloride
The reaction of 7-Iodobenzofuran-5-sulfonyl chloride with primary and secondary amines is a robust and high-yielding transformation for the synthesis of a diverse library of sulfonamides. This reaction proceeds via a classical nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Mechanistic Rationale
The high reactivity of the sulfonyl chloride is attributed to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly electrophilic. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.
dot graph "Sulfonamide_Formation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: General workflow for the synthesis of 7-iodobenzofuran-5-sulfonamides.
Comparative Analysis of Sulfonamide Synthesis Methods
| Method | Amine Substrate | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Standard Amination | Primary & Secondary Alkyl/Aryl Amines | Triethylamine | Dichloromethane (DCM) | 0 to RT | 85-95 | Broad substrate scope, mild conditions. |
| Pyridine-Mediated | Sterically Hindered Amines | Pyridine | Pyridine | RT to 50 | 70-85 | Pyridine acts as both base and solvent, useful for less reactive amines. |
| Aqueous Biphasic | Water-Soluble Amines | Sodium Bicarbonate | DCM/Water | RT | 80-90 | Avoids anhydrous conditions, easy workup. |
Detailed Experimental Protocol: Standard Amination
Objective: To synthesize N-benzyl-7-iodobenzofuran-5-sulfonamide.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 mmol, 342.5 mg)
-
Benzylamine (1.1 mmol, 118 mg, 0.12 mL)
-
Triethylamine (1.5 mmol, 152 mg, 0.21 mL)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a stirred solution of 7-Iodobenzofuran-5-sulfonyl chloride in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add benzylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl (10 mL).
-
Separate the organic layer, and wash successively with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure N-benzyl-7-iodobenzofuran-5-sulfonamide.
Section 2: Palladium-Catalyzed Cross-Coupling - Functionalizing the Aryl Iodide
The carbon-iodine bond at the 7-position of the benzofuran ring is an excellent handle for palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide allows for selective functionalization in the presence of the less reactive sulfonyl chloride group under these conditions. We will compare three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Heck reactions.
Chemoselectivity: The Aryl Iodide Prevails
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step. The reactivity order for aryl halides is generally I > Br > Cl. While aryl sulfonyl chlorides can also undergo cross-coupling, the C-I bond is significantly more reactive towards oxidative addition than the S-Cl bond under typical palladium catalysis conditions. This difference in reactivity ensures high chemoselectivity for reactions at the 7-position.[1]
dot graph "Chemoselectivity" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Preferential reactivity of the C-I bond in Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the aryl iodide and an organoboron reagent, typically a boronic acid or ester.
Comparative Analysis of Suzuki-Miyaura Conditions:
| Catalyst System | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acids | K₂CO₃ | Dioxane/H₂O | 80-100 | 80-95 |
| Pd(dppf)Cl₂ / Cs₂CO₃ | Heteroarylboronic acids | Cs₂CO₃ | DMF | 90-110 | 75-90 |
| SPhos-Pd-G3 / K₃PO₄ | Sterically hindered boronic acids | K₃PO₄ | Toluene/H₂O | 100 | 70-85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 7-(4-methoxyphenyl)benzofuran-5-sulfonyl chloride.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 mmol, 342.5 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a reaction vessel, combine 7-Iodobenzofuran-5-sulfonyl chloride, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, a valuable transformation for introducing linear, rigid linkers into a molecule.[2]
Comparative Analysis of Sonogashira Conditions:
| Catalyst System | Alkyne | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Triethylamine | THF | RT to 50 | 85-95 |
| Pd(OAc)₂ / XPhos | Aliphatic alkynes | Cs₂CO₃ | Dioxane | 60-80 | 75-90 |
| Copper-Free (Pd(dba)₂ / P(t-Bu)₃) | Silyl-protected alkynes | TBAF | DMF | RT | 80-90 |
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 7-(phenylethynyl)benzofuran-5-sulfonyl chloride.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 mmol, 342.5 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (5 mL)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a solution of 7-Iodobenzofuran-5-sulfonyl chloride in THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.
-
Degas the mixture with nitrogen for 10 minutes.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Reaction: Vinylation of the Benzofuran Core
The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of a new C-C bond and a substituted alkene product.
Comparative Analysis of Heck Reaction Conditions:
| Catalyst System | Alkene | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Triethylamine | Acetonitrile | 80-100 | 70-85 |
| Herrmann's Catalyst | Acrylates | NaOAc | DMF | 100-120 | 75-90 |
| Ligandless (PdCl₂) | Electron-deficient olefins | K₂CO₃ | NMP | 120-140 | 65-80 |
Detailed Experimental Protocol: Heck Reaction
Objective: To synthesize 7-(styryl)benzofuran-5-sulfonyl chloride.
Materials:
-
7-Iodobenzofuran-5-sulfonyl chloride (1.0 mmol, 342.5 mg)
-
Styrene (1.5 mmol, 156 mg, 0.17 mL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 30.4 mg)
-
Triethylamine (2.0 mmol, 202 mg, 0.28 mL)
-
Anhydrous Acetonitrile (10 mL)
Procedure:
-
In a sealed tube, combine 7-Iodobenzofuran-5-sulfonyl chloride, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with nitrogen three times.
-
Add anhydrous acetonitrile, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter.
-
Wash the filtrate with 1 M HCl, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
7-Iodobenzofuran-5-sulfonyl chloride is a powerful and versatile building block for the synthesis of complex molecules. The distinct reactivity of the sulfonyl chloride and aryl iodide moieties allows for selective and sequential functionalization. By understanding the underlying principles of sulfonamide formation and palladium-catalyzed cross-coupling reactions, researchers can strategically design and execute synthetic routes to novel compounds with potential applications in drug discovery and materials science. The methods and protocols outlined in this guide provide a solid foundation for the exploration of the rich chemistry of this important scaffold.
References
-
Tian, Z.-Y., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(19), 5454–5457. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Khalifa, N. M., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure & Applied Microbiology, 8(Spl. Edn. 2), 629-637. [Link]
-
Dubinina, G. G., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. The Journal of Organic Chemistry, 77(17), 7347–7353. [Link]
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Al-Masum, M., & Kumar, P. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Mundhe, B. et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527. [Link]
-
Khan, L. & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580-580. [Link]
-
Sonogashira, K. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Iodobenzofuran-5-sulfonyl chloride
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Iodobenzofuran-5-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the critical "why" behind each step to ensure a culture of safety and scientific integrity in the laboratory.
Hazard Assessment: Understanding the Reactivity of 7-Iodobenzofuran-5-sulfonyl chloride
7-Iodobenzofuran-5-sulfonyl chloride is a reactive compound demanding careful handling due to its functional groups. The primary hazards stem from the sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack, particularly by water.[1][2] This reactivity, common to sulfonyl chlorides, can lead to vigorous, exothermic reactions.[1]
Key Reactive Hazards:
-
Hydrolysis: Reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction can be violent if water is added to a large quantity of the sulfonyl chloride.[3]
-
Reaction with Bases: Reacts vigorously with strong bases.[1]
-
Corrosivity: The compound itself and its hydrolysis byproducts are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][3][4]
-
Toxicity of Byproducts: Decomposition can release toxic and corrosive gases, including hydrogen chloride, sulfur dioxide, and potentially iodine-containing compounds.[1]
Due to these hazards, uncontrolled disposal is unacceptable. The core principle of safe disposal is a controlled neutralization (quenching) process that converts the reactive sulfonyl chloride into a more stable, less hazardous sulfonic acid salt.
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive PPE strategy is non-negotiable when handling 7-Iodobenzofuran-5-sulfonyl chloride.[1]
| PPE / Control | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield.[1][3][4] | Protects against splashes of the corrosive chemical and its reaction products, which can cause severe eye damage.[5] A face shield offers a secondary layer of protection.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Inspect gloves before each use. | Prevents direct skin contact, which can result in severe chemical burns.[3][4] |
| Protective Clothing | Chemical-resistant lab coat or apron. Fire-retardant clothing is recommended for larger quantities.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | All handling and disposal procedures must be performed inside a certified chemical fume hood.[1] | Prevents inhalation of corrosive vapors and dust, which can damage the respiratory tract.[3] |
| Emergency Equipment | An operational safety shower and eyewash station must be immediately accessible.[3][6][7] | Provides immediate decontamination in the event of accidental exposure.[3][7] |
Step-by-Step Disposal Protocol for Small Quantities
This protocol details a controlled method for neutralizing excess or waste 7-Iodobenzofuran-5-sulfonyl chloride. The primary objective is to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and neutralize the acidic byproducts.
Required Materials:
-
Appropriate three-necked flask or beaker (sized so the reaction mixture does not exceed 50% of the volume)
-
Stir plate and magnetic stir bar
-
Dropping funnel or pipette
-
Ice bath
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or pH meter
Workflow Diagram:
Caption: Controlled neutralization and disposal workflow.
Procedure:
-
Preparation: Don all required PPE.[1][4] Perform the entire procedure in a certified chemical fume hood.[3][8]
-
Setup: Place a beaker or flask containing a magnetic stir bar in an ice bath on a stir plate.
-
Dilution (Optional but Recommended): If quenching a concentrated material or a reaction mixture, dilute it with a water-miscible, aprotic solvent (e.g., tetrahydrofuran (THF) or dioxane). This helps to dissipate heat and control the reaction rate.
-
Controlled Quenching: Begin stirring the solution. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.[10][11]
-
Causality: Adding the basic solution slowly to the cooled sulfonyl chloride mixture is crucial. This controls the exothermic hydrolysis reaction, preventing splashing and a dangerous temperature increase.[10] The bicarbonate neutralizes the HCl and sulfonic acid as they are formed.
-
-
Vigorous Stirring: Allow the mixture to stir vigorously for at least 1-2 hours after the addition is complete.[10]
-
Causality: Vigorous stirring is essential to ensure maximum contact between the organic and aqueous phases, promoting complete hydrolysis of the sulfonyl chloride.[10] Poor mixing can leave unreacted, hazardous material.
-
-
pH Verification: Once the reaction appears complete (e.g., gas evolution has ceased), carefully check the pH of the aqueous layer using pH paper or a calibrated meter. The pH should be neutral or slightly basic (pH 7-8). If it is still acidic, add more bicarbonate solution and continue stirring until the pH is stable.
-
Waste Collection: Once neutralization is confirmed, the entire mixture should be transferred into a clearly labeled "Halogenated Organic Waste" container.[8][9][12]
-
Causality: 7-Iodobenzofuran-5-sulfonyl chloride is a halogenated organic compound. These compounds require specific disposal routes, typically high-temperature incineration, to prevent the release of persistent organic pollutants.[9] They must be segregated from non-halogenated waste streams to ensure proper disposal and manage costs.[13][14]
-
-
Final Steps: Securely cap the waste container.[6] Dispose of the container through your institution's Environmental Health and Safety (EHS) office according to federal, state, and local regulations.[15][16]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of vapor inhalation.
-
Containment: For minor spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[17] Do NOT use combustible materials like paper towels.
-
Neutralization: Cautiously cover the spill area with a neutralizing agent like sodium bicarbonate.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[18]
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
Conclusion: A Commitment to Safety
The proper disposal of 7-Iodobenzofuran-5-sulfonyl chloride is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By understanding the chemical principles behind its reactivity and adhering strictly to this detailed protocol, researchers can effectively mitigate risks, ensuring the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- BenchChem. Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
-
Wikipedia. Sulfonyl halide. [Link]
- OSHA Training School.
-
Storemasta. Handling Corrosive Substances in the Workplace. [Link]
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CED Engineering. A Guide to Working with Corrosive Substances. [Link]
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Chemsafe. 10 Tips Working Safely with corrosives. [Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
- BenchChem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. [Link]
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- 5. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




